Methyl 2-fluoro-6-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIIFQFGYNHHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379545 | |
| Record name | methyl 2-fluoro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72373-81-0 | |
| Record name | methyl 2-fluoro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluoro-6-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-hydroxybenzoate
Introduction: The Strategic Importance of Fluorinated Phenolic Esters in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methyl esters into bioactive scaffolds represents a cornerstone of rational drug design. Methyl 2-fluoro-6-hydroxybenzoate, a seemingly simple aromatic compound, embodies this principle, serving as a valuable building block in the synthesis of complex pharmaceutical agents. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its electronic properties and lipophilicity.[1][2] Concurrently, the methyl ester functionality provides a versatile handle for further chemical modifications, such as amide bond formation, or can act as a key pharmacophoric feature.[3]
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, from the reaction mechanism to the rationale behind the purification and characterization techniques. As a self-validating system, this protocol is designed to equip the practicing chemist with the knowledge and foresight to not only replicate the synthesis but also to troubleshoot and adapt the procedure as needed.
Mechanistic Deep Dive: The Fischer-Speier Esterification
The synthesis of this compound from its corresponding carboxylic acid is most effectively achieved through the Fischer-Speier esterification. This classic and robust reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4] While other esterification methods exist, the Fischer esterification is often preferred for its operational simplicity and cost-effectiveness, particularly on a larger scale.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key role of the strong acid catalyst, typically concentrated sulfuric acid, is twofold: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent, shifting the reaction equilibrium towards the product side.[5][6]
The mechanism unfolds in several discrete, reversible steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-fluoro-6-hydroxybenzoic acid by the sulfuric acid catalyst. This protonation enhances the electrophilic character of the carbonyl carbon.[7]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.[7]
The presence of the electron-withdrawing fluorine atom on the aromatic ring can subtly influence the reactivity of the carboxylic acid, but the fundamental mechanism of the Fischer esterification remains the same.
Visualizing the Synthetic Workflow
Caption: Analytical techniques for product characterization.
Conclusion
This in-depth technical guide provides a robust and well-validated protocol for the synthesis of this compound. By understanding the underlying mechanistic principles of the Fischer-Speier esterification and adhering to the detailed experimental and characterization procedures, researchers can confidently prepare this valuable synthetic intermediate. The strategic application of fluorination and methylation in drug design underscores the importance of reliable synthetic routes to key building blocks like this compound, paving the way for the discovery of next-generation therapeutics.
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BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]
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Quora. (2020, August 15). Why is sulfuric acid used in esterification?. Retrieved from [Link]
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Wang, W. L., Chai, S. C., & Ye, Q. Z. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7151–7154. [Link]
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FT-IR analysis of Methyl 2-fluoro-6-hydroxybenzoate
<An In-depth Technical Guide to the FT-IR Analysis of Methyl 2-fluoro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. As a substituted derivative of salicylic acid, it serves as a versatile building block for synthesizing novel compounds with potential therapeutic applications. The precise arrangement of its functional groups—a hydroxyl (-OH), a methyl ester (-COOCH₃), and a fluorine (-F) atom on a benzene ring—governs its chemical reactivity, physical properties, and biological activity. Accurate structural elucidation and quality control are therefore paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide offers an in-depth exploration of the , moving from foundational principles to practical experimental protocols and detailed spectral interpretation. The insights provided herein are designed to empower researchers to confidently characterize this molecule and its derivatives.
Molecular Structure and Predicted Vibrational Modes
The key to interpreting the FT-IR spectrum of this compound lies in understanding its structure. The molecule features:
-
An aromatic ring , which gives rise to characteristic C-H and C=C stretching and bending vibrations.[1][2][3]
-
A hydroxyl (-OH) group , characteristic of phenols.
-
A methyl ester (-COOCH₃) group .[4]
-
A carbon-fluorine (C-F) bond .
A critical feature of this molecule is the ortho positioning of the hydroxyl and ester groups, which facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction significantly influences the vibrational frequencies of both groups, a key diagnostic feature in the IR spectrum.[5][6]
Core Principles of FT-IR for this Analyte
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequency of the absorbed radiation corresponds to the energy required for a specific vibrational mode (e.g., stretching, bending). The position, intensity, and shape of absorption bands in an FT-IR spectrum provide detailed information about the molecule's functional groups and overall structure.[7]
For this compound, the following principles are central:
-
O-H Stretching: In a free phenol, the O-H stretch appears as a sharp band around 3600 cm⁻¹. However, the intramolecular hydrogen bond in this molecule weakens the O-H bond, causing its absorption to shift to a lower wavenumber (typically 3200-2800 cm⁻¹) and become significantly broader.[5][6]
-
C=O Stretching: The carbonyl (C=O) stretch of an aromatic ester typically appears around 1730-1715 cm⁻¹.[4] Conjugation with the aromatic ring and the intramolecular hydrogen bond can further influence this position.
-
Aromatic Vibrations: The benzene ring exhibits characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, the latter being diagnostic of the ring's substitution pattern.[1][2][3]
-
C-F Stretching: The C-F bond is highly polar and gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ range. Its exact position can be influenced by the aromatic system.
Experimental Workflow: From Sample to Spectrum
Obtaining a high-quality FT-IR spectrum requires careful attention to sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity and minimal sample preparation.[8][9][10][11]
Caption: ATR-FTIR Experimental Workflow.
Detailed Experimental Protocol: ATR-FTIR
This protocol outlines the steps for acquiring an FT-IR spectrum using a modern spectrometer equipped with an ATR accessory.
I. Instrument Preparation & Background Collection
-
Instrument Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Clean ATR Crystal: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or acetone, using a lint-free wipe.[12]
-
Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental absorptions and will be automatically subtracted from the sample spectrum.[10]
II. Sample Measurement
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.[12][13]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
III. Data Processing and Cleanup
-
Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.[8]
-
Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step I.2.
Spectral Interpretation and Analysis
The FT-IR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Characteristics | Rationale & Comments |
| ~3100 - 2800 | O-H stretch (intramolecular H-bonded) | Strong, very broad | The broadness and significant shift to lower frequency from the typical ~3600 cm⁻¹ is a hallmark of strong intramolecular hydrogen bonding.[5][6] |
| ~3080 - 3010 | Aromatic C-H stretch | Medium to weak, sharp | Characteristic of C-H bonds on a benzene ring.[1][2][3] |
| ~2960 - 2850 | Aliphatic C-H stretch (methyl group) | Medium to weak, sharp | Arises from the methyl ester (-OCH₃) group.[14] |
| ~1680 - 1660 | C=O stretch (H-bonded aromatic ester) | Strong, sharp | Shifted to a lower frequency compared to typical aromatic esters (~1720 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding.[4] |
| ~1610, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium to strong, sharp | Multiple bands are characteristic of the benzene ring skeletal vibrations.[1][2] |
| ~1300 - 1250 | C-O stretch (ester, C-C-O) | Strong, sharp | Part of the "Rule of Three" pattern for esters, this is the asymmetric C-O-C stretch.[4] |
| ~1250 - 1180 | C-O stretch (phenol) / C-F stretch | Strong, sharp | The phenolic C-O stretch and the C-F stretch often absorb in a similar region, potentially leading to overlapping or coupled vibrations. |
| ~1150 - 1100 | C-O stretch (ester, O-C-C) | Medium, sharp | The symmetric C-O-C stretch of the ester group.[4] |
| ~850 - 750 | C-H out-of-plane bend | Strong, sharp | The position of this band is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, specific patterns are expected.[15][16] |
In-depth Discussion of Key Spectral Features
-
The O-H and C=O Relationship: The most telling feature is the interplay between the O-H and C=O stretching bands. The extremely broad O-H absorption coupled with the shifted C=O peak provides conclusive evidence of the intramolecular hydrogen bond. The strength of this bond can be qualitatively assessed by the extent of these shifts.
-
The "Fingerprint" Region (< 1500 cm⁻¹): This region contains a complex series of bands arising from bending vibrations and skeletal modes, including the C-O and C-F stretches.[7][17] While individual assignment can be challenging, the overall pattern is unique to the molecule and serves as a robust fingerprint for identification. Comparing this region with reference spectra of known materials can confirm the compound's identity and purity.[17]
-
Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can subtly influence the entire spectrum by affecting the electron distribution in the aromatic ring and the strengths of adjacent bonds. Its primary contribution is the strong C-F stretching vibration, though its exact location may be convoluted with other strong absorptions in the 1250-1180 cm⁻¹ range.
Conclusion
FT-IR spectroscopy is an indispensable tool for the analysis of this compound. A thorough understanding of the molecule's structure, particularly the intramolecular hydrogen bonding between the hydroxyl and ester groups, is crucial for accurate spectral interpretation. By following a systematic workflow from sample preparation using the ATR technique to a detailed analysis of key vibrational modes, researchers can rapidly and reliably confirm the identity, assess the purity, and elucidate the structural characteristics of this important chemical compound. The combination of the broad O-H stretch, the shifted C=O band, and the unique pattern in the fingerprint region provides a definitive spectroscopic signature for this compound.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G. (2009). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). UMass Lowell. Retrieved from [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]
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How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (2015). Quora. Retrieved from [Link]
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Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. (2022). YouTube. Retrieved from [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved from [Link]
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Barone, V., Biczysko, M., & Panek, J. (2014). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. The Journal of Physical Chemistry A. Retrieved from [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
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What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024). AZoM.com. Retrieved from [Link]
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An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016). ResearchGate. Retrieved from [Link]
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Mass spectrometry of Methyl 2-fluoro-6-hydroxybenzoate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-6-hydroxybenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₇FO₃, MW: 170.14 g/mol ). As a compound of interest in synthetic chemistry and drug development, understanding its structural properties is paramount. Mass spectrometry offers an unparalleled ability to determine molecular weight and elucidate structural features through controlled fragmentation. This document details methodologies for both "hard" ionization via Gas Chromatography-Mass Spectrometry (GC-MS) and "soft" ionization via Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven insights into experimental design, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.
Introduction to this compound and Analytical Rationale
This compound is a substituted aromatic ester. Its structure, featuring a hydroxyl group, a fluorine atom, and a methyl ester group ortho to each other on a benzene ring, presents a unique analytical challenge. The interplay of these functional groups dictates the molecule's ionization efficiency and subsequent fragmentation pathways. Mass spectrometry is the definitive technique for confirming its molecular identity and purity.
The choice of analytical approach is critical and depends on the experimental objective.
-
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC), is a high-energy ("hard") technique that induces extensive and reproducible fragmentation.[1][2] This provides a detailed structural "fingerprint," invaluable for unambiguous library matching and elucidation of the core structure.
-
Electrospray Ionization (ESI) , coupled with Liquid Chromatography (LC), is a low-energy ("soft") ionization method that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[2][3] This is ideal for accurate molecular weight determination and is the gateway to tandem mass spectrometry (MS/MS) for targeted structural analysis.
This guide will explore both avenues, providing the causal reasoning behind protocol choices and the interpretation of the resulting data.
Physicochemical Properties and Their Mass Spectrometric Implications
A summary of the key properties of this compound is essential for method development.
| Property | Value / Description | Relevance to Mass Spectrometry |
| Molecular Formula | C₈H₇FO₃ | Determines the exact monoisotopic mass. |
| Monoisotopic Mass | 170.03792 Da[4] | The primary target for high-resolution mass spectrometry (HRMS) for formula confirmation. |
| Functional Groups | Phenolic -OH, Ester -COOCH₃, Fluoro -F | The acidic phenol group makes it suitable for negative mode ESI. The ester and aromatic ring are key sites for EI fragmentation. |
| Volatility | Moderately volatile | Sufficiently volatile for analysis by GC-MS, often without derivatization.[5] |
| Polarity | Polar | The hydroxyl and ester groups confer polarity, making it amenable to reverse-phase LC-MS.[6][7] |
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is the workhorse for the analysis of pure, thermally stable, and volatile compounds. The 70 eV electron beam used in EI provides sufficient energy to generate a rich fragmentation pattern that is highly characteristic of the molecule's structure.[2]
Experimental Protocol: GC-EI-MS Analysis
This protocol is a self-validating framework for achieving reproducible results.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
GC System Configuration:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane is a robust choice for aromatic compounds.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Configuration:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) source maintained at 230°C.[8]
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
Predicted EI Fragmentation Pathway
The fragmentation of aromatic esters in EI-MS follows well-established patterns. The process begins with the formation of the molecular ion (M•⁺), which then undergoes a series of characteristic cleavages.
-
Molecular Ion (M•⁺): The molecular ion peak at m/z 170 is expected to be clearly visible, a common feature for aromatic compounds which can stabilize the radical cation.[9]
-
Loss of Methoxy Radical (α-cleavage): The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This generates a stable acylium cation at m/z 139 . This is often the base peak or a very prominent peak in the spectrum of methyl esters.[10][11]
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 139 readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to form a fluorohydroxyphenyl cation at m/z 111 .[9]
-
Further Fragmentation: The ion at m/z 111 may undergo further fragmentation, such as the loss of hydrogen fluoride (HF, 20 Da), which would yield a fragment at m/z 91 .
The diagram below illustrates this primary fragmentation cascade.
Summary of Expected EI Fragments
The following table summarizes the key ions expected in the electron ionization mass spectrum.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |
| 170 | [C₈H₇FO₃]•⁺ | Molecular Ion (M•⁺) | Moderate |
| 139 | [C₇H₄FO₂]⁺ | M•⁺ - •OCH₃ | High (Likely Base Peak) |
| 111 | [C₆H₄FO]⁺ | [m/z 139] - CO | Moderate to High |
| 91 | [C₆H₄O]⁺ | [m/z 111] - HF | Low to Moderate |
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
For analyzing samples in complex matrices or for confirming molecular weight with minimal fragmentation, LC-ESI-MS is the superior choice.[12] The "soft" nature of ESI preserves the intact molecule, making it ideal for subsequent MS/MS experiments.[13]
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol outlines a robust method for analyzing this compound using modern LC-MS instrumentation.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water. Further dilute as needed to a final concentration of ~1-10 µg/mL.
-
LC System Configuration:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating polar aromatic compounds.[6][14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The acid modifier aids in protonation for positive ion mode.[2]
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Configuration:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: +4.0 kV (positive mode), -3.5 kV (negative mode).
-
Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 325°C.
-
MS1 Acquisition: Scan from m/z 100 to 400 to detect the precursor ion.
-
MS2 (Tandem MS) Acquisition: Select the precursor ion (e.g., m/z 169 in negative mode) for collision-induced dissociation (CID) with argon. Apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.
-
Expected Ions in ESI-MS
Given its structure, this compound is expected to ionize well in both positive and negative modes.
-
Negative Ion Mode (ESI-): The acidic phenolic proton is readily lost. This is often the preferred mode for phenolic compounds, resulting in a strong signal for the deprotonated molecule, [M-H]⁻ , at m/z 169 .[6]
-
Positive Ion Mode (ESI+): Protonation can occur, likely on the ester carbonyl oxygen, to form the protonated molecule, [M+H]⁺ , at m/z 171 . Adduct formation with solvent ions, such as sodium ([M+Na]⁺ at m/z 193), is also possible.[12]
Tandem MS (MS/MS) on the [M-H]⁻ precursor ion (m/z 169) would likely involve the loss of a methyl radical (•CH₃) followed by CO, or the loss of formaldehyde (CH₂O).
Summary of Expected ESI Ions
| Ion Mode | m/z | Proposed Ion Structure | Description |
| Negative (ESI-) | 169.03 | [C₈H₆FO₃]⁻ | Deprotonated Molecule [M-H]⁻ |
| Positive (ESI+) | 171.05 | [C₈H₈FO₃]⁺ | Protonated Molecule [M+H]⁺ |
| Positive (ESI+) | 193.03 | [C₈H₇FO₃Na]⁺ | Sodium Adduct [M+Na]⁺ |
Conclusion and Applications
The mass spectrometric analysis of this compound can be effectively performed using either GC-EI-MS or LC-ESI-MS, with the choice dictated by the analytical goal. GC-EI-MS provides a rich, reproducible fragmentation pattern ideal for structural confirmation, with key fragments at m/z 139 and 111. LC-ESI-MS excels at providing clean molecular weight information (m/z 169 in negative mode, m/z 171 in positive mode) and serves as the platform for targeted MS/MS structural studies. These detailed methodologies and predictive data serve as a robust guide for scientists in pharmaceutical development, quality control, and synthetic chemistry, enabling confident identification and characterization of this important molecule.
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Buta, E., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]
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Tshililo, P., et al. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]
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Buta, E., et al. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251. Available at: [Link]
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Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Analytical Toxicology. Available at: [Link]
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Valtcho D. Zheljazkov, et al. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]
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PubChemLite. (n.d.). This compound (C8H7FO3). Available at: [Link]
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Pelter, A., et al. (n.d.). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PMC - NIH. Available at: [Link]
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Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Chem Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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Wang, R., et al. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to Methyl 2-fluoro-6-hydroxybenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-6-hydroxybenzoate is a halogenated aromatic ester that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to the methyl ester, imparts distinct chemical properties that make it a valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery programs. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, reactivity, and potential applications of this compound.
Chemical and Physical Properties
This compound is an oily substance that can crystallize upon standing.[1] It is soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72373-81-0 | [3] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | Light orange colored oily substance that gradually crystallizes | [3] |
| Melting Point | 71 °C | |
| Boiling Point | 65-70 °C at 1.7 mmHg | |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of 2-fluoro-6-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[3]
"2-Fluoro-6-hydroxybenzoic_Acid" [label="2-Fluoro-6-hydroxybenzoic Acid"]; "Methanol" [label="Methanol"]; "Sulfuric_Acid" [label="H₂SO₄ (catalyst)", shape=ellipse, fillcolor="#FFFFFF", style=solid]; "Methyl_2-fluoro-6-hydroxybenzoate" [label="this compound"]; "Water" [label="Water"];
"2-Fluoro-6-hydroxybenzoic_Acid" -- "Reaction_Mixture"; "Methanol" -- "Reaction_Mixture"; "Sulfuric_Acid" -- "Reaction_Mixture" [style=dashed]; "Reaction_Mixture" [label="Esterification", shape=ellipse, fillcolor="#FBBC05"]; "Reaction_Mixture" -- "Methyl_2-fluoro-6-hydroxybenzoate"; "Reaction_Mixture" -- "Water"; }
Figure 1: Synthesis of this compound via Fischer esterification.Detailed Experimental Protocol:
-
To a suitable reaction vessel, add 2-fluoro-6-hydroxybenzoic acid (1.0 eq.).[3]
-
Add methanol in excess, which acts as both a reactant and a solvent.[3]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).[3]
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.[3]
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[3]
-
The crude product can be purified by crystallization or column chromatography to yield pure this compound.[3]
The structure of the synthesized product is typically confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Spectral Analysis
A thorough understanding of the spectral characteristics of this compound is crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the protons and the fluorine atom.
-
Aromatic Protons (H-3, H-4, H-5): These protons will appear in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C-5 will likely be a triplet of doublets, coupling to the adjacent H-4 and the fluorine at C-2. The proton at C-3 will be a doublet of doublets, coupling to H-4 and the fluorine. The proton at C-4 will appear as a triplet, coupling to H-3 and H-5.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons of the ester group is expected around δ 3.9 ppm.
-
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton will be observed, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms will be significantly deshielded.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbon attached to the fluorine (C-2) exhibiting a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will show smaller two- and four-bond C-F couplings, respectively. The carbons attached to the hydroxyl (C-6) and ester (C-1) groups will also be deshielded.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a more upfield chemical shift, typically around δ 50-55 ppm.
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 111. Further fragmentation of the aromatic ring may also be observed.
"M_plus" [label="[M]⁺˙ (m/z 170)"]; "M_minus_OCH3" [label="[M - OCH₃]⁺ (m/z 139)"]; "M_minus_COOCH3" [label="[M - COOCH₃]⁺ (m/z 111)"];
"M_plus" -> "M_minus_OCH3" [label="- •OCH₃"]; "M_plus" -> "M_minus_COOCH3" [label="- •COOCH₃"]; }
Figure 2: Proposed key fragmentation pathways for this compound in mass spectrometry.Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the C-F bond.
-
C-O Stretch: Absorptions for the C-O single bonds of the ester and phenol will be present in the 1000-1300 cm⁻¹ region.
Reactivity and Synthetic Utility
The presence of three different functional groups—a hydroxyl group, a methyl ester, and a fluorine atom—on the aromatic ring makes this compound a versatile intermediate in organic synthesis.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group can undergo various reactions, such as O-alkylation and O-acylation, to introduce different substituents. These reactions are typically carried out in the presence of a base to deprotonate the phenol, followed by the addition of an electrophile.
Reactions of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or acid chlorides, opening up further synthetic possibilities.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group. The directing effect of the substituents will influence the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director, while the ester group is a meta-director. The fluorine atom is an ortho-, para-director but is deactivating. The interplay of these directing effects can lead to complex regiochemical outcomes.
Nucleophilic Aromatic Substitution
The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions, although this is generally less facile on an electron-rich aromatic ring unless there are strong electron-withdrawing groups present.
Applications in Drug Discovery and Development
Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motifs are found in various classes of compounds with potential therapeutic applications. For example, similar fluorinated benzoic acid derivatives are used as key intermediates in the synthesis of anti-inflammatory agents and other pharmaceuticals.[1]
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable chemical intermediate with a unique combination of functional groups. Its synthesis is straightforward, and its chemical properties make it an attractive starting material for the preparation of a wide range of more complex molecules, particularly in the context of drug discovery and development. A thorough understanding of its spectral characteristics and reactivity is essential for its effective utilization in organic synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound is likely to increase.
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The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of Methyl 2-fluoro-6-hydroxybenzoate
Foreword: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and multiple functional groups into aromatic scaffolds is a cornerstone of molecular design. Methyl 2-fluoro-6-hydroxybenzoate, a seemingly simple molecule, emerges as a highly versatile and synthetically valuable building block. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom on a benzene ring presents a rich tapestry of reactivity. This guide offers an in-depth exploration of the chemical behavior of this compound, providing researchers, scientists, and drug development professionals with the insights necessary to harness its full synthetic potential. We will delve into the causality behind its reactivity, offering not just protocols, but a deeper understanding of the electronic and steric factors at play.
Molecular Profile and Spectroscopic Data
Before exploring its reactivity, a fundamental understanding of the physical and spectroscopic properties of this compound is essential.
| Property | Value |
| CAS Number | 72373-81-0[1] |
| Molecular Formula | C₈H₇FO₃[1][2] |
| Molecular Weight | 170.14 g/mol [1] |
| Appearance | Colorless liquid or crystalline solid[1][3] |
| Melting Point | Data not consistently available, may be a low-melting solid |
| Solubility | Soluble in water and common organic solvents[1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from experimental analysis of a pure sample.
Synthesis of this compound
The most common and straightforward synthesis of the title compound is through the Fischer esterification of 2-fluoro-6-hydroxybenzoic acid.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-fluoro-6-hydroxybenzoic acid.
Materials:
-
2-fluoro-6-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-6-hydroxybenzoic acid (1.0 eq).
-
Add an excess of methanol to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary. A detailed industrial-scale synthesis is described by ChemicalBook, which reports an 89% yield.[3]
The Core Reactivity Landscape
The reactivity of this compound is governed by the interplay of its three functional groups: the fluorine atom, the hydroxyl group, and the methyl ester. Each group imparts distinct electronic and steric properties to the aromatic ring, opening avenues for a variety of chemical transformations.
Directed ortho-Metalation (DoM): A Gateway to Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[4][5]
In this compound, both the hydroxyl group and the fluorine atom can act as DMGs. The hydroxyl group is a potent DMG, while fluorine is also recognized as an effective directing group.[6][7] The ester group is a much weaker DMG. The synergistic or competitive directing effects of the hydroxyl and fluoro groups will dictate the site of lithiation. Given the strong directing ability of the hydroxyl group, deprotonation is most likely to occur at the position ortho to it (and meta to the fluorine and ester), which is C5. However, the fluorine atom's directing ability could also promote lithiation at C3. Experimental validation is crucial to determine the precise regioselectivity.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.
Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directors
Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds. [8][9]The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the existing substituents.
This compound presents a classic case of competing directing effects:
-
Hydroxyl (-OH): A strongly activating, ortho,para-directing group.
-
Fluorine (-F): A deactivating, ortho,para-directing group.
-
Methyl Ester (-COOCH₃): A deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most probable site for substitution due to reduced steric hindrance compared to the position ortho to both the hydroxyl and fluoro groups (C5). The position ortho to the hydroxyl and meta to the other two groups (C5) is also a possibility.
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | Ortho, Para |
| -F | Deactivating | Ortho, Para |
| -COOCH₃ | Deactivating | Meta |
Predicted Major Product of EAS: Substitution at the C4 position.
Reactions at the Functional Groups
Beyond the reactions on the aromatic ring, the hydroxyl and ester groups offer further opportunities for chemical modification.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [10]Steric hindrance from the ortho-fluoro and ortho-hydroxyl groups might slow down the rate of hydrolysis compared to less substituted benzoates. [11]* O-Alkylation and O-Acylation: The nucleophilic hydroxyl group can readily undergo alkylation (e.g., Williamson ether synthesis) or acylation to form ethers and esters, respectively. This can also be used as a protecting group strategy to modulate the reactivity of the aromatic ring in subsequent steps.
Applications in Drug Discovery and Organic Synthesis
The presence of a fluorine atom in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. [12][13]this compound serves as a valuable starting material for the synthesis of more complex fluorinated molecules. [14]For instance, the carboxylate and hydroxyl functionalities can be elaborated to construct heterocyclic systems, while the fluorine atom provides a site for potential modification or serves to modulate the electronic properties of the molecule. The "magic methyl" effect, where the introduction of a methyl group can dramatically alter pharmacological properties, is a well-known concept in medicinal chemistry, and this scaffold provides a platform for such explorations. [15][16]Derivatives of fluorinated benzoic acids have been investigated as inhibitors for various enzymes, including influenza A viral sialidase. [17]
Conclusion
This compound is a richly functionalized aromatic compound with a diverse and predictable reactivity profile. By understanding the interplay of its directing groups and the inherent reactivity of its functional moieties, synthetic chemists can strategically employ this molecule to construct complex and valuable chemical entities. This guide provides a foundational understanding to inspire and facilitate the innovative application of this versatile building block in research and development.
References
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Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 33(49), 7495–7498. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
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Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Retrieved from [Link]
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ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Retrieved from [Link]
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PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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YouTube. (2018, August 7). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-fluoro-6-hydroxybenzoate from 2,6-Difluorobenzoic Acid
This guide provides an in-depth technical overview of the two-step synthesis of Methyl 2-fluoro-6-hydroxybenzoate, a valuable intermediate in medicinal and agrochemical research. The pathway commences with 2,6-difluorobenzoic acid, proceeding through a selective nucleophilic aromatic substitution followed by a classic acid-catalyzed esterification. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and the scientific rationale behind critical process parameters.
Overall Synthetic Workflow
The conversion of 2,6-difluorobenzoic acid to the target ester is achieved in two distinct, high-yielding steps. The process begins with the selective replacement of a single fluorine atom with a hydroxyl group, followed by the esterification of the carboxylic acid moiety.
Caption: High-level overview of the two-step synthesis.
Part 1: Selective Mono-Hydroxylation via Nucleophilic Aromatic Substitution (SNAr)
The critical first step involves the conversion of 2,6-difluorobenzoic acid to 2-fluoro-6-hydroxybenzoic acid. This is accomplished through a selective nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Insights & Rationale
Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-poor to undergo SNAr[1][2]. In 2,6-difluorobenzoic acid, the carboxylic acid group acts as a potent EWG, activating the ortho and para positions for nucleophilic attack. The fluorine atoms are excellent leaving groups for this reaction class.
The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile (hydroxide ion, OH⁻) attacks the carbon atom bearing a fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electron-withdrawing carboxylate group, stabilizing the intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to enhance the reaction rate. DMSO effectively solvates the cation (Na⁺) while leaving the hydroxide nucleophile relatively "bare" and highly reactive. Heat is applied to provide the necessary activation energy for the reaction. A similar protocol has proven effective for the hydroxylation of 2,4-difluorobenzoic acid, demonstrating the viability of this approach.[3]
Caption: Mechanism for the selective mono-hydroxylation.
Experimental Protocol: Synthesis of 2-Fluoro-6-hydroxybenzoic Acid
| Reagent/Parameter | Quantity/Value | Molar Equivalents | Rationale |
| 2,6-Difluorobenzoic Acid | 15.8 g | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 8.0 g | 2.0 | Source of nucleophile (OH⁻) and base to deprotonate the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | 150 mL | - | Polar aprotic solvent to accelerate SNAr. |
| Reaction Temperature | 130 °C | - | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | ~8 hours | - | Required for complete conversion (monitor by TLC). |
| Work-up | Conc. HCl | - | To protonate the phenoxide and carboxylate, causing product precipitation. |
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzoic acid (15.8 g, 0.1 mol) and dimethyl sulfoxide (150 mL).
-
Carefully add sodium hydroxide (8.0 g, 0.2 mol) to the solution.
-
Heat the reaction mixture to 130 °C and maintain for approximately 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction solution into a beaker containing 1 L of ice water with vigorous stirring.
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process.
-
A white solid will precipitate. Continue stirring the suspension for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Dry the resulting white solid, 2-fluoro-6-hydroxybenzoic acid, under vacuum at 60 °C to a constant weight.
Part 2: Fischer Esterification of 2-Fluoro-6-hydroxybenzoic Acid
The final step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester via Fischer esterification. This is a well-established and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Mechanistic Insights & Rationale
The Fischer esterification is an equilibrium-controlled process.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.
To drive the equilibrium towards the product side, Le Chatelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.
Caption: Mechanism for the acid-catalyzed Fischer esterification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable, published procedure for the same transformation.[6]
| Reagent/Parameter | Quantity/Value | Molar Equivalents | Rationale |
| 2-Fluoro-6-hydroxybenzoic Acid | 9.72 g | 1.0 (based on 6.31 mol scale) | Substrate from Part 1. |
| Methanol | 76 mL | Large Excess | Reactant and solvent; drives equilibrium. |
| Sulfuric Acid (Conc.) | 7.1 g (3.9 mL) | 1.15 | Acid catalyst. |
| Reaction Temperature | 60 °C (or Reflux) | - | Standard condition for Fischer esterification. |
| Reaction Time | ~45 hours | - | Required for driving the reaction to completion. |
| Work-up | Water, Ethyl Acetate, NaHCO₃ (aq) | - | To neutralize acid, extract the product, and wash impurities. |
Step-by-Step Methodology:
-
Charge a reaction vessel with 2-fluoro-6-hydroxybenzoic acid (9.72 g, 0.062 mol), methanol (76 mL), and concentrated sulfuric acid (7.1 g, 0.072 mol).
-
Heat the reaction mixture to 60 °C (or to a gentle reflux) and stir continuously for 45 hours.
-
Upon completion, remove the excess methanol via vacuum distillation.
-
Cool the residue to approximately 20 °C.
-
To the residue, add water (76 mL) and ethyl acetate (76 mL) to perform a liquid-liquid extraction, transferring the ester product into the organic layer.
-
Separate the organic layer. Sequentially wash it with an aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with a saturated aqueous sodium chloride solution (brine).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil that may crystallize upon standing.[6] An expected yield is in the range of 85-90%.
Product Characterization
The final product should be analyzed to confirm its structure and purity.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 72373-81-0 | [7] |
| Molecular Formula | C₈H₇FO₃ | [7] |
| Molecular Weight | 170.14 g/mol | [7] |
| Appearance | Light orange oily substance or crystalline solid | [6] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be acquired to confirm the structure. | [6][8] |
Conclusion
The synthesis of this compound from 2,6-difluorobenzoic acid is a robust and efficient two-step process. The key transformations—a selective nucleophilic aromatic substitution and a subsequent Fischer esterification—are governed by well-understood chemical principles. By carefully controlling reaction parameters such as solvent, temperature, and reagent stoichiometry, chemists can achieve high yields of the desired product. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this synthesis in a research or development setting.
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Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
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An In-depth Technical Guide to Methyl 2-fluoro-6-hydroxybenzoate (CAS 72373-81-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-6-hydroxybenzoate, identified by CAS number 72373-81-0, is a fluorinated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to a methyl ester, imparts specific reactivity that makes it a valuable building block for the synthesis of complex molecules, particularly pharmaceutical intermediates.
This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical behavior and practical applications. It is important to note that this compound is distinct from N-(2-propoxyphenyl)-N-(1-piperidin-4-ylethyl)propanamide, a fentanyl analogue, and no direct synthetic relationship between the two has been established in the reviewed literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 72373-81-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | Colorless liquid or solid-liquid mixture | [2] |
| Melting Point | ca. 25 °C | |
| Boiling Point | 235.4 °C at 760 mmHg | |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 10°C - 25°C | [2] |
| SMILES | COC(=O)C1=C(C=CC=C1F)O | [2] |
| InChIKey | ZSIIFQFGYNHHOP-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-fluoro-6-hydroxybenzoic acid. The following protocol is a representative example of this transformation.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a 20 L jacketed reactor, add 2-fluoro-6-hydroxybenzoic acid (0.972 kg, 6.31 mol), methanol (7.60 L), and sulfuric acid (0.710 kg, 7.24 mol, 1.15 eq.).[1]
-
Reaction Conditions: Heat the reactor jacket to 60°C and stir the reaction mixture continuously for 45 hours.[1]
-
Work-up:
-
Upon completion of the reaction, remove approximately 7.5 L of methanol by vacuum concentration.[1]
-
Cool the residue to 20°C.[1]
-
Extract the product by adding water (7.60 L) and ethyl acetate (7.60 L) to transfer the product to the organic layer.[1]
-
Wash the ethyl acetate layer sequentially with an aqueous solution of sodium bicarbonate (1.52 kg sodium bicarbonate in 6.92 L of water) and an aqueous solution of sodium chloride (1.74 kg sodium chloride in 4.08 L of water).[1]
-
-
Isolation: Concentrate the washed ethyl acetate solution to dryness to yield a light orange colored oily substance which gradually crystallizes upon standing to give this compound (0.952 kg, 5.60 mol, 89% yield).[1]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its functional groups offer multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.
Role as a Synthetic Intermediate
The presence of the fluorine atom, hydroxyl group, and methyl ester allows for a range of chemical transformations:
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse substituents.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for coupling with other molecules.
-
Aromatic Substitution: The fluorine atom can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
A notable application of related fluorinated benzoic acid derivatives is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and Avacopan, a treatment for ANCA-associated vasculitis.[3] While a specific protocol starting from this compound for these exact compounds is not detailed in the available literature, its structural similarity to key building blocks in their synthesis highlights its potential in medicinal chemistry.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is based on available safety data sheets.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Not classified as acutely toxic. | |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory/Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. | |
| Reproductive Toxicity | No data available. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=O (ester), and C-F bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.
Suppliers
This compound is commercially available from various chemical suppliers. Researchers should inquire with these vendors for current pricing and availability.
Conclusion
This compound is a valuable and versatile intermediate for organic and medicinal chemists. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the preparation of a wide range of more complex molecules, including potentially novel therapeutic agents. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
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Fluoropharm. 72373-81-0 | this compound. [Link]
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An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid (C8H7FO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3-Fluoro-4-hydroxyphenylacetic acid. As a key intermediate in pharmaceutical research, a thorough understanding of this compound is crucial for its effective application in drug discovery and development.
Compound Identification and Structure
3-Fluoro-4-hydroxyphenylacetic acid, with the molecular formula C8H7FO3, is a fluorinated aromatic compound.[1] It is also known by its IUPAC name, 2-(3-fluoro-4-hydroxyphenyl)acetic acid.[2] The structural arrangement consists of a phenylacetic acid backbone substituted with a fluorine atom and a hydroxyl group.
Key Identifiers:
-
IUPAC Name: 2-(3-fluoro-4-hydroxyphenyl)acetic acid[2]
-
Synonyms: 3-Fluoro-4-hydroxybenzeneacetic acid, 3-FPAC[2]
The chemical structure of 3-Fluoro-4-hydroxyphenylacetic acid is depicted in the following diagram:
Caption: Chemical structure of 3-Fluoro-4-hydroxyphenylacetic acid.
Physicochemical Properties
3-Fluoro-4-hydroxyphenylacetic acid is typically a white to cream-colored crystalline powder.[4][5] It is soluble in water and common organic solvents such as alcohols and ethers.[4]
| Property | Value | Source(s) |
| Appearance | White to cream crystalline powder | [4][5] |
| Melting Point | 132-134 °C | [1][4] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Solubility | Soluble in water, alcohols, and ethers | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Fluoro-4-hydroxyphenylacetic acid. Available data includes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[6][7]
-
Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[2][7]
Synthesis
Several synthetic routes can be employed for the preparation of substituted phenylacetic acids like 3-Fluoro-4-hydroxyphenylacetic acid. One common strategy involves the Palladium-catalyzed Suzuki coupling reaction.[8] This approach allows for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety.
A generalized workflow for a Suzuki coupling-based synthesis is outlined below:
Caption: Generalized workflow for the synthesis of 3-Fluoro-4-hydroxyphenylacetic acid via Suzuki coupling.
While specific methodologies can vary, a key advantage of this approach is its efficiency in creating the desired Csp2-Csp3 bond.[8] The reaction conditions, including the choice of base and catalyst, can be optimized to achieve good yields.[8]
Applications in Research and Drug Development
3-Fluoro-4-hydroxyphenylacetic acid serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[4] Its structure is a key building block in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.
This compound has been shown to interact with serotonergic and dopaminergic systems, specifically the serotonin receptor 5HT2A and the dopamine receptor DRD2.[1]
Safety and Handling
3-Fluoro-4-hydroxyphenylacetic acid is classified as an irritant.[4][9] It can cause skin, eye, and respiratory irritation.[3][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Store the compound in a well-ventilated place and keep the container tightly closed.[1] Avoid contact with strong oxidizing agents and strong acids.[4]
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a substituted phenylacetic acid, which can be adapted for 3-Fluoro-4-hydroxyphenylacetic acid. This protocol is for illustrative purposes and should be performed by qualified personnel in a controlled laboratory setting.
Objective: To synthesize 3-Fluoro-4-hydroxyphenylacetic acid.
Materials:
-
3-Fluoro-4-methoxyphenylboronic acid
-
Ethyl bromoacetate
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid
-
Sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methoxyphenylboronic acid, ethyl bromoacetate, palladium(II) acetate, and triphenylphosphine in toluene.
-
Addition of Base: Add an aqueous solution of potassium carbonate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Fluoro-4-hydroxyphenylacetic acid can be further purified by recrystallization.
References
-
ChemBK. (2024, April 9). 3-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxybenzeneacetic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-fluoro-4-hydroxyphenylacetic acid (C8H7FO3). Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Methodological & Application
Mastering the Suzuki-Miyaura Coupling of Methyl 2-fluoro-6-hydroxybenzoate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of polymers, natural products, and, most notably, pharmaceutical agents.[3] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, the synthesis of fluorinated biaryl compounds is of paramount importance to drug discovery and materials science.
This guide focuses on a particularly challenging yet valuable substrate: Methyl 2-fluoro-6-hydroxybenzoate. Its structure presents a confluence of steric and electronic hurdles. The ortho-positioning of the fluoro and hydroxyl groups relative to the coupling site introduces significant steric hindrance, which can impede key steps in the catalytic cycle.[6][7][8] Furthermore, the acidic proton of the hydroxyl group and the lone pairs on the ester's carbonyl oxygen can potentially coordinate to the palladium center, modulating its catalytic activity. Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a rational selection of catalysts, ligands, and reaction conditions. This document provides a detailed exploration of these parameters, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A fundamental grasp of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[1][10]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer.[1][11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][9][13]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Selection of Reaction Parameters
The success of coupling a sterically encumbered substrate like this compound hinges on the careful selection of each reaction component.
Palladium Precatalyst: The Source of Activity
While the active catalyst is a Pd(0) species, stable Pd(II) salts are often used as "precatalysts" because they are easier to handle and store.[14] Common choices include Palladium(II) Acetate (Pd(OAc)₂) and Palladium(II) Chloride (PdCl₂). These must be reduced in situ to Pd(0) to enter the catalytic cycle.[9] Alternatively, a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.
Ligands: The Key to Overcoming Steric Hindrance
For challenging substrates, the ligand is arguably the most critical variable. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically modulate its electronic and steric properties to enhance reactivity.[14][15] For the coupling of this compound, standard ligands like triphenylphosphine are often insufficient. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][16][17]
-
Rationale:
-
Steric Bulk: Large, bulky ligands (e.g., SPhos, XPhos, RuPhos) create a sterically crowded coordination sphere around the palladium. This crowding promotes the reductive elimination step, which is often hindered in the synthesis of tetra-ortho-substituted biaryls.[3][7]
-
Electron-Rich Nature: These ligands are strong electron donors, which increases the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide, the first and often rate-limiting step of the cycle.[16]
-
| Ligand | Class | Key Feature | Application Note |
| SPhos | Buchwald Ligand | Bulky biaryl phosphine | Excellent general-purpose ligand for sterically hindered couplings. Often a first choice for screening. |
| XPhos | Buchwald Ligand | Very bulky biaryl phosphine | Effective for extremely hindered substrates where SPhos may fail. |
| RuPhos | Buchwald Ligand | Bulky biaryl phosphine | Often shows complementary reactivity to SPhos and XPhos. |
| IMes | NHC Ligand | N-Heterocyclic Carbene | A strong electron-donating ligand, offering a different electronic profile than phosphines. Can be effective for coupling aryl chlorides.[12] |
The Base: Activating the Nucleophile
The base plays a multifaceted role, but its primary function is to activate the boronic acid into a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step to proceed.[1][11][18]
-
Consideration for Ester Functionality: The methyl ester in the substrate is susceptible to hydrolysis (saponification) under strongly basic conditions. Therefore, excessively strong bases like NaOH or KOH should be avoided. Milder inorganic bases are preferred.[12]
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings. It is strong enough to facilitate boronate formation but generally does not hydrolyze esters under typical reaction conditions.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective base, suitable for many couplings.
-
Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often used to accelerate slow reactions.
-
Solvent System: The Reaction Medium
The solvent must be able to dissolve the organic substrates, the catalyst complex, and, to some extent, the base. Aprotic solvents are typically used, often in combination with water.
-
Aqueous Mixtures: A mixture like 1,4-Dioxane/Water or Toluene/Water is standard. The organic solvent dissolves the aryl halide and boronic acid, while the water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2][17]
-
Anhydrous Conditions: If either the starting material or the product is sensitive to water, or if protodeboronation (replacement of the boronic acid group with a hydrogen) is a significant side reaction, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be employed.[19][20]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of ligand, base, and temperature may be necessary for specific coupling partners.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 170.14 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.04 | 0.04 |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 170 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 425 mg).
-
Catalyst Addition: In the same flask, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently active ligand/base system. 3. Reaction temperature is too low. | 1. Use fresh Pd(OAc)₂ and ensure an inert atmosphere. 2. Screen other ligands (e.g., XPhos, RuPhos) and a stronger base (e.g., Cs₂CO₃). 3. Increase the temperature to 110-120 °C (if using a high-boiling solvent like toluene). |
| Ester Hydrolysis | 1. Base is too strong or reaction time is excessive. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[12] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. The cross-coupling is too slow, allowing the side reaction to compete. | 1. Use anhydrous solvents and freshly dried base. Consider anhydrous conditions.[20] 2. Use a more active catalyst system (different ligand/Pd source) to accelerate the desired coupling.[19] |
| Formation of Pd Black | 1. Catalyst decomposition. 2. Insufficient ligand-to-palladium ratio. | 1. Ensure the reaction is thoroughly degassed. 2. Increase the ligand loading slightly (e.g., L:Pd ratio of 2.2:1). Use more robust ligands like XPhos.[14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for highly sensitive reactions). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable, highly functionalized biaryl compounds. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The use of bulky, electron-rich phosphine ligands, coupled with a moderately strong base and appropriate solvent selection, is paramount. The protocols and insights provided in this guide serve as a comprehensive resource to empower researchers to navigate the complexities of this reaction, enabling the efficient synthesis of novel molecules for applications in drug discovery and beyond.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry via YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
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Ciappa, A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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NIH National Center for Biotechnology Information. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
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NIH National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
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WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
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ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
NIH National Center for Biotechnology Information. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
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- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-Fluoro-6-hydroxybenzoate
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 2-fluoro-6-hydroxybenzoate is a key aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluoro group, an ortho-hydroxyl group, and a methyl ester, presents both opportunities and challenges in synthetic chemistry. The strategic functionalization of this scaffold via palladium-catalyzed cross-coupling reactions opens avenues to a diverse array of complex molecules with significant biological and material properties. This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions to this versatile substrate.
The presence of the ortho-fluoro and ortho-hydroxyl groups exerts significant electronic and steric influence on the reactivity of the aromatic ring. The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of C-H activation or modulating the electronic properties of the palladium catalyst. Conversely, the steric bulk of the two ortho substituents can hinder the approach of the bulky palladium catalyst, necessitating careful selection of ligands and reaction conditions. This document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to navigate these intricacies and effectively utilize this compound in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
The cycle commences with the oxidative addition of an organic halide (or triflate) to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the halide and the steric and electronic properties of the substrate. Subsequently, transmetalation occurs, where the organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[2]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[3] For a substrate like this compound, where a halide (e.g., bromide) would be introduced at a different position, the reaction enables the formation of a new carbon-carbon bond with an aryl or heteroaryl boronic acid.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Selection: The steric hindrance from the ortho-fluoro and -hydroxyl groups necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step with hindered aryl halides.[4] Ligands such as SPhos, XPhos, and RuPhos are often excellent choices. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed.
-
Base and Solvent: A suitable base is crucial for the activation of the boronic acid. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dioxane, THF, or toluene, often in the presence of water, are typically used.
-
Protecting Groups: The free hydroxyl group can potentially interfere with the catalytic cycle. While some Suzuki couplings proceed without protection, in cases of low yield or side reactions, protection of the hydroxyl group as a methyl or benzyl ether may be necessary.
Protocol: Suzuki-Miyaura Coupling of a Substituted 2-Fluoro-6-hydroxybenzoate Derivative
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid, adapted from procedures for structurally similar ortho-disubstituted aryl halides.[2][5]
Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition | Role |
| Methyl 2-bromo-3-fluoro-6-hydroxybenzoate | 1.0 mmol | Substrate |
| Arylboronic Acid | 1.2 - 1.5 equiv. | Coupling Partner |
| Pd(OAc)₂ | 2-5 mol% | Catalyst Precursor |
| SPhos | 4-10 mol% | Ligand |
| K₃PO₄ | 2.0 - 3.0 equiv. | Base |
| Dioxane/H₂O (e.g., 4:1) | 0.1 - 0.2 M | Solvent |
| Temperature | 80 - 110 °C | Reaction Temperature |
| Reaction Time | 12 - 24 h | Duration |
digraph "Suzuki-Miyaura Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=b, labeljust=c, rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_prep" { label="Reaction Setup"; style=filled; color="#F1F3F4"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Setup [label="Combine aryl halide,\nboronic acid, base,\nPd(OAc)₂, and SPhos\nin a dry flask."]; Solvent [label="Add degassed dioxane\nand water."]; Degas [label="Purge with inert gas\n(Ar or N₂)."]; Setup -> Solvent -> Degas; }
subgraph "cluster_reaction" { label="Reaction"; style=filled; color="#F1F3F4"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Heat [label="Heat to 80-110 °C\nwith stirring."]; Monitor [label="Monitor progress\nby TLC or LC-MS."]; Heat -> Monitor; }
subgraph "cluster_workup" { label="Work-up and Purification"; style=filled; color="#F1F3F4"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Cool [label="Cool to room temperature."]; Extract [label="Dilute with ethyl acetate,\nwash with water and brine."]; Dry [label="Dry organic layer\n(e.g., Na₂SO₄)."]; Purify [label="Concentrate and purify\nby column chromatography."]; Cool -> Extract -> Dry -> Purify; }
Degas -> Heat; Monitor -> Cool; }
Caption: A step-by-step workflow for performing the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6] This reaction allows for the coupling of an aryl halide or triflate with a primary or secondary amine.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich phosphine ligands are crucial for the successful amination of ortho-disubstituted aryl halides.[7][8] Ligands like Josiphos, XPhos, or BrettPhos in combination with a palladium precursor such as Pd₂(dba)₃ or a pre-formed catalyst are often effective.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can significantly influence the reaction outcome.
-
Amine Coupling Partner: A wide range of primary and secondary amines can be used. The basicity and nucleophilicity of the amine can affect the reaction rate.[10]
Protocol: Buchwald-Hartwig Amination of a Substituted 2-Fluoro-6-hydroxybenzoate Derivative
This protocol provides a general procedure for the amination of an aryl bromide, drawing on established methods for challenging aryl halides.[7][8]
Table 2: Reagents and Conditions for a Representative Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Condition | Role |
| Methyl 2-bromo-3-fluoro-6-hydroxybenzoate | 1.0 mmol | Substrate |
| Amine | 1.2 - 2.0 equiv. | Coupling Partner |
| Pd₂(dba)₃ | 1-2 mol% | Catalyst Precursor |
| Josiphos or XPhos | 2-4 mol% | Ligand |
| NaOtBu | 1.5 - 2.5 equiv. | Base |
| Toluene or Dioxane | 0.1 - 0.2 M | Solvent |
| Temperature | 80 - 110 °C | Reaction Temperature |
| Reaction Time | 12 - 24 h | Duration |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing access to aryl alkynes.[11] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[12][13]
Key Considerations for Sonogashira Coupling:
-
Catalyst System: The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[14] Copper-free conditions have also been developed and can be advantageous in certain cases to avoid homo-coupling of the alkyne.[15]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and part of the solvent system.
-
Alkyne Coupling Partner: A variety of terminal alkynes can be employed. The reaction is generally tolerant of many functional groups.
Protocol: Sonogashira Coupling of a Substituted 2-Fluoro-6-hydroxybenzoate Derivative
This protocol outlines a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[14]
Table 3: Reagents and Conditions for a Representative Sonogashira Coupling
| Reagent/Parameter | Quantity/Condition | Role |
| Methyl 2-bromo-3-fluoro-6-hydroxybenzoate | 1.0 mmol | Substrate |
| Terminal Alkyne | 1.2 - 1.5 equiv. | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 1-3 mol% | Catalyst |
| CuI | 1-5 mol% | Co-catalyst |
| Triethylamine (Et₃N) | 2.0 - 3.0 equiv. | Base |
| THF or DMF | 0.1 - 0.2 M | Solvent |
| Temperature | Room Temp. to 80 °C | Reaction Temperature |
| Reaction Time | 6 - 24 h | Duration |
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[16] This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.
Key Considerations for the Heck Reaction:
-
Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. In many cases, the Heck reaction can be performed without a phosphine ligand, although the addition of ligands like triphenylphosphine can sometimes be beneficial.
-
Base and Solvent: An organic or inorganic base is required to regenerate the active catalyst. Triethylamine, potassium carbonate, or sodium acetate are frequently used. Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.
-
Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically more reactive in the Heck reaction.[17]
Protocol: Heck Reaction of a Substituted 2-Fluoro-6-hydroxybenzoate Derivative
This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.[18]
Table 4: Reagents and Conditions for a Representative Heck Reaction
| Reagent/Parameter | Quantity/Condition | Role |
| Methyl 2-bromo-3-fluoro-6-hydroxybenzoate | 1.0 mmol | Substrate |
| Alkene (e.g., Styrene) | 1.5 - 2.0 equiv. | Coupling Partner |
| Pd(OAc)₂ | 1-5 mol% | Catalyst Precursor |
| PPh₃ (optional) | 2-10 mol% | Ligand |
| Et₃N or K₂CO₃ | 2.0 - 3.0 equiv. | Base |
| DMF or Acetonitrile | 0.1 - 0.2 M | Solvent |
| Temperature | 80 - 140 °C | Reaction Temperature |
| Reaction Time | 12 - 48 h | Duration |
Applications in Drug Discovery and Materials Science
The cross-coupled products derived from this compound are valuable scaffolds in various fields. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.[19] The biaryl structures synthesized via Suzuki coupling are found in a wide range of biologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[3] The N-aryl salicylamide derivatives formed through Buchwald-Hartwig amination are also of interest in medicinal chemistry. Furthermore, the alkynyl and vinyl-substituted products from Sonogashira and Heck reactions serve as versatile intermediates for further functionalization in the development of novel therapeutics and functional materials. For example, 2-fluoro-6-methylbenzoic acid, a related compound, is a key building block in the synthesis of the EGFR inhibitor avacopan.[20]
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. Careful consideration of the catalyst system, base, and solvent is paramount to overcoming the challenges associated with this sterically hindered and electronically rich substrate. The protocols and insights provided in this guide serve as a valuable starting point for researchers to explore the rich synthetic potential of this important building block in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Biscoe, M. R., Buchwald, S. L. (2009). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 131(31), 11042–11043. [Link]
- Corbet, J. P., Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Miyaura, N., Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
- This cit
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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2-Fluoro-6-hydroxybenzoic acid. MySkinRecipes. (n.d.). Retrieved from [Link]
- Surry, D. S., Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
Choi, J., Martín-Gago, P., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Design. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 10(12), 2521–2524. [Link]
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- Yin, J., & Buchwald, S. L. (2002). A general and efficient method for the palladium-catalyzed suzuki coupling of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- This cit
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The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved from [Link]
- This cit
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. Retrieved from [Link]
- This cit
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Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. (n.d.). Retrieved from [Link]
- Hennequin, L. F., Allen, J., Boyle, F. T., Breed, J., Davies, G., Entzeroth, M., ... & Plé, P. A. (2002). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly potent, selective inhibitor of the vascular endothelial growth factor receptor 2 tyrosine kinase with antitumor activity in vivo. Journal of medicinal chemistry, 45(6), 1300-1312.
- This cit
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Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6129-6133. [Link]
- This cit
- This cit
- This cit
- This cit
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed C− C and C− N bond-forming reactions using [(2-pyridyl) methyl] amines as ligands. Chemical reviews, 104(6), 3079-3159.
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- 4. researchgate.net [researchgate.net]
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- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
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- 12. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: High-Fidelity Acylation of Methyl 2-fluoro-6-hydroxybenzoate
Introduction: Methyl 2-fluoro-6-hydroxybenzoate is a pivotal building block in contemporary drug discovery and materials science. The strategic location of its fluoro, hydroxyl, and methyl ester groups provides a versatile scaffold for constructing complex molecular architectures. The selective acylation of the phenolic hydroxyl group is a fundamental transformation that serves multiple purposes: it can function as a protecting group strategy, facilitate the synthesis of active pharmaceutical ingredients (APIs), or be used to modulate the electronic and physical properties of the molecule for applications in polymer and materials chemistry.
This document provides a comprehensive guide to the O-acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this key synthetic step.
Pillar 1: Mechanistic Insight – The "Why" Behind the Protocol
The acylation of a phenol, such as this compound, is most effectively achieved using a method analogous to the Schotten-Baumann reaction.[1][2] This reaction involves the treatment of an alcohol or phenol with an acyl halide or anhydride in the presence of a base.[3][4] The choice of base is critical and directly influences the reaction's efficiency and mechanism.
For this specific substrate, pyridine is an excellent choice as it serves a dual role:
-
Stoichiometric Base: Pyridine neutralizes the hydrogen chloride (HCl) that is generated as a byproduct when using an acyl chloride. This prevents the protonation of the starting material or product and drives the reaction equilibrium towards the formation of the desired ester.[5]
-
Nucleophilic Catalyst: Pyridine can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the phenoxide than the acyl chloride itself, thereby accelerating the reaction rate.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Step 1 (Activation): The lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Step 2 (Intermediate Formation): This forms a highly reactive N-acylpyridinium intermediate.
-
Step 3 (Nucleophilic Attack): The phenolic hydroxyl group of this compound, acting as a nucleophile, attacks the carbonyl carbon of the N-acylpyridinium salt. The presence of the base helps to deprotonate the phenol, forming the more potent phenoxide nucleophile, which significantly increases the reaction rate.[3]
-
Step 4 (Tetrahedral Intermediate): A tetrahedral intermediate is formed.
-
Step 5 (Product Formation): This intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group to yield the final acylated product.[3]
Caption: Reaction mechanism for pyridine-catalyzed acylation.
Pillar 2: Experimental Protocol & Data
This protocol details the acetylation of this compound using acetyl chloride. The principles can be readily adapted for other acyl chlorides.
Safety First: Hazard Analysis
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, alcohols, and amines.[6][7] Causes severe skin burns and eye damage.[6][7] Handle exclusively in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[6]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8] Work in a well-ventilated chemical fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Round-bottom flask, magnetic stir bar, dropping funnel, condenser, separatory funnel, rotary evaporator | N/A | Standard Lab Glassware |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 170.14 | 5.00 | 29.4 | 1.0 |
| Acetyl Chloride | 78.50 | 2.53 | 32.3 | 1.1 |
| Pyridine | 79.10 | 3.49 | 44.1 | 1.5 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | N/A | Solvent |
| Expected Product Yield (Approx.) | 212.18 | ~5.8 g | N/A | ~93% |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 29.4 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.
-
Add anhydrous pyridine (3.49 mL, 44.1 mmol) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Acylating Agent:
-
Charge a dropping funnel with acetyl chloride (2.30 mL, 32.3 mmol).
-
Add the acetyl chloride dropwise to the stirred, cooled reaction mixture over a period of 15-20 minutes. Maintain the internal temperature below 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding 50 mL of deionized water.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess pyridine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of saturated brine (to remove residual water).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure methyl 2-acetoxy-6-fluorobenzoate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Pillar 3: Visualization of Workflow
The following diagram outlines the logical flow of the experimental protocol, providing a clear visual guide from setup to final product isolation.
Caption: Experimental workflow for the acylation protocol.
References
-
Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Ingenta Connect. [Link]
-
Acetylation of phenols using acetic acid. Indian Academy of Sciences. [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
-
SAFETY DATA SHEET 2-Acetyl Pyridine. Synerzine. [Link]
- Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
- Synthesis of methyl 2-fluoroacrylate.
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Application Notes and Protocols: Etherification of Methyl 2-fluoro-6-hydroxybenzoate with Alkyl Halides
Introduction: Navigating the Challenges of Sterically Hindered Ether Synthesis
The O-alkylation of phenols, a cornerstone of organic synthesis, is fundamental to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a classic SN2 reaction between a phenoxide and an alkyl halide, remains a widely employed and versatile method for this transformation.[1][2] However, its efficiency can be significantly hampered by steric hindrance, particularly when dealing with ortho-substituted phenols.
This guide provides a detailed technical overview and practical protocols for the etherification of methyl 2-fluoro-6-hydroxybenzoate, a substrate presenting a significant synthetic challenge due to the steric congestion imposed by the ortho-fluoro and methyl ester functionalities. Understanding the interplay of electronic effects and steric hindrance is paramount to achieving high yields and purity in these reactions. We will delve into the mechanistic nuances, strategic considerations for reagent selection, and step-by-step protocols for the successful synthesis of various methyl 2-alkoxy-6-fluorobenzoates. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the preparation of complex substituted aromatic ethers.
Mechanistic Insights and Strategic Considerations
The etherification of this compound proceeds via the Williamson ether synthesis, an SN2 mechanism.[2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether.
The Impact of Steric Hindrance and Electronic Effects
The primary challenge in the etherification of this compound lies in the steric hindrance around the hydroxyl group. The ortho-fluoro and methyl ester groups significantly impede the approach of the alkyl halide to the phenoxide oxygen. This steric congestion can slow down the desired O-alkylation, allowing competing side reactions, such as E2 elimination of the alkyl halide, to become more prevalent, especially with secondary or tertiary alkyl halides.[1][3]
The electronic nature of the ortho-fluoro substituent also plays a role. While fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect, it can also participate in resonance, which can influence the acidity of the phenol.[4]
Key Considerations for Reaction Optimization:
-
Choice of Base: A critical parameter is the selection of a base strong enough to efficiently deprotonate the phenol without promoting side reactions. While strong bases like sodium hydride (NaH) can be effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for sterically hindered and sensitive substrates to minimize degradation and side product formation.[5][6] The choice between these bases often represents a trade-off between reaction rate and selectivity.
-
Alkyl Halide Selection: To minimize the competing E2 elimination reaction, primary alkyl halides are the reagents of choice.[1][3] Methyl iodide, ethyl bromide, and benzyl bromide are excellent candidates. Secondary and tertiary alkyl halides are generally unsuitable for this transformation with sterically hindered phenols.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are typically employed.[5] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.
-
Temperature Control: Reaction temperature is a crucial variable. Higher temperatures can increase the rate of the desired etherification but may also favor the elimination pathway.[1] Careful optimization is necessary to find a balance that provides a reasonable reaction time with minimal byproduct formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the etherification of this compound with various primary alkyl halides.
General Experimental Workflow
The overall workflow for the synthesis, workup, and purification is depicted below.
Sources
Application Notes and Protocols: Leveraging Methyl 2-fluoro-6-hydroxybenzoate for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Anti-Inflammatory Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into therapeutic candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][3] In the realm of anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), these enhancements can lead to agents with improved potency, longer half-lives, and potentially reduced side effects.[4][5]
Methyl 2-fluoro-6-hydroxybenzoate is a fluorinated analog of methyl salicylate, a well-known precursor for various therapeutic agents. While not yet a widely documented starting material for mainstream anti-inflammatory drugs, its structure presents a compelling platform for the synthesis of novel, fluorinated anti-inflammatory agents. The presence of the fluorine atom ortho to the hydroxyl group can significantly modulate the acidity of the phenol and influence the molecule's reactivity and intermolecular interactions, offering a unique opportunity for innovative drug design.
This document serves as a detailed guide for utilizing this compound as a versatile building block in the synthesis of next-generation anti-inflammatory compounds. We will explore its potential through proposed synthetic pathways, detailed experimental protocols, and the underlying scientific rationale.
Rationale for Employing this compound
The selection of this compound as a starting material is predicated on several key advantages conferred by the fluorine substituent:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[1] This can block metabolic "soft spots" in a drug molecule, leading to a longer in-vivo half-life.
-
Modulation of Acidity and Binding: The strong electron-withdrawing nature of fluorine can lower the pKa of the adjacent hydroxyl group. This alteration in acidity can influence the molecule's interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are primary targets for many NSAIDs.[5]
-
Improved Pharmacokinetic Profile: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.
Proposed Synthetic Pathways and Protocols
While direct synthesis of established anti-inflammatory drugs from this compound is not extensively documented, its chemical structure lends itself to several plausible synthetic transformations to generate novel derivatives of known anti-inflammatory agents. Below are detailed, hypothetical, yet chemically sound protocols for its application.
Pathway 1: Synthesis of Fluorinated Salicylamide Derivatives
Salicylamides are known for their analgesic and anti-inflammatory properties. This protocol outlines the synthesis of a novel fluorinated N-aryl salicylamide.
Caption: Synthetic workflow for fluorinated salicylamide derivatives.
Protocol 1: Synthesis of 2-fluoro-6-hydroxy-N-phenylbenzamide
-
Hydrolysis of the Ester:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with 1M HCl to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-hydroxybenzoic acid.
-
-
Amide Coupling:
-
Dissolve the resulting 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add aniline (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-6-hydroxy-N-phenylbenzamide.
-
Rationale for Experimental Choices:
-
Ester Hydrolysis: Lithium hydroxide is a standard reagent for the saponification of esters to their corresponding carboxylic acids, which is a necessary step for subsequent amide coupling.
-
Amide Coupling: EDCI is a water-soluble carbodiimide used to activate the carboxylic acid for amide bond formation, a common and efficient method for creating amides.
Pathway 2: Synthesis of Fluorinated Aryl Ether Derivatives
This pathway explores the alkylation of the phenolic hydroxyl group to generate fluorinated aryl ether derivatives, a common structural motif in many anti-inflammatory drugs.
Caption: Synthetic workflow for fluorinated aryl ether derivatives.
Protocol 2: Synthesis of Methyl 2-fluoro-6-(benzyloxy)benzoate
-
O-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-fluoro-6-(benzyloxy)benzoate.
-
Rationale for Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild base suitable for deprotonating the phenol, and acetone is a common solvent for Williamson ether synthesis.
-
Alkylating Agent: Benzyl bromide is a reactive alkylating agent used to introduce the benzyl group.
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Expected Mass (m/z) | Key ¹H NMR Signals (ppm) |
| 2-fluoro-6-hydroxybenzoic acid | C₇H₅FO₃ | 156.02 | 10-12 (br s, 1H, COOH), 6.5-7.5 (m, 3H, Ar-H) |
| 2-fluoro-6-hydroxy-N-phenylbenzamide | C₁₃H₁₀FNO₂ | 231.07 | 8-9 (br s, 1H, NH), 6.5-7.8 (m, 8H, Ar-H) |
| Methyl 2-fluoro-6-(benzyloxy)benzoate | C₁₅H₁₃FO₃ | 260.08 | 7.2-7.5 (m, 5H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic pathways provide a solid foundation for the creation of new chemical entities that leverage the benefits of fluorination. Further derivatization and biological screening of these compounds are warranted to fully elucidate their therapeutic potential. The exploration of this and other fluorinated building blocks will undoubtedly continue to be a fruitful area of research in the quest for safer and more effective anti-inflammatory drugs.
References
-
Ishikawa, T. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. [Link]
-
Talele, T. T. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Park, K., et al. (2014). Preparation and Characterization of Flufenamic Acid Nanoprodrugs. Journal of Nanomaterials, 2014, 851970. [Link]
-
Kim, H., & Lee, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(11), 3070. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Lipinski, R. A. J., et al. (2020). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potential anti-inflammatory activity. Chemical Biology & Drug Design, 96(1), 697-705. [Link]
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- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 4. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid Nanoprodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-fluoro-6-hydroxybenzoate in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Phenolic Esters in Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Methyl 2-fluoro-6-hydroxybenzoate, a derivative of 6-fluorosalicylic acid, represents a highly valuable and versatile building block for the synthesis of novel fungicides, herbicides, and other crop protection agents.[1][2] The presence of ortho-fluorine and hydroxyl functionalities on the benzene ring offers unique reactivity and imparts desirable physicochemical properties to the resulting agrochemical candidates.[1][2]
The strategic placement of a fluorine atom ortho to the hydroxyl group can significantly influence the acidity of the phenol, its hydrogen bonding capabilities, and its resistance to metabolic degradation. These attributes are critical in designing molecules with improved bioavailability and a targeted mode of action. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation agrochemicals.
Core Applications in Agrochemical Synthesis: A Versatile Intermediate
This compound serves as a pivotal intermediate for introducing the 2-fluoro-6-hydroxyphenyl moiety into larger, more complex molecules. This structural unit is particularly sought after in the design of agrochemicals due to the enhanced biological activity often associated with fluorinated aromatics. The primary synthetic transformations involving this intermediate are centered around the derivatization of its hydroxyl and ester functional groups.
Key Synthetic Pathways:
-
O-Alkylation/O-Arylation: The phenolic hydroxyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of side chains. This is a common strategy to link the fluorinated phenyl ring to other pharmacophores or to modulate the lipophilicity and systemic properties of the final compound.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-6-hydroxybenzoic acid. This acid can then be coupled with various amines to form amides, a functional group prevalent in many commercial agrochemicals.
-
Direct Use in Coupling Reactions: The aromatic ring itself can participate in various cross-coupling reactions, although this is less common than derivatization of the hydroxyl and ester groups.
The following sections will provide detailed protocols for the most critical of these transformations: the O-alkylation of the phenolic hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-fluoro-6-(alkoxy)benzoate via Williamson Ether Synthesis
This protocol details a general procedure for the O-alkylation of this compound with an alkyl halide. This reaction is fundamental for creating a diverse library of derivatives for biological screening.
Reaction Scheme:
Caption: General workflow for the etherification of this compound.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >98% | Major Chemical Supplier |
| Alkyl Halide (e.g., Benzyl Bromide) | >98% | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Major Chemical Supplier |
| Acetone, anhydrous | >99.5% | Major Chemical Supplier |
| Dichloromethane (DCM) | >99.8% | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Major Chemical Supplier |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone (10 mL per 1 g of starting material) to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-fluoro-6-(alkoxy)benzoate.
Expected Yield and Purity:
| Product | Typical Yield | Purity (by ¹H NMR) |
| Methyl 2-(benzyloxy)-6-fluorobenzoate | 85-95% | >98% |
Rationale and Scientific Insights
The choice of a weak base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group selectively without promoting the hydrolysis of the methyl ester. Anhydrous conditions are essential to prevent unwanted side reactions. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.
The incorporation of the 2-fluoro-6-hydroxyphenyl moiety is a strategic decision in the design of new agrochemicals. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding to the target enzyme or receptor. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the molecule, thereby prolonging its biological activity.[3]
Logical Relationships in Agrochemical Design
The development of a novel agrochemical often follows a structured path, where key intermediates like this compound play a critical role.
Caption: Logical workflow from a key intermediate to an agrochemical candidate.
Conclusion
This compound is a valuable and strategically important building block in the synthesis of modern agrochemicals. Its unique combination of functional groups allows for facile diversification, enabling the creation of extensive libraries of novel compounds for biological evaluation. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this key intermediate in their quest for more effective and sustainable crop protection solutions.
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-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])
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Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-6-hydroxybenzoate for Biological Screening
Introduction: Unlocking the Potential of a Fluorinated Scaffold
In the landscape of modern drug discovery, privileged scaffolds serve as foundational frameworks for the construction of novel therapeutic agents. Methyl 2-fluoro-6-hydroxybenzoate is one such scaffold, embodying latent potential for biological activity. Its structure, a strategic amalgamation of a salicylic acid backbone, a fluorine atom, and reactive hydroxyl and methyl ester functionalities, presents a compelling starting point for the generation of diverse chemical libraries. The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent biological screening of the resulting novel chemical entities.
The rationale for selecting this particular scaffold is rooted in the proven bioactivity of its constituent parts. Salicylates are renowned for their anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of a fluorine atom at the C2 position can significantly influence the acidity of the phenolic hydroxyl group and the electronic nature of the aromatic ring, thereby impacting its interaction with biological targets. This guide will detail robust protocols for the derivatization of the phenolic hydroxyl group and discuss the subsequent evaluation of the synthesized compounds in key biological assays.
Synthetic Derivatization Strategies
The primary sites for derivatization on this compound are the phenolic hydroxyl group and the methyl ester. The hydroxyl group is a versatile handle for introducing a wide array of functionalities through etherification and esterification reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This section will focus on the derivatization of the hydroxyl group.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[3] This reaction proceeds via an SN2 mechanism and is well-suited for the O-alkylation of the phenolic hydroxyl group of this compound.
Scientific Rationale:
The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. The fluorine atom at the ortho position inductively withdraws electron density, increasing the acidity of the hydroxyl group and facilitating its deprotonation. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the desired ether. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for phenols, and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal for SN2 reactions.
Experimental Workflow for O-Alkylation
Caption: Workflow for O-Alkylation of this compound.
Detailed Protocol for O-Alkylation:
-
To a solution of this compound (1.0 eq.) in dry DMF (0.2 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
| Entry | Alkyl Halide (R-X) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 4 | 85-95 |
| 2 | Ethyl bromoacetate | 6 | 70-85 |
| 3 | 1-Bromobutane | 8 | 75-90 |
| 4 | Propargyl bromide | 3 | 80-92 |
Note: Reaction times and yields are estimates based on similar reactions and may require optimization.
O-Acylation to Form Ester Derivatives
Esterification of the phenolic hydroxyl group can be readily achieved by reaction with an acyl chloride or acid anhydride in the presence of a base. This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and significantly alter the electronic properties and conformation of the molecule.
Scientific Rationale:
The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine (TEA), is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Workflow for O-Acylation
Caption: Workflow for O-Acylation of this compound.
Detailed Protocol for O-Acylation:
-
Dissolve this compound (1.0 eq.) in dry DCM (0.2 M) and add pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Acyl Chloride (RCOCl) | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | 3 | 90-98 |
| 2 | Acetyl chloride | 2 | 92-99 |
| 3 | 4-Nitrobenzoyl chloride | 4 | 88-96 |
| 4 | Cyclopropanecarbonyl chloride | 3 | 85-95 |
Note: Reaction times and yields are estimates based on similar reactions and may require optimization.
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against specific biological targets.[4] This section outlines general protocols for preliminary screening in three key areas: antimicrobial activity, cytotoxicity, and enzyme inhibition.
Antimicrobial Susceptibility Testing
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[5] Derivatives of salicylic acid have shown promise as antimicrobial agents.[6] A standard method for initial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Scientific Rationale:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compounds in a liquid growth medium. After incubation, microbial growth is assessed visually or by measuring optical density. This provides a quantitative measure of the potency of the compounds.
Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial MIC determination.
Detailed Protocol for Broth Microdilution Assay:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compounds. Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of each compound that shows no visible growth.
Cytotoxicity Assessment
Evaluating the cytotoxicity of novel compounds is a crucial step in early drug discovery to identify compounds that are toxic to cells and to determine their therapeutic index.[3] A common and reliable method is the MTT assay, which measures cell viability.
Scientific Rationale:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of the test compounds on cell proliferation and viability can be quantified.
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay:
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Salicylate derivatives are known to inhibit enzymes such as cyclooxygenases (COX).[2] A general approach for screening for enzyme inhibitors involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compounds.
Scientific Rationale:
Enzyme inhibition assays are designed to identify molecules that can bind to an enzyme and reduce its activity. These assays typically involve mixing the enzyme, its substrate, and the test compound, and then measuring the formation of the product or the depletion of the substrate over time. The choice of detection method (e.g., colorimetric, fluorometric, or luminescent) depends on the specific enzyme and substrate. The inhibitory potency is usually expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for a General Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
General Protocol for Enzyme Inhibition Screening:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
In a microtiter plate, add the enzyme solution and the diluted test compounds. Include positive (known inhibitor) and negative (vehicle) controls.
-
Pre-incubate the enzyme and inhibitors for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse library of ether and ester derivatives. The subsequent biological screening protocols for antimicrobial, cytotoxic, and enzyme inhibitory activities will enable the identification of lead compounds for further optimization. The structure-activity relationship (SAR) data generated from these initial screens will be invaluable in guiding the design of second-generation analogs with improved potency and selectivity. The strategic incorporation of fluorine in this privileged scaffold, combined with systematic derivatization and screening, represents a powerful approach in the ongoing quest for new and effective therapeutic agents.
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Valler, M. J., & Green, D. (2000). High-throughput screening in drug discovery. Drug Discovery Today, 5(7), 296-305. [Link]
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Application Notes & Protocols: Methyl 2-fluoro-6-hydroxybenzoate as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of methyl 2-fluoro-6-hydroxybenzoate. This building block's unique electronic and steric properties, conferred by the ortho-positioning of its fluoro, hydroxyl, and methyl ester groups, render it an exceptionally valuable precursor for the synthesis of diverse and pharmaceutically relevant heterocyclic scaffolds. We will explore its reactivity and provide field-proven, step-by-step protocols for the synthesis of key heterocyclic systems, including substituted benzofurans and chromones. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, with nitrogen- and oxygen-containing rings being particularly prominent.[1] The incorporation of fluorine into these scaffolds is a well-established strategy in modern medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2]
This compound emerges as a superior building block for several reasons:
-
Activated Aromatic System : The electron-withdrawing nature of the fluorine atom and the methyl ester group acidifies the phenolic proton, facilitating its deprotonation under mild basic conditions. More importantly, it activates the C-2 position (bearing the fluorine) for nucleophilic aromatic substitution (SNAr).
-
Ortho-Relationship : The adjacent positioning of the nucleophilic hydroxyl group and the electrophilic C-F center is perfectly pre-organized for intramolecular cyclization reactions, which are entropically favored and often proceed with high efficiency.
-
Fluorine as a Leaving Group : In many cyclization strategies, the fluorine atom serves as an excellent leaving group, a role it performs more effectively than chlorine or bromine in many SNAr contexts.
-
Functional Group Handles : The hydroxyl group serves as the primary nucleophile for initiating cyclization, while the methyl ester provides a versatile handle for subsequent modifications, such as hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol.
This guide will demonstrate how these features are harnessed to construct complex molecular architectures.
Application I: Synthesis of 7-Fluorobenzofurans
Benzofurans are a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities.[3][4] The protocol below details a robust, two-step, one-pot synthesis of 2-substituted-7-fluorobenzofurans via a tandem Williamson ether synthesis and intramolecular SNAr cyclization.
Synthetic Workflow & Mechanism
The synthesis proceeds via initial O-alkylation of the phenolic hydroxyl group of this compound with an α-haloketone. The resulting intermediate possesses a nucleophilic center (an enolizable α-proton) positioned to attack the electrophilic carbon bearing the fluorine atom. In the presence of a base, an intramolecular cyclization occurs, displacing the fluoride ion to form the benzofuran ring.
Caption: Workflow for 7-Fluorobenzofuran Synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of Methyl 7-fluoro-2-phenylbenzo[b]furan-4-carboxylate
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.70 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Base Addition : Add anhydrous acetone (40 mL) followed by powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Causality: Potassium carbonate is a cost-effective base, sufficiently strong to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. Acetone is an ideal solvent due to its polarity and boiling point, which facilitates the reaction without requiring excessively high temperatures.
-
-
Alkylation : Add 2-bromoacetophenone (phenacyl bromide) (2.19 g, 11.0 mmol, 1.1 eq.) to the suspension.
-
Reaction Execution : Heat the mixture to reflux (approx. 56°C) and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.
-
Insight: While the O-alkylation is the first event, the subsequent intramolecular cyclization often begins under these conditions, especially with prolonged heating. This effectively becomes a one-pot tandem reaction.
-
-
Work-up : Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid residue with a small amount of acetone.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary
| Entry | α-Haloketone | Product | Typical Yield |
| 1 | 2-Bromoacetophenone | Methyl 7-fluoro-2-phenylbenzo[b]furan-4-carboxylate | 80-90% |
| 2 | Chloroacetone | Methyl 7-fluoro-2-methylbenzo[b]furan-4-carboxylate | 75-85% |
| 3 | Ethyl 2-bromoacetate | Methyl 7-fluoro-2-(ethoxycarbonyl)benzo[b]furan-4-carboxylate | 70-80% |
Application II: Synthesis of 7-Fluorochromones
Chromones (4H-1-benzopyran-4-ones) are another class of heterocycles with significant pharmacological applications, including anti-inflammatory and anticancer properties.[5][6] A modern and efficient method for their synthesis from salicylate esters involves a tandem reaction with ynones.[7]
Synthetic Workflow & Mechanism
This elegant one-pot protocol involves a base-catalyzed Michael addition of the phenolic oxygen of this compound onto the electron-deficient alkyne of an ynone. This is followed by a rapid intramolecular condensation/cyclization, which forms the pyranone ring to yield the target 7-fluorochromone derivative.
Caption: Tandem Reaction Workflow for 7-Fluorochromone Synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of 7-Fluoro-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid methyl ester
-
Reagent Preparation : In a dry 50 mL flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (0.85 g, 5.0 mmol, 1.0 eq.) and 1-phenylprop-2-yn-1-one (0.72 g, 5.5 mmol, 1.1 eq.) in anhydrous dimethylformamide (DMF, 15 mL).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and the base, promoting the reaction rate. An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture and oxygen.
-
-
Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.91 g, 6.0 mmol, 1.2 eq.) dropwise to the solution at room temperature.
-
Insight: DBU is a non-nucleophilic organic base that is highly effective for promoting Michael additions and subsequent cyclizations without interfering with the ester functionalities.
-
-
Reaction Execution : Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.
-
Work-up : Pour the reaction mixture into ice-cold water (100 mL). If a solid precipitates, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate to give the final chromone derivative.
Data Summary
| Entry | Ynone Substrate | Product | Typical Yield |
| 1 | 1-Phenylprop-2-yn-1-one | Methyl 7-fluoro-2-phenyl-4-oxo-4H-chromene-8-carboxylate | 85-95% |
| 2 | But-3-yn-2-one | Methyl 7-fluoro-2-methyl-4-oxo-4H-chromene-8-carboxylate | 80-90% |
| 3 | 1-(Thiophen-2-yl)prop-2-yn-1-one | Methyl 7-fluoro-4-oxo-2-(thiophen-2-yl)-4H-chromene-8-carboxylate | 82-92% |
Conclusion
This compound stands as a powerful and versatile building block for constructing fluorinated heterocyclic systems. Its inherent reactivity, guided by the strategic placement of its functional groups, allows for the efficient and high-yield synthesis of valuable scaffolds like benzofurans and chromones under reliable and scalable conditions. The protocols outlined herein provide a solid foundation for researchers to explore the synthesis of novel, biologically active molecules for drug discovery and development programs.
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Kumar, P. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 164-175. [Link]
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Ramírez-Prada, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(7), 3192. [Link]
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- 7. Chromone and flavone synthesis [organic-chemistry.org]
Application Note: Accelerating Fluorinated Intermediate Synthesis Through Continuous Flow Chemistry
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, imparting unique properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the synthesis of fluorinated intermediates is frequently hampered by the hazardous nature of fluorinating agents, high reaction exothermicity, and challenges in controlling selectivity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry to overcome these long-standing challenges. We will explore the fundamental principles, provide detailed, field-tested protocols for key fluorination reactions, and demonstrate the profound advantages of flow technology in terms of safety, efficiency, and scalability.
The Rationale: Why Flow Chemistry for Fluorination?
Traditional batch synthesis of fluorochemicals often operates under a set of significant constraints. Highly reactive and toxic reagents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST) require specialized handling and equipment to mitigate risks of runaway reactions or accidental exposure.[4][5][6] Many fluorination reactions are extremely fast and highly exothermic, and in large batch reactors, inefficient heat transfer can lead to the formation of dangerous thermal gradients, resulting in byproduct formation and reduced selectivity.[1]
Flow chemistry fundamentally transforms the reaction environment. By conducting reactions in the small, confined channels of a micro- or mesoscale reactor, we can achieve superior control over critical process parameters.[2][7]
The Core Advantages:
-
Unmatched Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous dissipation of heat, quenching exotherms and enabling reactions to be run safely at higher temperatures and concentrations than possible in batch.[7]
-
Enhanced Mass Transfer: Efficient mixing in flow reactors is particularly crucial for gas-liquid reactions (e.g., using F₂ or fluoroform) or biphasic systems, overcoming interfacial contact issues that limit reaction rates in batch.[2][7]
-
Precision Control: Flow rates, residence time, temperature, and pressure can be controlled with high precision, allowing for fine-tuning of reaction conditions to maximize yield and minimize impurities.[1]
-
Inherent Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment.[4][5] This "small-volume-on-demand" generation of reactive species drastically reduces the risks associated with storing and handling large quantities of unstable or toxic intermediates.[8][9]
-
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[7]
Figure 1: A generalized workflow for a continuous flow synthesis setup.
Protocols for Key Fluorination Reactions in Flow
The following protocols are designed to be robust and illustrative of the principles discussed. They serve as a validated starting point for process optimization.
Protocol 1: Direct Aromatic Fluorination with Elemental Fluorine (F₂)
Direct fluorination with F₂ is the most atom-economical method but is notoriously difficult to control in batch due to its extreme reactivity and exothermicity.[1] Flow chemistry tames this powerful reagent, enabling selective and safe fluorinations.[5][6]
Principle: A dilute stream of F₂ in an inert gas (e.g., 10% F₂ in N₂) is precisely mixed with a solution of the substrate at low temperature in a corrosion-resistant flow reactor. The excellent heat and mass transfer prevent over-fluorination and decomposition.
Reagents & Equipment:
-
Substrate (e.g., Cytosine)
-
Solvent (e.g., Anhydrous Formic Acid)
-
Gas: 10% F₂ in N₂
-
Syringe pumps or HPLC pumps for liquid delivery
-
Mass Flow Controller (MFC) for gas delivery
-
Gas-tight T-mixer (e.g., PFA or Hastelloy)
-
PFA or FEP tubing reactor coil immersed in a cooling bath
-
Back Pressure Regulator (BPR) set to >3 bar to ensure gas dissolution
-
Quenching solution (e.g., aqueous sodium sulfite)
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of cytosine in anhydrous formic acid.
-
System Setup: Assemble the reactor as shown in Figure 2. The entire setup must be located within a fume hood specifically designed for hazardous gas handling.
-
Priming: Prime the liquid lines with the solvent by pumping at 0.5 mL/min for 10 minutes.
-
Reaction Execution:
-
Start the flow of the substrate solution at the desired flow rate (e.g., 0.2 mL/min).
-
Carefully introduce the 10% F₂/N₂ gas mixture via the MFC at the stoichiometrically required flow rate.
-
Maintain the reactor coil temperature at 0-10 °C using a chiller bath.
-
-
Steady-State and Collection: Allow the system to stabilize for at least three residence times. The output stream is then directed into a collection flask containing a stirred quenching solution.
-
Shutdown: Stop the F₂ flow first, followed by the substrate solution. Flush the entire system with solvent for at least 20 minutes.
Safety Considerations: Elemental fluorine is extremely toxic, corrosive, and reactive.[1] This protocol must only be performed by trained personnel in a facility equipped with appropriate safety measures, including gas detectors and emergency protocols.[5] All materials in the flow path must be compatible with F₂ (e.g., PFA, FEP, Hastelloy).[5]
Figure 2: Workflow for direct fluorination using F₂ gas in a flow system.
Protocol 2: Nucleophilic Deoxyfluorination with DAST
Reagents like DAST (diethylaminosulfur trifluoride) are versatile for converting alcohols to alkyl fluorides, but they are thermally unstable and can undergo explosive decomposition.[1] Flow chemistry allows for their use at elevated temperatures by minimizing the reaction volume and residence time, thus improving reaction rates while maintaining safety.[1][4]
Principle: A solution of an alcohol and a solution of DAST are pumped separately, mixed at a T-junction, and passed through a heated reactor coil. The short residence time at high temperature facilitates rapid conversion, and the product stream can be passed through a scavenger column for in-line purification.
Reagents & Equipment:
-
Substrate (e.g., a secondary alcohol)
-
DAST
-
Solvent (e.g., Dichloromethane, DCM)
-
Two syringe pumps
-
T-mixer
-
FEP or PFA reactor coil in a heater block
-
BPR
-
Scavenger column packed with CaCO₃/SiO₂ to remove HF and byproducts[4]
Procedure:
-
Solution Preparation: Prepare a 0.5 M solution of the alcohol in DCM and a 0.6 M (1.2 equiv.) solution of DAST in DCM. Handle DAST in an inert atmosphere.
-
System Setup: Assemble the flow system, including the packed scavenger column after the BPR.
-
Priming: Prime both lines with DCM.
-
Reaction Execution:
-
Set the reactor temperature (e.g., 60-90 °C).[4]
-
Pump the alcohol and DAST solutions at equal flow rates (e.g., 0.1 mL/min each) to achieve the desired residence time in the heated coil.
-
-
Steady-State and Collection: After stabilization, collect the purified product stream emerging from the scavenger column.
-
Shutdown: Replace reagent solutions with pure solvent and flush the system thoroughly.
| Substrate (Alcohol) | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| 1-Octanol | 60 | 10 | >95 | [1] |
| Cyclohexanol | 70 | 15 | 85 | [1] |
| Benzyl alcohol | 50 | 8 | >95 | [4] |
| Table 1: Representative conditions for DAST-mediated deoxyfluorination in flow. |
Protocol 3: Electrophilic α-Fluorination with Selectfluor®
Electrophilic fluorinating agents like Selectfluor® are stable solids, but reactions can require elevated temperatures and long reaction times in batch.[10][11] Flow chemistry accelerates these reactions by enabling safe operation at superheated temperatures, dramatically reducing reaction times from hours to minutes.[4]
Principle: A solution of a 1,3-dicarbonyl compound and Selectfluor® in a suitable solvent is pumped through a high-temperature coil reactor to achieve rapid and efficient fluorination.
Reagents & Equipment:
-
Substrate (e.g., diethyl malonate)
-
Selectfluor® (F-TEDA-BF₄)
-
Solvent (e.g., Acetonitrile, MeCN)
-
One HPLC pump
-
Heated coil reactor (Stainless steel or PFA)
-
BPR
Procedure:
-
Solution Preparation: Prepare a solution of the substrate (e.g., 0.2 M) and Selectfluor® (0.22 M, 1.1 equiv.) in MeCN. The ionic nature of Selectfluor® makes MeCN a good solvent choice.[4]
-
System Setup: Assemble the pump, heated reactor, and BPR.
-
Reaction Execution:
-
Set the reactor temperature to 100-120 °C.[4]
-
Pump the premixed solution through the reactor at a flow rate calculated to provide a residence time of 30-60 minutes.
-
-
Collection: Collect the product stream after the BPR for subsequent workup and purification.
Protocol 4: Photochemical Benzylic Fluorination
Photochemical reactions are ideally suited for flow chemistry.[12][13] The narrow path length of tubing reactors ensures uniform irradiation of the reaction mixture, overcoming the light-penetration issues that plague large-scale batch photoreactors and leading to higher efficiency and cleaner reactions.[12][13][14]
Principle: A solution containing the substrate, a fluorine source (Selectfluor®), and a photo-organocatalyst is pumped through a transparent FEP tube wrapped around a light source.
Reagents & Equipment:
-
Substrate (e.g., 4-ethyl-anisole)
-
Selectfluor®
-
Solvent (MeCN)
-
HPLC pump
-
Transparent FEP tubing
-
UV lamp (e.g., compact fluorescent lamp, black light, max ~360 nm)[14]
-
BPR
Procedure:
-
Solution Preparation: Prepare a solution of the substrate (0.1 M), Selectfluor® (0.12 M, 1.2 equiv.), and xanthone (0.005 M, 5 mol%) in MeCN.[14]
-
System Setup: Wrap the FEP tubing reactor around the UV lamp and connect it to the pump and BPR. Shield the setup from external light.
-
Reaction Execution:
-
Collection: Collect the product stream for analysis and purification.
Case Study: Telescoped Flow Synthesis of Trifluoromethylated Heterocycles
A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without intermediate workups or purifications.[16] This significantly improves process mass intensity (PMI) and reduces waste.[16]
A one-pot, continuous-flow synthesis of trifluoromethylated N-fused heterocycles demonstrates this power.[16][17][18] In batch, this process requires two separate steps with an intermediate purification. In flow, the entire sequence is performed continuously.
Workflow:
-
Stream 1: An amine and triethylamine (TEA) are dissolved in THF.
-
Stream 2: Trifluoroacetic anhydride (TFAA) is dissolved in THF.
-
The two streams are pumped and combined in a T-mixer.
-
The combined stream flows through a heated Hastelloy coil reactor (e.g., 10 mL coil at 80 °C) where the initial acylation and subsequent intramolecular cyclization occur.[16]
-
The product emerges from the reactor ready for final workup.
This continuous process is more sustainable, cost-effective, and efficient than the two-step batch equivalent.[16]
Figure 3: Telescoped synthesis of trifluoromethylated heterocycles in flow.
Conclusion and Future Outlook
Continuous flow chemistry provides a transformative platform for the synthesis of fluorinated intermediates, turning hazardous, inefficient, or difficult-to-scale batch processes into safe, controlled, and highly efficient continuous operations. By offering superior control over reaction parameters, flow technology not only enhances safety but also unlocks new chemical possibilities, enabling the use of highly reactive species and the telescoping of multi-step sequences. As the demand for complex fluorinated molecules continues to grow in the pharmaceutical and agrochemical industries, the adoption of flow chemistry will be paramount in accelerating discovery, development, and manufacturing in a safer, greener, and more economical manner.
References
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Organic Process Research & Development.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec.com.
- A novel and efficient continuous-flow route to prepare trifluoromethylated N-fused heterocycles for drug discovery and pharmaceutical manufacturing. ArODES HES-SO.
- Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Recent advances in fluorine chemistry using flow technology.
- Development of fluorination methods using continuous-flow microreactors.
- Photochemical fluorination reactions - A promising research field for continuous-flow synthesis. Fraunhofer-Publica.
- Safer fluorination process developed using flow electrochemistry. Chemistry World.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse.
- Fluorination Chemistry Performed in a Modular Flow Reactor. University of Cambridge.
- Flow microreactor synthesis in organo-fluorine chemistry.
- Applications of continuous-flow photochemistry in organic synthesis, material science, and water tre
- A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations.
- Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science (RSC Publishing).
- Fluorin
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Electrophilic fluorin
- Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
Sources
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Performance Analytics [scinapse.io]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Flow electrochemistry: a safe tool for fluorine chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02123K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Photochemical fluorination reactions - A promising research field for continuous-flow synthesis [publica.fraunhofer.de]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. vapourtec.com [vapourtec.com]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-fluoro-6-hydroxybenzoate
Introduction: The Significance of Methyl 2-fluoro-6-hydroxybenzoate in Medicinal Chemistry
This compound is a key chemical intermediate whose structural motifs are found in a variety of pharmacologically active molecules. The presence of the fluorine atom and the ortho-relationship of the hydroxyl and carboxylate groups make it a versatile building block for the synthesis of complex therapeutic agents. Its importance in drug discovery and development necessitates a robust, scalable, and economically viable synthetic route to ensure a consistent and high-quality supply for preclinical and clinical studies.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the widely employed Fischer-Speier esterification. Beyond a simple protocol, this document delves into the mechanistic underpinnings of the reaction, the challenges associated with scaling up the process, and the critical safety and quality control measures required for successful implementation in a research or drug development setting.
Synthetic Strategy: Fischer-Speier Esterification
The most common and direct route to this compound is the acid-catalyzed esterification of 2-fluoro-6-hydroxybenzoic acid with methanol. This classic reaction, known as the Fischer-Speier esterification, is favored for its operational simplicity and the use of readily available and cost-effective reagents.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out the water molecule, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.[2]
Scale-Up Synthesis Protocol
This protocol is adapted from established literature procedures and is suitable for producing kilogram quantities of the target compound.[5]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Fluoro-6-hydroxybenzoic acid | 156.11 | 0.972 kg | 1.0 |
| Methanol | 32.04 | 7.60 L | ~30 |
| Sulfuric Acid (conc.) | 98.08 | 0.710 kg (0.386 L) | 1.15 |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Sodium Chloride | 58.44 | As needed | - |
| Water | 18.02 | As needed | - |
Equipment
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Vacuum pump and rotary evaporator (for larger scale, a wiped-film evaporator may be considered)
-
Large separatory funnel or liquid-liquid extraction setup
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[6]
Experimental Procedure
-
Reaction Setup: To a 20 L jacketed reactor, charge 2-fluoro-6-hydroxybenzoic acid (0.972 kg, 6.31 mol), followed by methanol (7.60 L).[5] Begin agitation to ensure the starting material is well-suspended.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.710 kg, 7.24 mol) to the stirred mixture. Caution: The addition of sulfuric acid to methanol is exothermic and should be done at a controlled rate to prevent a rapid increase in temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for approximately 45 hours.[5] The reaction progress should be monitored by an appropriate in-process control (IPC) method (see Section on In-Process Controls).
-
Solvent Removal: Once the reaction is deemed complete, cool the mixture to ambient temperature. Remove the excess methanol by vacuum distillation.[5]
-
Work-up and Extraction: Cool the residue to 20°C. Add water (7.60 L) and ethyl acetate (7.60 L) to the reactor. Stir vigorously to ensure thorough mixing, then allow the layers to separate. Transfer the organic (ethyl acetate) layer to a separate vessel.[5]
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (1.52 kg of sodium bicarbonate in 6.92 L of water) to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (1.74 kg of sodium chloride in 4.08 L of water) to remove any residual water and inorganic salts.[5]
-
Isolation and Purification: Concentrate the washed ethyl acetate solution under reduced pressure to yield a light orange oil. This oil will gradually crystallize upon standing to afford this compound.[5] For higher purity, a subsequent recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be necessary.
-
Drying: Dry the crystalline product under vacuum to a constant weight. The expected yield is approximately 89%.[5]
Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Heat and Mass Transfer
-
Heat Transfer: The esterification reaction is exothermic, and the heat generated increases with the volume of the reaction.[7] As the reactor size increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[7] This can lead to the formation of hot spots and an increased risk of thermal runaway.[3] The use of a jacketed reactor with a reliable temperature control system is crucial for managing the reaction exotherm.
-
Mass Transfer: Efficient mixing is essential to ensure that the reactants are in close contact and that the temperature is uniform throughout the reactor. As the scale increases, achieving adequate mixing can become more challenging.[8] The choice of impeller and agitation speed should be carefully considered to avoid mass transfer limitations, which could slow down the reaction rate and lead to the formation of impurities.[9]
Equipment Selection
For reactions involving strong acids like sulfuric acid, the choice of reactor material is critical. Glass-lined reactors are often preferred due to their excellent resistance to corrosion from a wide range of acids and solvents.[10][11] While stainless steel reactors offer superior mechanical strength and can withstand higher pressures and temperatures, they may be susceptible to corrosion from strong acids, especially at elevated temperatures.[12][13]
Safety and Hazard Management
A thorough process safety analysis should be conducted before performing this synthesis on a large scale. Key hazards include:
-
Chemical Burns: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact with skin or eyes.[6] Appropriate PPE must be worn at all times.
-
Flammability: Methanol and ethyl acetate are flammable liquids. All equipment should be properly grounded to prevent static discharge, and the reaction should be carried out in a well-ventilated area away from ignition sources.[14]
-
Pressure Build-up: If the reaction temperature is not properly controlled, the vapor pressure of the solvents could increase, leading to a dangerous build-up of pressure within the reactor. The reactor should be equipped with a pressure relief device.[3]
In-Process Controls and Quality Assurance
To ensure the quality and consistency of the final product, it is essential to implement in-process controls (IPCs) and establish clear specifications for the final product.
Reaction Monitoring
The progress of the esterification reaction can be monitored using High-Performance Liquid Chromatography (HPLC). A typical IPC method would involve taking small aliquots from the reaction mixture at regular intervals and analyzing them to determine the disappearance of the starting material (2-fluoro-6-hydroxybenzoic acid) and the appearance of the product.[15]
Final Product Specifications
The final product should be tested to ensure it meets the required quality standards. A typical set of specifications for an active pharmaceutical ingredient (API) intermediate is provided below.[1][16][17][18]
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identification | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. | HPLC |
| Assay | NLT 98.0% | HPLC |
| Purity (Related Substances) | Individual Impurity: NMT 0.5%Total Impurities: NMT 1.0% | HPLC |
| Residual Solvents | Methanol: NMT 3000 ppmEthyl Acetate: NMT 5000 ppm | Gas Chromatography (GC) |
| Water Content | NMT 0.5% | Karl Fischer Titration |
Waste Management and Environmental Considerations
The scale-up of chemical syntheses invariably leads to the generation of larger quantities of waste. A responsible waste management plan is crucial to minimize the environmental impact of the process.
-
Aqueous Waste: The acidic and basic aqueous layers from the work-up should be neutralized before disposal.
-
Solvent Waste: The organic solvent waste (methanol and ethyl acetate) should be collected and either recycled through distillation or disposed of through a licensed waste management company.
-
Green Chemistry Principles: To make the process more environmentally friendly, consider replacing traditional solvents with greener alternatives and exploring the use of reusable solid acid catalysts instead of sulfuric acid.[13][19]
Conclusion
The Fischer-Speier esterification of 2-fluoro-6-hydroxybenzoic acid provides a reliable and scalable route to this compound. By understanding the reaction mechanism, carefully considering the challenges of heat and mass transfer, implementing robust safety protocols, and utilizing appropriate in-process controls, researchers and drug development professionals can successfully produce this valuable intermediate on a large scale with high yield and purity. This application note serves as a comprehensive guide to aid in the successful execution of this important synthetic transformation.
References
- ZAIN Industrial. (2024, August 28). Glass-Lined Reactors vs. Stainless Steel: Which Is Better for Your Process?
- BYJU'S. (n.d.).
- Across International. (n.d.). The pros and cons of glass reactor vs. stainless steel reactor.
- ChemicalBook. (2023, August 8).
- Malvern Panalytical. (2014, March 17).
- Minnuo Vessel. (2023, December 14). Differences between glass-lined reactors and stainless steel reactors.
- Zauxi. (n.d.). Comparison Between Glass-Lined Reactors and Stainless Steel Reactors.
- BioProcess International. (2023, September 9). Bioreactor Scale-Up: Mass Transfer.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
- Pharmaceutical Technology. (2023, May 17). Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices.
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.).
- BioProcess International. (2024, January 29).
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- OSTI.GOV. (1994, October 31). Scale up heat transfer based on reaction calorimetry.
- UCM-EH&S. (2012, October 19).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- PharmaTutor. (2016, June 21).
- Pharmaceutical Technology. (n.d.). Specifications of chemical substances for pharmaceutical use.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2023, June 26).
- GERPAC. (2022, October 5). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV.
- MDPI. (n.d.).
- ChemRxiv. (n.d.). Calculation of mass transfer limitations of a gas-phase reaction in an isothermal fixed bed reactor: tutorial and sensitivity an.
- ResearchGate. (n.d.).
- Methanol Institute. (n.d.). METHANOL SAFE HANdLING MANUAL.
- LCGC North America. (2004, October 1). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients.
- Scribd. (n.d.). Methanol Safe Handling Manual Final English | PDF.
- Methanol Institute. (n.d.). METHANOL SAFE HANdLING MANUAL.
- City of Greensboro. (n.d.). METHANOL SAFE HANDLING.
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- 4. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
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- 10. Glass-Lined Reactors vs. Stainless Steel: Which Is Better for Your Process? [zmixtech.com]
- 11. The pros and cons of glass reactor vs. stainless steel reactor | Across International [acrossinternational.com.au]
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- 19. Specification Setting During Chemical API Development - Regis Technologies [registech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 2-fluoro-6-hydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this important chemical intermediate. We will explore common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Fischer-Speier esterification of 2-fluoro-6-hydroxybenzoic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2][3] The reaction is driven by the principle of equilibrium, making the management of reaction conditions critical for success.
Q2: What is a realistic target yield for this synthesis?
Under optimized conditions, yields for this specific esterification can be quite high. Published procedures and commercial syntheses report yields in the range of 87-89% .[1][3] If your yields are significantly below this range, it indicates that one or more reaction parameters may require optimization.
Q3: What are the primary factors that negatively impact the yield?
The synthesis of this compound is primarily governed by three factors:
-
Reaction Equilibrium: Fischer esterification is a reversible process where the carboxylic acid and alcohol form the ester and water.[4][5] The accumulation of water can drive the reaction backward, hydrolyzing the ester product and lowering the yield.[5]
-
Steric Hindrance: The presence of two substituents (fluoro and hydroxyl groups) ortho to the carboxylic acid group can sterically hinder the approach of methanol, slowing the reaction rate compared to un-substituted benzoic acids.[6]
-
Purity of Reagents & Workup Losses: The presence of water in the reagents (especially methanol or the acid starting material) can inhibit the forward reaction. Additionally, improper workup and purification techniques can lead to significant loss of the final product.
Section 2: Detailed Troubleshooting Guide
Problem 1: My reaction is incomplete. TLC and LC-MS analysis show a large amount of unreacted 2-fluoro-6-hydroxybenzoic acid even after prolonged reaction times. What's wrong?
This is the most common issue and almost always points to problems with the reaction equilibrium or kinetics.
Answer:
An incomplete reaction is a classic sign that the equilibrium is not being effectively shifted towards the product side. The water generated during the reaction is likely halting its progress.[5]
Causality & Troubleshooting Steps:
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[7][8] An insufficient amount of catalyst will result in a slow or stalled reaction.
-
Action: Ensure you are using a sufficient catalytic amount of a strong acid. For sulfuric acid, a common loading is 1.15 equivalents relative to the carboxylic acid.[1]
-
-
Water Management: The presence of water is detrimental.
-
Reagent Quality: Use anhydrous methanol and ensure your starting carboxylic acid is thoroughly dried.
-
Water Removal: The key to driving the reaction to completion is removing the water as it forms. Using a large excess of methanol helps shift the equilibrium. In a laboratory setting, performing the reaction under reflux helps to drive off some water, but for stubborn esterifications, a Dean-Stark apparatus can be employed to physically remove water from the reaction mixture.
-
-
Reaction Temperature and Duration: The steric hindrance from the ortho-substituents means this reaction requires sufficient thermal energy and time.[6]
-
Action: A typical condition involves heating the reaction mixture to reflux (around 60-70°C) for an extended period.[1] One successful reported synthesis maintained the reaction at 60°C for 45 hours to achieve a high yield. If your reaction is stalling, consider increasing the duration before concluding it is incomplete.
-
Problem 2: My starting material is consumed, but my isolated yield of the ester is still very low. Where is my product going?
If the starting material is gone but the product is not there, you are likely facing issues with side reactions, product degradation during workup, or mechanical losses.
Answer:
The phenolic hydroxyl group and the ester are susceptible to certain side reactions and degradation, especially under harsh workup conditions.
Causality & Troubleshooting Steps:
-
Product Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and methanol under either acidic or basic conditions, especially at elevated temperatures.[9]
-
Oxidation of the Phenol: The hydroxybenzoate moiety can be susceptible to oxidation, which may lead to colored impurities and product loss.
-
Action: While less common under standard esterification conditions, if you observe significant color changes, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[9]
-
-
Losses During Extraction and Isolation: this compound has some solubility in water.[10]
-
Action: When performing the aqueous workup, ensure you saturate the aqueous layer with a salt like sodium chloride (brine) before extraction.[1] This decreases the solubility of your organic product in the aqueous phase, maximizing its transfer into the organic extraction solvent (e.g., ethyl acetate). Always perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery.
-
Problem 3: I've isolated a product, but it is an impure oil that won't crystallize. How can I effectively purify it?
The crude product of this reaction is often an oil that may contain residual starting material, solvent, and side products.[1] Effective purification is key to obtaining the final, high-purity solid.
Answer:
Purification requires a systematic approach to remove both acidic and neutral impurities.
Causality & Troubleshooting Steps:
-
Incomplete Removal of Acidic Impurities: The most common impurity is unreacted 2-fluoro-6-hydroxybenzoic acid.
-
Action: A thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is essential.[1][2] This deprotonates the carboxylic acid, forming a salt that is highly soluble in the aqueous layer and is thus removed from your organic phase. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
-
Crystallization Issues: Spontaneous crystallization can be slow.[1]
-
Action: After concentrating the washed ethyl acetate solution, if the resulting oil does not crystallize, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can often wash away impurities and induce crystallization.
-
-
-
Chromatography: If all else fails, column chromatography is a reliable method for purification. Use a silica gel stationary phase with a solvent system like ethyl acetate/hexane to separate the more polar ester from less polar impurities.
Section 3: Key Protocols & Methodologies
Table 1: Optimization of Fischer Esterification Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Starting Material | 2-fluoro-6-hydroxybenzoic acid | Ensure high purity and dryness. Water contamination will inhibit the reaction. |
| Reagent | Anhydrous Methanol | Use a large excess (e.g., >10 equivalents) to act as both reactant and solvent, shifting the equilibrium forward.[7] |
| Catalyst | Conc. H₂SO₄ or SOCl₂ | Use a strong acid catalyst (e.g., 1.15 eq H₂SO₄) to sufficiently activate the carbonyl group.[1] |
| Temperature | 60-70°C (Reflux) | Provides the necessary activation energy to overcome steric hindrance. Lower temperatures result in very slow reaction rates.[1][4] |
| Reaction Time | 16 - 48 hours | The reaction is slow; monitor by TLC or LC-MS until starting material is consumed.[1][3] |
| Atmosphere | Air or Inert (N₂) | An inert atmosphere can be used to prevent potential oxidative side reactions, though often not strictly necessary. |
Experimental Protocol: Optimized Synthesis and Workup
This protocol is adapted from a high-yield published procedure.[1]
-
Reaction Setup: To a 20 L jacketed reactor (or appropriately scaled round-bottom flask), add 2-fluoro-6-hydroxybenzoic acid (0.972 kg, 6.31 mol), methanol (7.60 L), and concentrated sulfuric acid (0.710 kg, 7.24 mol, 1.15 eq.).
-
Reaction Execution: Heat the reactor jacket to 60°C and stir the reaction mixture continuously for 45 hours. Monitor the reaction progress via TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the bulk of the methanol via vacuum concentration.
-
Extraction: Cool the residue to 20°C. Add water (7.60 L) and ethyl acetate (7.60 L) to the reactor and stir vigorously to extract the product into the organic layer. Separate the layers.
-
Aqueous Wash (Acid Removal): Wash the organic layer with an aqueous solution of sodium bicarbonate (1.52 kg NaHCO₃ in 6.92 L water). This step is crucial for removing the sulfuric acid catalyst and any unreacted starting material.
-
Aqueous Wash (Brine): Wash the organic layer with an aqueous brine solution (1.74 kg NaCl in 4.08 L water) to remove residual water and water-soluble impurities.[1]
-
Drying and Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solution to dryness under vacuum to yield a light-orange colored oil.
-
Crystallization: Allow the oil to stand. It should gradually crystallize to afford the target product, this compound.
Section 4: Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- Hamzah, N., Rahim, A., & Pinang, P. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
- Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
- METHYL 2-FLUORO-6-HYDROXYBENZO
- Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. (n.d.). Parchem.
- Methyl 2-fluoro-6-hydroxybenzo
- Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube.
- Synthesis of methyl 2-fluoroacrylate. (n.d.).
- Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preserv
- The synthetic method of methyl hydroxybenzoate. (n.d.).
- Esterification of hydroxybenzoic acids. (n.d.).
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
- Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide. (n.d.). Benchchem.
- One step synthesis for alkyl 2-fluoroacrylates. (n.d.).
- What is METHYL 2-FLUORO-4-HYDROXYBENZOATE and how is it used?. (n.d.). Guidechem.
- METHYL p-HYDROXYBENZOATE. (n.d.).
- The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. (n.d.).
- Processes for the preparation of fluorinated benzoic acids. (n.d.).
- METHYL 4-FLUORO-2-HYDROXYBENZO
Sources
- 1. This compound | 72373-81-0 [chemicalbook.com]
- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 3. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 72373-81-0 | FM33655 [biosynth.com]
Technical Support Center: Column Chromatography Purification of Methyl 2-fluoro-6-hydroxybenzoate
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-fluoro-6-hydroxybenzoate using silica gel column chromatography. This molecule, with its polar phenolic hydroxyl group, electron-withdrawing fluorine, and ester functionality, presents specific challenges that require careful optimization of standard chromatographic techniques. This document is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices and robust, field-proven solutions to common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Method Development & Pre-Column Setup
Question 1: How do I select the optimal solvent system (eluent) for purifying this compound?
Answer: The selection of an appropriate eluent is the most critical step and is best determined empirically using Thin Layer Chromatography (TLC).[1][2] this compound is a moderately polar compound due to its phenolic hydroxyl group.
The primary goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.25 and 0.35 .[1][3] This range ensures that the compound moves efficiently through the column, providing adequate separation from both less polar and more polar impurities without requiring an excessive volume of solvent.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Starting Ratio (v/v) | Comments |
| Ethyl Acetate (EtOAc) / Hexanes | 20:80 (1:4) | A standard, effective system for moderately polar compounds.[4] Adjust the ratio to achieve the target Rf. |
| Dichloromethane (DCM) / Hexanes | 50:50 (1:1) | Offers different selectivity compared to EtOAc; can be useful if impurities are not well-resolved. |
| Diethyl Ether / Petroleum Ether | 30:70 | Another common system with different selectivity. Ether is more volatile than EtOAc.[4] |
Experimental Protocol: Developing a TLC Solvent System
-
Prepare small volumes of the suggested solvent systems in a TLC developing chamber.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Using a capillary tube, carefully spot the dissolved mixture onto the baseline of a silica gel TLC plate.[5]
-
Place the plate in the chamber and allow the solvent front to travel up the plate.
-
Visualize the developed plate under a UV lamp (254 nm), as the aromatic ring is UV-active.[5][6]
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the ratio of the polar to non-polar solvent until the spot corresponding to your product is within the 0.25-0.35 Rf range.
Question 2: My product spot is streaking or "tailing" on the TLC plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue when dealing with polar, acidic compounds like phenols on a silica gel stationary phase. The primary causes are:
-
Strong Analyte-Stationary Phase Interaction: The acidic proton of the phenolic hydroxyl group can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel, causing the spot to drag or "tail" as it moves up the plate.[7]
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to poor spot shape.[8]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar, it can disrupt the initial interaction at the baseline, causing streaking.
Troubleshooting Steps:
-
Add an Acidic Modifier: Add a small amount (0.1–1%) of acetic acid or formic acid to your eluent.[8] The acid in the mobile phase protonates the silica surface and suppresses the ionization of your phenolic compound, minimizing the strong interaction and leading to sharper, more defined spots.
-
Dilute Your Sample: Run the TLC again with a more diluted sample solution to rule out overloading.[8]
-
Use a Less Polar Spotting Solvent: Ensure the solvent used to dissolve the crude sample for spotting is not excessively polar.
Section 2: Column Packing and Sample Loading
Question 3: I suspect my compound is decomposing on the silica gel. How can I confirm this and what is the solution?
Answer: Silica gel is slightly acidic and can potentially catalyze the degradation of sensitive compounds.[9] While this compound is generally stable, certain impurities or reaction conditions might render it or other components susceptible.
Verification with 2D-TLC:
-
Spot your crude mixture in one corner of a square TLC plate, about 1 cm from each edge.
-
Develop the plate as usual.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, all spots will appear along a diagonal line. Any spots that appear off the diagonal represent degradation products that formed on the plate during the first elution.[10]
Solutions for Silica Sensitivity:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in your chosen eluent containing 1-2% triethylamine.[11] Pack the column with this slurry. Run the column with an eluent that does not contain triethylamine unless necessary for separation. This is particularly useful for removing acidic starting materials.[7]
-
Use an Alternative Stationary Phase: If decomposition is severe, consider using a more inert stationary phase like neutral alumina.[9] Note that this will require re-developing an appropriate solvent system.
Question 4: What is the best way to load my sample onto the column: wet or dry loading?
Answer: For compounds like this compound, which may have limited solubility in the low-polarity solvent used at the start of the chromatography, dry loading is highly recommended .[3][12]
Why Dry Loading is Superior Here:
-
Prevents Precipitation: Dissolving the sample in a minimal amount of strong solvent for wet loading can cause it to precipitate at the top of the column when the weaker eluent is introduced, leading to poor separation.
-
Ensures a Sharper Band: Dry loading applies the sample as a fine, even band, which is crucial for achieving high resolution and preventing tailing of the product peaks.[12]
Experimental Protocol: Dry Loading
-
Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 2-3 times the weight of your crude product).[3]
-
Gently swirl the flask to create a slurry.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[12]
-
Carefully layer this powder on top of the packed column bed.
Section 3: Running the Column and Fraction Analysis
Question 5: My compound is colorless. How do I track its elution and decide which fractions to combine?
Answer: Since this compound is colorless, you cannot rely on visual tracking.[13] The standard and most effective method is to use TLC analysis of the collected fractions, visualized with UV light.[14]
Workflow for Fraction Analysis:
-
As you run the column, collect fractions of a consistent volume in an ordered test tube rack.
-
Periodically, take a TLC plate and spot a small amount from every second or third fraction. It's often necessary to spot multiple times in the same location to concentrate the sample enough for visualization, as the fractions are dilute.[14]
-
Spot your crude mixture and a pure standard (if available) on the same plate for reference.[15]
-
Develop the TLC plate in your chosen eluent system and visualize it under a UV lamp.
-
The fractions containing your desired product will show a spot at the target Rf value.
-
Once you have identified all the product-containing fractions, run a second, more detailed TLC of just those fractions to assess their purity.
-
Combine only the fractions that show a single, clean spot of your product. Fractions that are mixed with impurities can be combined separately and potentially re-purified.
// Workflow Connections TLC -> Pack [label="Determines starting eluent"]; Pack -> DryLoad [label="Creates stationary phase bed"]; DryLoad -> Run [label="Applies sample"]; Run -> Collect; Collect -> SpotTLC [label="Systematic sampling"]; SpotTLC -> UV; UV -> Combine [label="Identify fractions with pure product"]; Combine -> Evaporate; Evaporate -> Pure;
// Troubleshooting loop UV -> TLC [style=dashed, color="#EA4335", label="Poor separation?\nAdjust eluent"]; } Caption: Column Chromatography Workflow for Purification.
Question 6: My compound is taking a very long time to elute and the peak is very broad (tailing). What should I do?
Answer: This issue, known as band broadening, indicates that your compound is moving too slowly and has excessive interaction with the silica. This not only wastes time and solvent but also results in lower purity due to mixing with adjacent impurities.
Solutions:
-
Increase Solvent Polarity (Gradient Elution): Do not run the entire column with the initial, weak eluent. Once the less polar impurities have eluted, gradually increase the polarity of your mobile phase.[10][11] For example, if you started with 15% EtOAc in Hexanes, you can switch to 20%, then 25% as the column progresses. This will accelerate the elution of your more polar product, sharpening the band and reducing tailing.
-
Check for Optimal Flow Rate: An excessively slow flow rate can lead to band broadening due to diffusion.[12] If using flash chromatography, ensure you are applying enough pressure for a steady, appropriate flow. Conversely, a flow rate that is too fast reduces the equilibrium time between the mobile and stationary phases, which can also cause tailing.[12]
References
-
Colorless Column. (2022). YouTube. Retrieved from [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. Retrieved from [Link]
-
How to test for colorless substances in chromatography. (2018). Quora. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]
-
Preparing A Silica Gel Chromatography Column. Scribd. Retrieved from [Link]
-
Column chromatography. University of Calgary. Retrieved from [Link]
-
TLC Separation of Benzoic Esters in Pharmaceutical Products. (2017). Open Access Pub. Retrieved from [Link]
-
What is a thin layer chromatography (TLC)? How can you identify an unknown compound using this technique? (2022). Quora. Retrieved from [Link]
-
HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids. University of Limerick. Retrieved from [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Retrieved from [Link]
-
Flash Column Chromatography. (2023). YouTube. Retrieved from [Link]
-
How To Choose Solvent System For Column Chromatography? (2025). YouTube. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
Identification of byproducts in Methyl 2-fluoro-6-hydroxybenzoate synthesis
Technical Support Center: Methyl 2-fluoro-6-hydroxybenzoate Synthesis
Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical and specialty chemical products. The presence of ortho-fluoro and hydroxyl groups offers unique electronic and steric properties, but also presents distinct challenges in achieving high purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to identify and mitigate the formation of common byproducts, ensuring the integrity and success of their synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent method is the Fischer esterification of the parent carboxylic acid, 2-fluoro-6-hydroxybenzoic acid, using methanol as both the reagent and solvent. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), and often requires heating under reflux to proceed at a reasonable rate.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]
Q2: Why is rigorous byproduct identification so critical in this specific synthesis?
Byproduct identification is paramount for several reasons:
-
Pharmacological Impact: In drug development, even structurally similar impurities can have drastically different toxicological or pharmacological profiles.
-
Reaction Optimization: Understanding which byproducts are forming provides direct insight into competing reaction pathways. This knowledge is essential for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to favor the desired product and improve yield and purity.
-
Downstream Reactions: The presence of unreacted starting materials or side products with reactive functional groups (like a free phenol or carboxylic acid) can interfere with subsequent synthetic steps, leading to complex and impure mixtures.
Q3: What are the primary byproducts one should anticipate in this synthesis?
Based on the reactivity of the starting materials and typical reaction conditions, the following byproducts are theoretically most probable:
-
Unreacted 2-fluoro-6-hydroxybenzoic acid: Incomplete reaction is a common source of impurity.
-
Methyl 2-fluoro-6-methoxybenzoate: O-methylation of the phenolic hydroxyl group can occur, particularly if harsh methylating agents are used or under forcing conditions with methanol over long reaction times.
-
2-Fluorophenol: Decarboxylation of the starting material can be induced by prolonged heating, especially given the ortho-hydroxyl group which can stabilize the transition state.
-
Polymeric or Tar-like substances: Under excessively harsh acidic conditions or high temperatures, complex degradation and polymerization pathways can be initiated.
Troubleshooting Guide: Identifying Unexpected Byproducts
This section addresses specific experimental observations and links them to likely byproducts, providing a clear path for identification and resolution.
Q1: My ¹H NMR spectrum is clean, but my crude yield is low and I noticed a byproduct during column chromatography. What could it be?
Scenario: You observe a less polar spot on your TLC plate (elutes faster) and isolate a compound with no hydroxyl peak in the IR spectrum and no broad phenolic singlet in the ¹H NMR.
Probable Cause: You have likely formed Methyl 2-fluoro-6-methoxybenzoate . The methylation of the highly acidic phenolic proton competes with the desired esterification. This byproduct lacks the polar hydroxyl group, making it significantly less polar than the desired product.
Verification Steps:
-
¹H NMR: Look for two distinct methyl singlets. One will be the ester methyl group (O=C-O-CH₃) typically around δ 3.9 ppm, and a new singlet for the ether methyl group (Ar-O-CH₃) around δ 3.8-4.0 ppm. The characteristic broad phenolic -OH peak (often > δ 9 ppm) will be absent.
-
Mass Spectrometry (MS): The ESI-MS will show a molecular ion peak [M+H]⁺ at m/z 185.06, corresponding to the molecular formula C₉H₉FO₃. This is 14 mass units higher than the desired product (m/z 171.04).
Q2: My reaction mixture turned dark, and after workup, I have a volatile, pungent-smelling impurity. How do I identify it?
Scenario: The reaction was heated for an extended period, and a significant portion of the mass was lost during solvent removal under reduced pressure. GC-MS analysis of the crude product shows a low molecular weight peak.
Probable Cause: This strongly suggests the formation of 2-Fluorophenol via decarboxylation. Salicylic acid and its derivatives are known to undergo decarboxylation upon heating. The resulting 2-fluorophenol is volatile and has a characteristic phenolic odor.
Verification Steps:
-
GC-MS: This is the ideal technique for identifying volatile impurities. Look for a peak with a molecular ion (M⁺) at m/z 112.03. The fragmentation pattern will be characteristic of a fluorophenol.
-
¹H NMR: If you can isolate the fraction or if it's a major component, the spectrum will be simpler than the product, showing only aromatic protons and a phenolic -OH peak. The integration of the aromatic region will correspond to 4 protons.
Q3: My LC-MS analysis shows a peak with the correct mass for the product, but also a more polar peak with a mass of 156.03 [M-H]⁻. What is this impurity?
Scenario: The reaction did not go to completion, and you are observing a more polar compound (longer retention time on reverse-phase HPLC) in your analysis.
Probable Cause: This is almost certainly unreacted starting material: 2-fluoro-6-hydroxybenzoic acid . Its free carboxylic acid group makes it significantly more polar than its methyl ester derivative.
Verification Steps:
-
LC-MS: In negative ion mode (ESI-), the starting acid will show a prominent [M-H]⁻ peak at m/z 155.02. In positive mode, you might see [M+H]⁺ at 157.04, but deprotonation is more common for carboxylic acids.
-
TLC Analysis: Co-spot your crude reaction mixture with a sample of the authentic starting material. The impurity spot should have the same Rf value as the starting material.
-
¹H NMR: The spectrum of the starting material will lack the sharp methyl ester singlet around δ 3.9 ppm.
Data Summary: Product and Potential Byproducts
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound (Product) | ![]() | C₈H₇FO₃ | 170.14 | 171.04 | ~9.5-11.0 (s, 1H, Ar-OH), ~6.7-7.4 (m, 3H, Ar-H), ~3.95 (s, 3H, -OCH₃) |
| 2-fluoro-6-hydroxybenzoic acid (Starting Material) | ![]() | C₇H₅FO₃ | 156.11 | 157.04 | >11.0 (br s, 1H, -COOH), ~9.5-11.0 (s, 1H, Ar-OH), ~6.7-7.4 (m, 3H, Ar-H) |
| Methyl 2-fluoro-6-methoxybenzoate (O-methylation) | ![]() | C₉H₉FO₃ | 184.16 | 185.06 | ~6.7-7.4 (m, 3H, Ar-H), ~3.9 (s, 3H, Ester -OCH₃), ~3.8 (s, 3H, Ether -OCH₃) |
| 2-Fluorophenol (Decarboxylation) | ![]() | C₆H₅FO | 112.10 | 113.04 | ~6.8-7.2 (m, 4H, Ar-H), ~5.0-6.0 (br s, 1H, Ar-OH) |
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthesis route and the formation of key byproducts.
Caption: Main reaction pathway for Fischer esterification.
Caption: Competing pathways leading to byproduct formation.
Experimental Protocols
Protocol 1: TLC Analysis for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 30:70 Ethyl Acetate:Hexanes). The ideal system should give the product an Rf of ~0.4-0.5.
-
Visualization: Visualize the plate under a UV lamp (254 nm). Circle the spots. The disappearance of the starting material spot indicates reaction completion. New spots indicate product and byproduct formation.
Protocol 2: Sample Preparation for LC-MS and NMR Analysis
-
Work-up: Quench the reaction mixture by pouring it into cold water. Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
NMR Sample: Dissolve ~5-10 mg of the crude product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
LC-MS Sample: Prepare a stock solution of the crude product in methanol or acetonitrile at ~1 mg/mL. Dilute this solution 100-fold with the mobile phase for injection.
References
-
CABI Digital Library (2017). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. [Link]
- Google Patents (2018).
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Benzoates
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of fluorinated benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols for this challenging yet vital class of reactions. As fluorinated compounds are of immense interest in the pharmaceutical and materials science industries, mastering their synthesis is a critical skill.[1]
This resource is structured to address issues from first principles to advanced optimization, ensuring you can diagnose problems, understand the underlying chemistry, and successfully implement solutions in your laboratory.
Frequently Asked Questions (FAQs)
This section covers foundational concepts and common queries related to the Suzuki-Miyaura coupling of fluorinated benzoates.
Q1: Why are fluorinated benzoates considered "challenging" substrates for Suzuki-Miyaura coupling?
A1: The difficulty arises primarily from the electronic properties of the substrates. The fluorine and benzoate groups are electron-withdrawing, which makes the aryl halide (or triflate) electron-deficient. This property can significantly slow down the rate-determining step in many catalytic cycles: the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[2] Overcoming this initial activation barrier is the key to a successful reaction.
Q2: How do I select an appropriate palladium catalyst and ligand system to start with?
A2: There is no single "best" combination, but for electron-deficient substrates, the catalyst system must be able to facilitate the difficult oxidative addition step. This is typically achieved by using bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, making it more nucleophilic and reactive toward the electron-poor aryl halide.[2][3]
A strong starting point would be a combination of a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos).[4][5] Pre-formed catalysts like XPhos Pd G3 or G4 are also excellent choices as they are often more stable and easier to handle.[6]
Q3: What is the role of the base, and how does it impact the reaction?
A3: The base is critical for the transmetalation step of the catalytic cycle.[3][7] It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex ("ate" complex).[8][9] This boronate then transfers its organic group to the palladium center. The choice of base can dramatically affect the reaction outcome. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][10] For substrates with base-sensitive functional groups (like the ester in a benzoate), milder bases such as potassium fluoride (KF) may be necessary to prevent hydrolysis.[6][8]
Q4: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
A4: While boronic acids are commonly used, they are susceptible to side reactions, particularly protodeboronation (replacement of the boron group with hydrogen) and homocoupling (formation of a biaryl from two boronic acid molecules).[6][11] Boronic esters, especially pinacol (Bpin) or neopentyl glycol esters, are generally more stable, less prone to these side reactions, and are often the preferred choice for challenging couplings.[4][11]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The process involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: A Problem-Solving Approach
This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve experimental challenges.
Problem 1: Low to No Product Yield
Question: My reaction with a fluorinated aryl bromide/chloride is giving a very low yield or only shows starting material. What are the first parameters I should check?
Answer: This is the most common issue and usually points to a problem with the catalytic cycle's initiation or turnover. A systematic approach is crucial for diagnosis.[4]
-
Check Catalyst & Ligand System: The initial oxidative addition is likely the bottleneck.
-
Cause: The chosen ligand may not be electron-rich or bulky enough to promote the reaction with your electron-poor substrate. Standard catalysts like Pd(PPh₃)₄ can be inefficient.[4]
-
Solution: Switch to a more robust ligand system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These are known to accelerate oxidative addition for challenging substrates like aryl chlorides and electron-deficient aryl bromides.[4][5] Consider using a pre-formed palladium(II) catalyst (a "precatalyst") which can be more stable and form the active Pd(0) species more reliably in situ.[12]
-
-
Evaluate the Base and Solvent: The transmetalation step may be inefficient.
-
Cause: The base may not be strong enough or soluble enough in the reaction solvent to form the active boronate species.[10]
-
Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility.[4] Potassium phosphate (K₃PO₄) is another strong choice. Ensure the solvent system can dissolve both the organic substrates and the inorganic base. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water (e.g., 10:1 ratio), are common.[1][4][13]
-
-
Increase Reaction Temperature: The reaction may have a high activation energy.
-
Cause: The energy barrier for oxidative addition is too high at the current temperature.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures. Microwave irradiation can sometimes provide rapid, uniform heating and improve yields for sluggish reactions.[14]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Problem 2: Significant Homocoupling of the Boronic Acid/Ester
Question: My main byproduct is the biaryl from the homocoupling of my boronic ester. How can I suppress this?
Answer: Homocoupling is often caused by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[11]
-
Ensure Rigorous Inert Conditions:
-
Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[11]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the entire experiment.[5]
-
-
Optimize Catalyst Loading:
-
Cause: Excessively high catalyst loading can sometimes favor side reactions.
-
Solution: Try reducing the catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%). A more active catalyst system may allow for lower loadings while maintaining a high reaction rate.[8]
-
-
Control Reagent Stoichiometry:
-
Cause: A large excess of the boronic acid/ester can increase the statistical likelihood of homocoupling.
-
Solution: Use a smaller excess of the boronic reagent. A ratio of 1.1 to 1.3 equivalents relative to the limiting aryl halide is typically sufficient.
-
Problem 3: Protodeboronation of the Boronic Acid/Ester
Question: I'm observing a significant amount of the arene byproduct from my boronic acid/ester. What causes this and how can I prevent it?
Answer: Protodeboronation is the replacement of the C-B bond with a C-H bond. It is often promoted by water and can be competitive with the desired transmetalation step, especially with less reactive aryl halides.
-
Use a Boronic Ester:
-
Minimize Water Content:
-
Cause: Although a small amount of water is often beneficial for dissolving the base and promoting transmetalation, excess water can facilitate protodeboronation.
-
Solution: If using an anhydrous solvent system, ensure all reagents and glassware are thoroughly dried. If using an aqueous mixture, try reducing the amount of water or using a stronger, more anhydrous base like K₃PO₄.
-
-
Choose a More Active Catalyst System:
-
Cause: If the catalytic cycle is slow, there is more time for competing side reactions like protodeboronation to occur.
-
Solution: Employ a more active catalyst/ligand system (see Problem 1) to accelerate the rate of the productive cross-coupling relative to the undesired protodeboronation pathway.
-
Data & Protocols for Optimization
Table 1: Recommended Catalyst & Ligand Systems for Fluorinated Benzoates
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 0.5 - 2 | Excellent for electron-deficient aryl chlorides and bromides.[6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 0.5 - 2 | Very bulky and electron-rich; highly effective for sterically hindered substrates.[6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1 - 3 | Another highly active Buchwald ligand, often effective when others fail.[4] |
| XPhos Pd G3/G4 | (Pre-formed) | 1 - 2 | Air-stable precatalysts that offer high activity and reproducibility.[6] |
| NiCl₂(dme) | ICy (NHC Ligand) | 3 - 10 | Nickel catalysts can be effective alternatives, especially for aryl fluorides.[3][15] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a fluorinated aryl benzoate.
Materials:
-
Fluorinated aryl benzoate (limiting reagent, 1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the fluorinated aryl benzoate, the boronic ester, and the base.
-
In a separate vial, weigh the palladium precursor and the ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., Dioxane, to achieve a concentration of ~0.1 M) and degassed water (e.g., Dioxane/H₂O 10:1 v/v) via syringe.[5]
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[5][16]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cimino, G., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ritter, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tobisu, M., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Retrieved from [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Jiang, B., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. ACS Publications. Retrieved from [Link]
-
Blackmond, D. G., et al. (n.d.). Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ACS Publications. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Retrieved from [Link]
-
GAGNE, M. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Vaccaro, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
The Journal of Physical Chemistry C. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Stabilizing Methyl 2-fluoro-6-hydroxybenzoate in Synthetic Applications
Welcome to the technical support center for Methyl 2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will move beyond simple protocols to explore the chemical principles governing its stability, providing you with the expert insights needed to troubleshoot and prevent decomposition during your critical reactions. Our focus is on causality, ensuring that every experimental choice is understood and justified.
Understanding the Inherent Instability of this compound
This compound is a valuable synthetic intermediate, but its structure contains a confluence of functional groups that can lead to competing and degradative reaction pathways. The key to its successful use lies in understanding the interplay between the methyl ester, the phenolic hydroxyl, and the electron-withdrawing fluorine atom.
The primary modes of decomposition are:
-
Ester Hydrolysis (Saponification): The methyl ester is susceptible to cleavage under both acidic and basic conditions, reverting to the corresponding carboxylic acid.[1]
-
Decarboxylation: As a derivative of salicylic acid, this molecule is prone to losing carbon dioxide under thermal stress or certain catalytic conditions to yield 2-fluorophenol.[2][3][4]
-
Oxidation: The electron-rich phenolic ring, activated by the hydroxyl group, is sensitive to oxidation, potentially forming quinone-like species or other colored impurities.[5]
-
Unwanted Ring Substitution: The powerful activating effect of the hydroxyl group can lead to undesired electrophilic substitution on the aromatic ring.[5][6]
Below is a diagram illustrating the primary decomposition pathways that must be controlled.
Caption: Figure 1. Major Decomposition Pathways.
Proactive Strategies for Preventing Decomposition
Effective stabilization is achieved through a combination of controlling general reaction parameters and, when necessary, employing a robust protecting group strategy.
Foundational Control of Reaction Conditions
Before resorting to additional synthetic steps, optimizing the reaction environment is critical. These foundational adjustments can often mitigate decomposition without the need for protection/deprotection sequences.
| Parameter | Recommended Action & Rationale |
| Temperature | Maintain the lowest effective temperature for the reaction. Thermal stress is a primary driver for decarboxylation of salicylic acid derivatives.[4][7] |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation of the electron-rich phenol ring.[5] |
| pH Control | Avoid strongly acidic or basic conditions unless explicitly required by the reaction mechanism. Use mild, non-nucleophilic bases where possible to prevent ester hydrolysis. |
| Solvent Choice | Use anhydrous, degassed solvents to eliminate water, which can facilitate hydrolysis, and dissolved oxygen, which can promote oxidation. |
The Protecting Group Imperative
For many transformations, particularly those involving strong bases, nucleophiles, or electrophiles, protecting the phenolic hydroxyl group is non-negotiable.[8][9] An effective protecting group strategy involves temporarily masking the reactive hydroxyl, performing the desired transformation, and then cleanly removing the protecting group.
Caption: Figure 2. Protecting Group Workflow.
Choosing the correct protecting group depends on its stability to the subsequent reaction conditions and the mildness of its removal.
| Protecting Group | Installation Reagents | Stability | Cleavage Conditions | Causality & Considerations |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | Stable to most bases, mild acids, redox agents. | H₂, Pd/C (Hydrogenolysis) | Excellent choice. Robust and removed under neutral conditions, preserving the ester. Avoid if reductions are planned elsewhere in the molecule. |
| Silyl Ethers (TBDMS, TIPS) | TBDMSCl, Imidazole, DMF | Stable to bases, organometallics. Labile to acid. | TBAF, THF; or mild acid (e.g., AcOH) | Good for reactions under basic/nucleophilic conditions. Fluoride-based deprotection is very mild and orthogonal to many other groups. |
| Methyl Ether (Me) | MeI or Me₂SO₄, K₂CO₃ | Very stable to acids, bases, redox agents. | Harsh: BBr₃ or HBr | Use with caution. While easy to install, the harsh deprotection conditions (strong Lewis acids) can easily cleave the methyl ester.[8] |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Stable to bases, nucleophiles. Labile to acid. | Mild acid (e.g., HCl in MeOH) | A common choice, but acidic removal requires careful control to prevent simultaneous ester hydrolysis. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: I am attempting to O-alkylate the phenolic hydroxyl with an alkyl halide, but my main product is the hydrolyzed carboxylic acid. What is happening and how can I fix it?
A1: You are likely using too strong a base (e.g., NaH, NaOH, or alkoxides), which is causing saponification of the methyl ester. The phenoxide you need for the alkylation is basic enough to attack the ester.
Solution:
-
Switch to a Milder Base: Use a weaker, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetone or DMF. These bases are strong enough to deprotonate the phenol but minimize the rate of ester hydrolysis.
-
Control Temperature: Run the reaction at room temperature or slightly elevated (40-50 °C). Avoid high temperatures which accelerate both the desired alkylation and the undesired hydrolysis.
-
Monitor Reaction Time: Follow the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Q2: My Mitsunobu reaction to form a phenol ether is providing low yields. What are the common pitfalls with a substrate like this?
A2: The success of a Mitsunobu reaction is highly dependent on the pKa of the nucleophile (in this case, your phenol).[10] The reaction involves protonation of the azodicarboxylate-phosphine betaine intermediate by an acidic component.[11][12] If the phenol is not acidic enough, or if other side reactions occur, the yield will suffer.
Troubleshooting Steps:
-
Check Reagent Purity & Order of Addition: Ensure your triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are pure. The standard procedure is to dissolve the phenol, alcohol, and PPh₃ in an anhydrous solvent (like THF), cool to 0 °C, and then add the DEAD/DIAD dropwise.[10]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like THF or Toluene.
-
Consider a More Basic Azodicarboxylate: If standard DEAD fails, the phenol may be too weak an acid. Using a stronger base, such as azo dicarbonyl dipiperidine (ADDP), can sometimes improve results for less acidic phenols.[12]
-
Steric Hindrance: The ortho-fluoro and ortho-ester groups may create steric hindrance. While generally efficient, the Mitsunobu reaction can be sensitive to sterics.[11] Ensure the alcohol coupling partner is not excessively bulky.
Q3: Under what conditions is decarboxylation a significant risk?
A3: Decarboxylation of salicylic acid derivatives is primarily a risk under high-temperature conditions, typically above 150-200 °C.[4][7] The reaction can be catalyzed by acids or certain metal salts.[2] For most standard organic transformations performed at or below reflux temperatures of common solvents (e.g., THF, Toluene, DCM), spontaneous decarboxylation is not a major concern. However, be cautious with reactions that require high heat for prolonged periods, such as certain metal-catalyzed cross-couplings or high-temperature distillations.
Experimental Protocol: Selective O-Benzylation
This protocol demonstrates the use of a mild base to selectively alkylate the phenol in high yield while preserving the methyl ester.
Objective: To synthesize Methyl 2-fluoro-6-(benzyloxy)benzoate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetone, anhydrous (approx. 0.1 M concentration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetone under a nitrogen atmosphere.
-
Add the powdered anhydrous potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-fluoro-6-(benzyloxy)benzoate.
References
- Efficacy comparison of different protecting groups for phenols in synthesis. (n.d.). Benchchem.
- Protecting groups. (n.d.). Oxford Learning Link.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Protection for Phenols and Catechols. (n.d.). ResearchGate.
- Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559.
- Protecting Groups. (n.d.). Indian Institute of Technology Bombay.
- Mitsunobu reaction. (n.d.). Grokipedia.
- Salicylic acid decarboxylation. (2023, April 4). Brainly.in.
- Manufacture of phenols by decarboxylation of salicylic acids. (n.d.). Google Patents.
- Mitsunobu Reaction. (2019, August 26). Organic-chemistry.org.
- Decarboxylation of Salicylic acid. (2017, July 18). Chemistry Stack Exchange.
- Mitsunobu Reaction. (n.d.). BYJU'S.
- Mitsunobu reaction. (n.d.). In Wikipedia.
- Reactions of Phenols. (2023, September 20). OpenStax.
- Phenol reaction. (n.d.).
- Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide. (n.d.). Benchchem.
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- 5. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. byjus.com [byjus.com]
Technical Support Center: Purification of Methyl 2-fluoro-6-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. The following sections are structured in a question-and-answer format to directly address specific issues and provide robust, validated protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may face during the purification of crude this compound, providing potential causes and validated solutions.
Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities and what is the first purification step I should take?
A1: The crude product from a Fischer esterification of 2-fluoro-6-hydroxybenzoic acid with methanol, typically catalyzed by sulfuric acid, will contain several predictable impurities[1]. The dark color often results from minor decomposition or side-reactions promoted by the strong acid catalyst at elevated temperatures.
Primary Impurities:
-
Unreacted 2-fluoro-6-hydroxybenzoic acid: An acidic, polar solid.
-
Sulfuric Acid (H₂SO₄): The strong acid catalyst.
-
Water: A byproduct of the esterification reaction.
-
Excess Methanol: The reagent/solvent used.
The most effective initial purification step is a liquid-liquid extraction using an acid-base workup. This procedure is designed to selectively remove acidic components from the organic phase containing your desired ester.
Protocol 1: Acid-Base Extractive Workup
-
Dissolution: Cool the reaction mixture to room temperature. If you have already removed the excess methanol under reduced pressure, dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of starting acid).
-
Acid Removal: Transfer the organic solution to a separatory funnel. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution, stopper the funnel, and invert gently, making sure to vent frequently to release the CO₂ gas that evolves from the acid-base neutralization. Continue washing until the effervescence ceases. This step neutralizes and removes both the unreacted 2-fluoro-6-hydroxybenzoic acid and the sulfuric acid catalyst by converting them into their water-soluble sodium salts[2][3].
-
Aqueous Wash: Wash the organic layer with water (1 x volume of the organic layer) to remove any residual bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to break any emulsions and further removes dissolved water from the organic layer[4].
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, but significantly purer, this compound.
Caption: Workflow for Acid-Base Purification.
Q2: After the extractive workup, my product is a solid but has a low melting point and appears off-white or yellowish. How can I improve its purity?
A2: The off-white or yellow color indicates the presence of persistent minor impurities. For a solid product, recrystallization is the most effective and economical method for achieving high purity[5]. The key is selecting an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below[5]. This compound has a reported melting point of 71°C, making it an ideal candidate for this technique[6].
Protocol 2: Recrystallization
-
Solvent Selection: Test solubility in a range of solvents. Based on the structure (polar phenolic -OH, less polar ester and fluorinated ring), a mixed solvent system is often ideal. A common and effective choice for compounds of moderate polarity is an Ethyl Acetate/Hexane or Ethanol/Water system[7].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
-
Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture or just the less polar component) to remove any soluble impurities adhering to the crystal surfaces[5].
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.
| Recrystallization Solvent System | Suitability Rationale | Expected Purity |
| Ethyl Acetate / Hexanes | Good for moderately polar compounds. High solvating power of EtOAc when hot, easily precipitated by non-polar hexanes. | >98% |
| Ethanol / Water | Classic choice for polar compounds with H-bond donors/acceptors. High solubility in hot ethanol, low in cold aqueous ethanol[7]. | >98% |
| Toluene | Can be effective for aromatic compounds, offering different selectivity compared to ester or alcohol-based systems[8]. | >97% |
Q3: I've tried recrystallization, but I'm still seeing a persistent impurity in my NMR/LC-MS analysis. What is my next option?
A3: When impurities co-crystallize or are very similar in polarity to the desired product, column chromatography is the most powerful purification technique[9]. Due to the presence of a phenolic hydroxyl group, your compound is polar and may interact strongly with standard silica gel, potentially leading to peak tailing[10].
Protocol 3: Silica Gel Flash Column Chromatography
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically the first choice.
-
Mobile Phase (Eluent) Selection: The key to good separation is choosing an appropriate solvent system. This is done by running thin-layer chromatography (TLC) first. A good eluent system should provide a retention factor (Rf) for your desired product of ~0.3-0.4.
-
Start with a low-polarity mixture, such as 10% Ethyl Acetate in Hexanes.
-
Gradually increase the polarity (e.g., 20%, 30% EtOAc) until the desired Rf is achieved.
-
For highly polar impurities, a gradient elution (gradually increasing the polarity during the column run) may be necessary[11].
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the silica-adsorbed sample to the top of the column bed.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.
Caption: General Purification Strategy Flowchart.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for pure this compound? A: The pure compound is a solid at room temperature[6]. It should be stored in a tightly sealed container in a cool, dry place, away from light. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability to prevent potential oxidation of the phenolic group[6].
Q: What analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting non-volatile impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value (71°C) is a strong indicator of high purity[6]. A broad or depressed melting range suggests the presence of impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities and confirming identity, although derivatization may be needed for the phenolic group.
Q: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the acid-base extraction? A: It is strongly discouraged . This compound is an ester with a phenolic hydroxyl group. A strong base like NaOH can easily hydrolyze the ester functionality (saponification) back to the carboxylate salt, significantly reducing your product yield[12]. Furthermore, NaOH is a strong enough base to deprotonate the phenolic hydroxyl, which could lead to partitioning of your product into the aqueous layer. Sodium bicarbonate is a weak base, strong enough to neutralize carboxylic acids and mineral acids but generally not strong enough to cause significant ester hydrolysis under standard extraction conditions[2][13].
References
-
PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sari, Y., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023). Methyl salicylate synthesis and purification. r/chemhelp. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2013). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
Sources
- 1. This compound | 72373-81-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 72373-81-0 [amp.chemicalbook.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Page loading... [guidechem.com]
Improving the regioselectivity of reactions with Methyl 2-fluoro-6-hydroxybenzoate
Technical Support Center: Methyl 2-fluoro-6-hydroxybenzoate
A Guide to Improving Regioselectivity in Synthetic Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that this highly functionalized aromatic building block presents unique challenges and opportunities in complex syntheses. Its array of substituents—a strongly activating hydroxyl, a deactivating fluoro, and a deactivating methyl ester—creates a complex electronic and steric environment. This guide is designed to help you navigate these challenges, providing in-depth, field-proven insights to troubleshoot and optimize your reaction outcomes, particularly concerning regioselectivity.
Section 1: Foundational Principles - Understanding the Molecule's Directing Effects
FAQ: What are the key directing effects at play in this compound, and which one dominates?
Answer:
This compound has three functional groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). Their effects are often in conflict, which is the primary source of experimental challenges.
-
Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the ring via a strong resonance effect (+R), making the positions ortho (C6) and para (C4) to it the most nucleophilic and reactive.
-
Fluoro Group (-F): Halogens present a unique case. Fluorine is strongly electron-withdrawing through induction (-I), which deactivates the ring overall. However, it possesses lone pairs that can donate into the ring via resonance (+R), making it an ortho, para-director.[3][4] Its directing influence is significantly weaker than the hydroxyl group.
-
Methyl Ester Group (-COOCH₃): This is a moderately deactivating group and a meta-director.[2] It withdraws electron density from the aromatic ring through both induction and resonance (-I, -R), reducing the nucleophilicity of the ortho and para positions (C1, C3, C5).
The Verdict: In almost all electrophilic aromatic substitution scenarios, the hydroxyl group is the dominant director . Its powerful activating nature overrides the deactivating effects of the other two groups and most strongly dictates where incoming electrophiles will add. The primary site of reaction will be the C4 position (para to the hydroxyl), with the C6 position being the secondary site (ortho to the hydroxyl).
Sources
Technical Support Center: Synthesis of Methyl 2-fluoro-6-hydroxybenzoate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-fluoro-6-hydroxybenzoate and its derivatives. It addresses common challenges, with a particular focus on the critical role of solvent selection in achieving desired reaction outcomes. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Section 1: Troubleshooting Guide
This section is designed to help you quickly identify and resolve specific issues encountered during the synthesis of this compound derivatives.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a this compound derivative, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low product yield is a frequent challenge in the synthesis of halogenated aromatic compounds. The choice of solvent plays a pivotal role and is often the primary factor to investigate.
Probable Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and equilibrium positions. For many nucleophilic aromatic substitution (SNAr) reactions used to introduce the fluorine atom, a polar aprotic solvent is often preferred. These solvents can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
-
Recommendation: If you are using a nonpolar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). Conversely, for electrophilic fluorination reactions, less polar solvents might be more suitable to avoid unwanted side reactions with the fluorinating agent.[1] The principle of "like dissolves like" is a crucial starting point for solvent selection, as it dictates the solubility of reactants and reagents.[2]
-
-
Poor Solubility of Reactants: If your starting materials or reagents have limited solubility in the chosen solvent, the reaction will be slow and inefficient.
-
Recommendation: Observe the reaction mixture for undissolved solids. If solubility is an issue, select a solvent in which all reactants are fully dissolved at the reaction temperature. A solvent screen with small-scale experiments can quickly identify a suitable medium.
-
-
Solvent-Reagent Incompatibility: Some fluorinating agents can react with the solvent, leading to decomposition and reduced efficacy.
-
Recommendation: Always verify the compatibility of your fluorinating agent with the chosen solvent. For instance, some electrophilic fluorinating agents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[1] In such cases, acetonitrile or even solvent-free conditions might be a safer and more effective choice.[1][3]
-
-
Presence of Water: Many reactions in organic synthesis are sensitive to moisture. Water can react with organometallic intermediates or deactivate certain reagents.
-
Recommendation: Ensure you are using anhydrous solvents and have taken appropriate measures to exclude moisture from your reaction setup, such as using oven-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. How can I minimize the formation of these side products?
Answer:
The formation of impurities is often linked to the reaction conditions, with the solvent having a direct impact on the reaction pathway and selectivity.
Probable Causes & Solutions:
-
Solvent-Induced Side Reactions: The solvent can participate in the reaction, leading to the formation of undesired byproducts. For example, in Friedel-Crafts type reactions, which can be a route to precursors, the choice of solvent is critical to avoid competing reactions.[4]
-
Recommendation: Carefully review the literature for known side reactions associated with your chosen solvent and reaction type. If you suspect the solvent is participating in the reaction, consider switching to a more inert solvent.
-
-
Lack of Regioselectivity: In aromatic substitution reactions, the solvent can influence the position at which the incoming group attaches to the aromatic ring.
-
Recommendation: The polarity of the solvent can affect the regioselectivity of the reaction. Experimenting with a range of solvents from nonpolar to polar aprotic can help you find the optimal conditions for directing the substitution to the desired position.
-
-
Over-reaction or Decomposition: The reaction may be proceeding too quickly or at too high a temperature, leading to the formation of decomposition products.
-
Recommendation: Lowering the reaction temperature can often improve selectivity. Additionally, a less polar solvent may slow down the reaction, allowing for better control.
-
-
Hydrolysis of the Ester Group: If the reaction conditions are too acidic or basic, or if there is water present, the methyl ester group can be hydrolyzed back to a carboxylic acid.
-
Recommendation: Ensure your reaction conditions are as neutral as possible, unless acidity or basicity is required for the transformation. Use anhydrous solvents and reagents to minimize hydrolysis.
-
| Solvent | Dielectric Constant (Approx.) | Typical Application in Fluorination | Potential Issues |
| Dimethylformamide (DMF) | 37 | Nucleophilic Aromatic Substitution (SNAr) | Can react with some electrophilic fluorinating agents; difficult to remove.[1] |
| Dimethyl Sulfoxide (DMSO) | 47 | Nucleophilic Aromatic Substitution (SNAr) | Can react with some electrophilic fluorinating agents; can be difficult to remove.[1] |
| Acetonitrile (MeCN) | 36 | Electrophilic and Nucleophilic Fluorination | Generally a good, versatile solvent. |
| Toluene | 2.4 | Friedel-Crafts reactions, some SNAr | May not be polar enough for some SNAr reactions. |
| Dichloromethane (DCM) | 9.1 | General purpose, good for extractions | Can be reactive under certain conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound and its derivatives can be approached through several routes. A common strategy involves the esterification of the corresponding carboxylic acid, such as 2-fluoro-6-hydroxybenzoic acid. The fluorination step can be performed at different stages of the synthesis, either on the benzoic acid precursor or on a derivative. For example, a synthetic route might involve the fluorination of a suitably protected hydroxybenzoate precursor. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: How does the position of the fluorine atom affect the properties of the molecule?
The introduction of a fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule.[5] Fluorine is the most electronegative element, and its presence can influence the acidity of nearby functional groups, the molecule's conformation, and its metabolic stability.[5][6] In the context of drug development, the strategic placement of fluorine atoms is a common tactic to block metabolic "soft spots," potentially increasing the drug's half-life.[7]
Q3: What are the key safety considerations when working with fluorinating agents?
Safety is paramount when working with fluorinating agents. Many of these reagents are highly reactive and can be toxic.
-
Reactivity: Some fluorinating agents can react violently with common laboratory solvents.[1] Always consult the safety data sheet (SDS) and relevant literature before using a new fluorinating agent.
-
Toxicity: Many fluorinating agents and their byproducts are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: Develop a safe quenching procedure for any unreacted fluorinating agent at the end of the reaction.
Q4: What are the best practices for purifying this compound derivatives?
The purification of the final product is a critical step to ensure its suitability for downstream applications.
-
Extraction: After the reaction is complete, a standard workup procedure often involves quenching the reaction and then performing a liquid-liquid extraction to separate the product from the reaction mixture. The choice of extraction solvent will depend on the polarity of the product.
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) will depend on the properties of the compound.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[4] The choice of recrystallization solvent is crucial and often requires some experimentation to find a solvent in which the product is soluble at high temperatures but insoluble at low temperatures.
Section 3: Experimental Workflow & Visualizations
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Logical Relationship of Solvent Properties to Reaction Outcome
The choice of solvent has a cascading effect on the outcome of the synthesis. This diagram illustrates the key relationships.
Caption: The influence of solvent properties on key reaction parameters and final product outcome.
References
- Kubota, K., et al. (2025). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.
- Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- L'Heureux, A., et al. (2009).
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
- Synthesis of methyl 2-fluoroacrylate. (n.d.).
- METHYL 4-FLUORO-3-HYDROXYBENZO
- 2-Fluoro-4-hydroxybenzoic acid. (n.d.). Ossila.
- Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters.
- The synthetic method of methyl hydroxybenzoate. (n.d.).
- Palfey, B. A., et al. (1999). Altered Balance of Half-reactions in p-Hydroxybenzoate Hydroxylase Caused by Substituting the 2'-Carbon of FAD with Fluorine. Journal of Biological Chemistry.
- How Does Polarity Affect Solvent Choice In Chemistry? (2025). YouTube.
- 2-Fluoro-6-methylbenzoic acid. (n.d.). Ossila.
- Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
- This compound(72373-81-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Amoah, E., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Biological Impacts of Fluorination. Bioorganic and Medicinal Chemistry of Fluorine.
- methyl 4-fluoro-3-hydroxybenzo
Sources
- 1. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Managing side reactions in the synthesis of fluorinated aromatics
Welcome to the technical support center for the synthesis of fluorinated aromatics. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of aromatic fluorination. This guide is structured to address the most common challenges and side reactions encountered during key synthetic procedures. We will explore the causality behind these issues and provide robust, self-validating protocols to enhance the success of your experiments.
Section 1: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine into electron-deficient aromatic systems. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate[1][2]. However, its success is highly sensitive to substrate activation, reaction conditions, and the nature of the fluoride source.
Troubleshooting SNAr Reactions: FAQs
Q1: My SNAr fluorination reaction has a very low yield or is not proceeding at all. What are the common causes?
A1: Low or no conversion in SNAr fluorination typically points to one of three issues: insufficient ring activation, a poor leaving group, or problems with your fluoride source and reaction conditions.
-
Insufficient Ring Activation: The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by a nucleophile[1][2]. This is achieved by having strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group[1][3]. If the EWG is in the meta position, it only provides inductive stabilization, which is much less effective than resonance stabilization, leading to significantly slower reaction rates[2].
-
Troubleshooting Step: Re-evaluate your substrate. If the EWG is not strongly activating or is in the meta position, the reaction will likely require harsh conditions (high temperatures, very reactive fluoride sources) or may not be feasible.
-
-
Fluoride Source and Anhydrous Conditions: The success of SNAr fluorination is critically dependent on the nucleophilicity of the fluoride source, which is severely hampered by protic species like water. Many traditional fluoride sources, like KF and CsF, require high temperatures and rigorously dry, aprotic solvents (e.g., DMSO, DMF, sulfolane) to be effective[4][5].
-
Leaving Group Ability: While the rate-determining step is typically the nucleophilic attack, the leaving group still plays a role[7]. The general leaving group ability is F < Cl < Br < I. However, for SNAr, the high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack, often making fluoroarenes the most reactive substrates, compensating for the strong C-F bond[7][8]. If you are starting with a chloro- or bromo-arene, higher temperatures may be necessary[5].
Q2: My reaction is messy, and I'm observing significant formation of phenol or aryl ether byproducts. How can I prevent this?
A2: The formation of phenol or aryl ether side products is a classic sign of contamination with water or alcohols, respectively[4]. The aryl fluoride product is itself an activated electrophile and can readily undergo a subsequent SNAr reaction with any nucleophilic contaminants.
-
Mechanism of Side Product Formation: Water (H₂O) or alcohols (ROH) can react with the fluoride source or another base in the mixture to form hydroxide (OH⁻) or alkoxide (RO⁻). These are potent nucleophiles that can compete with the fluoride ion, attacking the starting material or, more commonly, the more reactive aryl fluoride product to generate undesired byproducts.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through an activated alumina column). Dry your glassware thoroughly in an oven before use.
-
Use of Fluorinated Alcohols: In some advanced protocols, fluorinated alcohols are used as additives. Their lower nucleophilicity minimizes the formation of ether byproducts while still aiding in the solubility and reactivity of the fluoride salt[6].
-
Purify Reagents: Ensure your starting aryl halide and solvents are free from water or alcohol impurities.
-
Q3: I'm attempting an SNAr reaction on a less-activated ring with a strong base and observing a mixture of regioisomers. What is happening?
A3: When an aryl halide lacks strong activating groups and is treated with a very strong base (e.g., sodium amide, NaNH₂), the reaction can proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne intermediate[1][8][9][10].
-
Benzyne Mechanism:
-
Elimination: The strong base abstracts a proton from the position ortho to the leaving group.
-
Formation of Benzyne: The resulting carbanion expels the leaving group to form a strained triple bond within the aromatic ring[9][11].
-
Addition: The nucleophile (e.g., F⁻ or another nucleophile present) can then attack either carbon of the benzyne triple bond. This non-selective addition is what leads to a mixture of regioisomers, especially with substituted aryl halides[8][9].
-
-
Troubleshooting & Identification:
-
Avoid Strong Bases: If your goal is a direct SNAr displacement, avoid exceptionally strong, non-nucleophilic bases unless the benzyne pathway is desired.
-
Isotopic Labeling: The classic method to confirm a benzyne mechanism is through isotopic labeling (e.g., with ¹⁴C) at the carbon bearing the leaving group. The product will show scrambling of the label to the adjacent carbon[9].
-
Re-evaluate Strategy: If your substrate is not sufficiently activated for a standard SNAr, the Balz-Schiemann reaction or an electrophilic fluorination approach may be more suitable.
-
SNAr Troubleshooting Workflow
Section 2: Electrophilic Fluorination
Electrophilic fluorination is essential for synthesizing fluoroarenes from electron-rich aromatic compounds. This method utilizes reagents with an N-F bond, where the fluorine atom is electron-deficient and acts as an electrophile ("F⁺" source)[12][13]. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common choices[12][14].
Troubleshooting Electrophilic Fluorination: FAQs
Q1: My electrophilic fluorination is giving poor regioselectivity with a mixture of ortho, meta, and para isomers. How can I improve this?
A1: Poor regioselectivity is a frequent challenge in electrophilic aromatic substitution (EAS) and is governed by a sensitive interplay of electronic and steric effects[3].
-
Electronic Directing Effects: The substituents already on your aromatic ring are the primary drivers of regioselectivity.
-
Activating Groups (-OH, -OR, -NHR, -R) are ortho, para-directors. If you have an activating group but are seeing significant meta product, this could signal a radical mechanism or an issue with your reaction conditions[3].
-
Deactivating Groups (-NO₂, -CN, -CF₃) are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing[3].
-
-
Steric Hindrance: Bulky directing groups (e.g., -OtBu) or large substituents adjacent to a potential reaction site will sterically hinder ortho substitution, favoring the para product[3].
-
Fluorinating Reagent Choice: Highly reactive fluorinating agents can be less selective. While Selectfluor is a common and often selective choice, its reactivity can be influenced by the substrate[3]. A less reactive agent might provide better selectivity in some cases.
-
Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barriers for less-favored isomers.
-
Troubleshooting Step: If your selectivity is poor, try running the reaction at a lower temperature. This will favor the kinetically preferred product.
-
Q2: Instead of my desired fluoroarene, I am forming amination products or observing dearomatization. Why does this happen?
A2: This outcome is particularly prevalent with highly electron-rich arenes, such as dialkoxybenzenes, and indicates a mechanistic switch from a two-electron EAS pathway to a one-electron single-electron transfer (SET) pathway[12][15].
-
Mechanistic Switch: Reagents like Selectfluor can act as both an electrophile and a one-electron oxidant[15]. For very electron-rich substrates, the energy barrier for SET to form a radical cation can be lower than the barrier for the traditional EAS pathway.
-
Once the radical cation is formed, it can be trapped by a nucleophile. In the case of Selectfluor, the DABCO (1,4-diazabicyclo[2.2.2]octane) moiety or solvent molecules (like acetonitrile) can act as nucleophiles, leading to amination products instead of fluorination[15].
-
Dearomatization is a common side reaction with phenol substrates, where attack at the ipso-carbon or subsequent reactions can lead to a loss of aromaticity[12].
-
-
Preventative Measures:
-
Modify Electronics: If possible, temporarily convert highly activating groups (like -OH) to less activating protecting groups (like -OAc) to disfavor the SET pathway.
-
Solvent Choice: The solvent can influence the stability of the radical cation intermediate. Experimenting with different solvents may alter the product distribution.
-
Change Reagent: Consider a different electrophilic fluorinating agent that may have a lower tendency to act as a one-electron oxidant.
-
Decision Tree for Electrophilic Fluorination
Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Common Name | Structure | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Economical, stable, and safe agent with high electrophilicity; soluble in many organic solvents[12][14]. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Structure] | Highly stable, easy-to-handle solid; widely used but can also act as an oxidant, leading to side reactions with electron-rich substrates[12][14][15]. |
| N-Fluoropyridinium salts | Umemoto Reagents | [Structure] | Reactivity can be tuned by changing substituents on the pyridine ring, allowing for customized fluorinating ability[13][14]. |
Section 3: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for preparing aryl fluorides from primary aromatic amines.[16][17] It involves the diazotization of an aniline derivative, followed by the thermal or photolytic decomposition of the resulting arenediazonium tetrafluoroborate salt.[18][19]
Troubleshooting the Balz-Schiemann Reaction: FAQs
Q1: The yield of my isolated arenediazonium tetrafluoroborate salt is low, or it decomposes during formation.
A1: This is a common issue related to the instability of diazonium salts. Precise temperature control during the diazotization step is absolutely critical[16].
-
Diazotization Protocol:
-
Dissolve the aromatic amine in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the mixture to 0–5 °C in an ice bath. Diazonium salts are thermally unstable and can decompose violently at higher temperatures[18][20].
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition must be dropwise to maintain the low temperature and control the exothermic reaction.
-
The arenediazonium tetrafluoroborate salt, which is often sparingly soluble in the cold aqueous medium, will precipitate.
-
Isolate the salt by filtration and wash with cold water, followed by a cold, low-polarity solvent (like diethyl ether) to aid drying. Do not use heat to dry the salt.
-
Q2: During the thermal decomposition step, I am getting significant amounts of phenol or biaryl byproducts instead of the aryl fluoride.
A2: These side products arise from competing reaction pathways of the aryl cation intermediate that is generated upon decomposition.[21][22][23]
-
Phenol Formation: The aryl cation is a highly reactive electrophile. If even trace amounts of water are present during the decomposition, it will be trapped to form a phenol[20]. This is a very common side reaction.
-
Biaryl and Reduction Products: In certain solvents (like ethanol), the decomposition can proceed through a radical mechanism, which can lead to hydrodediazoniation (reduction to Ar-H) or the formation of biaryls (Ar-Ar)[21][22][24].
-
Solvent Effects: The choice of solvent for the decomposition is critical. Polar solvents can solvate the ions, potentially disfavoring the desired fluorine transfer from the BF₄⁻ counterion and promoting side reactions with the solvent[25].
-
Troubleshooting Step: Perform the decomposition in a non-polar, aprotic solvent (e.g., hexane, chlorobenzene) or, if possible, as a neat solid (with appropriate safety precautions). Recent studies have shown that low-polarity solvents can significantly improve the yield of the desired aryl fluoride by favoring the intimate ion pair required for efficient fluorine transfer[25].
-
Q3: The thermal decomposition requires very high temperatures and gives a low yield. Are there any alternatives?
A3: Yes, the classical Balz-Schiemann reaction often suffers from low yields and requires high temperatures, which can degrade sensitive products[25]. Several modifications can improve the outcome.
-
Alternative Counterions: While tetrafluoroborate (BF₄⁻) is classic, other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes offer improved yields and milder decomposition conditions[16][19].
-
Photolytic Decomposition: Exposing the diazonium salt to UV light can induce decomposition under much milder, often room temperature, conditions. This photochemical pathway can prevent thermal degradation and suppress certain side reactions, leading to cleaner products and higher yields[16][22][25].
Balz-Schiemann Reaction Pathways
Comparison of Decomposition Conditions
| Parameter | Thermal Decomposition | Photochemical Decomposition |
| Conditions | High temperature (often >100 °C), neat or in a high-boiling solvent[25]. | Room temperature, UV or visible light irradiation[16][25]. |
| Advantages | Simple setup, no special equipment needed. | Milder conditions, suitable for sensitive substrates, can suppress thermal side reactions[16]. |
| Disadvantages | Can cause product degradation, promotes side reactions (e.g., with solvent), potential explosion hazard[18][25]. | Requires a photochemical reactor, reaction times can be longer. |
References
- Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions. Journal of the Chemical Society, Perkin Transactions 2.
- A Product Analytical Study of the Thermal and Photolytic Decomposition of Some Arenediazonium Salts in Solution. Journal of the Chemical Society, Perkin Transactions 2.
- Electrophilic fluorin
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
- Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-medi
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evalu
- Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions. ElectronicsAndBooks.
- Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorin
- Nucleophilic arom
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
- Nucleophilic Aromatic Substitution (SNAr)
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Sandmeyer reaction. Wikipedia.
- Nucleophilic Arom
- Mechanism of Electrophilic Fluorination with Pd(IV)
- Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism.
- Schiemann Reaction. J&K Scientific.
- A quantitative reactivity scale for electrophilic fluorin
- Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube.
- Fluorination Reagents, Fluorin
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Comprehensive Guide to Nucleophilic Fluorination vs.
- nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.
- Balz Schiemann Reaction Mechanism. FlexiPrep.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- Balz–Schiemann reaction. Wikipedia.
- Reactivities of electrophilic N–F fluorin
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Organic Chemistry – Specific Name Reactions.
- Sandmayer, Gattermann and Balz Schiemann Reaction | Name Reactions | CBSE & ISC Board | XII. YouTube.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- Balz-Schiemann Reaction. ALL ABOUT CHEMISTRY.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- SNAr troubleshooting. Reddit.
- SANDMEYER, AND REL
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
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- Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
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- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
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Technical Support Center: Strategies for Improving the Yield of Fluorinated Pharmaceutical Intermediates
Welcome to the Technical Support Center for fluorination strategies in pharmaceutical intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and efficiency of their fluorination reactions. The incorporation of fluorine into active pharmaceutical ingredients (APIs) can significantly improve their metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the synthesis of fluorinated intermediates presents unique challenges.[2][4] This resource provides practical, in-depth guidance in a question-and-answer format to address specific experimental hurdles.
Troubleshooting Guide: Low Reaction Yields and Side Products
Low yields are a frequent challenge in fluorination reactions. This section breaks down common problems, their underlying causes, and provides actionable solutions to improve your reaction outcomes.
Problem 1: Low or No Conversion of Starting Material in Nucleophilic Fluorination
You're attempting a nucleophilic fluorination (e.g., using KF, CsF, or TBAF) on an alkyl halide or sulfonate, but you observe minimal to no formation of the desired fluorinated product.
Potential Causes & Solutions:
-
Inactive Fluoride Source: Anhydrous conditions are critical for most nucleophilic fluorination reactions.[5] Trace amounts of water can hydrate the fluoride salt, drastically reducing its nucleophilicity.
-
Solution: Ensure your fluoride salt (e.g., KF, CsF) is rigorously dried before use. Spray-dried KF is often more effective than oven-dried. For highly sensitive reactions, consider using anhydrous tetraalkylammonium fluoride (TBAF) salts, although these are also hygroscopic.[6]
-
-
Poor Solubility of Fluoride Salt: The low solubility of inorganic fluorides in many organic solvents can limit the availability of the fluoride anion for reaction.
-
Leaving Group Inefficiency: The leaving group may not be sufficiently reactive under the chosen reaction conditions.
-
Solution: Convert alcohols to more reactive leaving groups like tosylates, mesylates, or triflates. For alkyl halides, the reactivity order is I > Br > Cl.
-
-
Competitive Elimination Reactions: High reaction temperatures, often required to drive the reaction forward, can favor elimination (E2) over substitution (SN2), especially with secondary and tertiary substrates, leading to undesired alkene byproducts.[8]
-
Solution:
-
Optimize the reaction temperature. Start with lower temperatures and gradually increase.
-
Use a less basic fluoride source if possible.
-
Consider alternative fluorination strategies for sterically hindered substrates.
-
-
Problem 2: Low Yield and/or Poor Selectivity in Electrophilic Fluorination
You are using an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) to fluorinate an electron-rich substrate (e.g., enolate, aromatic ring), but the yield is low, or you are getting a mixture of products.
Potential Causes & Solutions:
-
Decomposition of the Fluorinating Agent: Some electrophilic fluorinating agents can be unstable or react with the solvent. For instance, Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[5]
-
Solution: Choose a compatible, anhydrous, non-nucleophilic solvent. Acetonitrile is a common and effective choice.[5] Always check the compatibility of your chosen reagent with the solvent.
-
-
Substrate Instability: Electron-rich substrates, such as indoles or phenols, can be prone to oxidation or polymerization under strongly acidic or basic conditions, or in the presence of a strong electrophile.[5]
-
Solution:
-
Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[5]
-
Running the reaction at a lower temperature may prevent the formation of byproducts.[5]
-
The addition of a mild base, such as Li₂CO₃, has been shown to be effective in preventing byproduct formation in some cases.[5]
-
-
-
Incorrect Stoichiometry or Reagent Choice: The reactivity of electrophilic fluorinating agents varies. Using a reagent that is too reactive can lead to over-fluorination or side reactions.
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Key Characteristics | Common Applications |
| Selectfluor® | F-TEDA-BF₄ | Highly reactive, crystalline solid, thermally stable.[2][12] | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics.[13] |
| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, soluble in various organic solvents, milder than Selectfluor.[9][13] | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles.[13] |
| DAST | Diethylaminosulfur Trifluoride | Liquid reagent, converts alcohols and carbonyls to fluoro derivatives.[12] | Deoxofluorination. Can be thermally unstable.[11] |
| Xtal-Fluor-E® | (Diethylamino)difluorosulfonium tetrafluoroborate | Crystalline solid, enhanced thermal stability compared to DAST, does not generate free HF.[2] | Deoxofluorination with fewer elimination side products.[2] |
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is sluggish. How can I increase the reaction rate?
Optimizing reaction conditions is key.[14] Consider the following:
-
Temperature: Increasing the reaction temperature often accelerates the reaction. However, be mindful of potential side reactions or decomposition.
-
Catalyst: The use of a suitable catalyst can significantly increase the reaction rate and selectivity by lowering the activation energy.[14] This is particularly relevant for transition-metal-catalyzed fluorinations.[4]
-
Solvent: The choice of solvent can dramatically impact reaction rates. For nucleophilic fluorinations, polar aprotic solvents are generally preferred.
-
Reagent Concentration: Increasing the concentration of reactants can sometimes improve the reaction rate, but this should be done cautiously to control exotherms.
Q2: I am concerned about the safety of my fluorinating agent. What are the key safety precautions?
Safety is paramount when working with fluorinating agents.[15]
-
Reagent Handling: Many fluorinating agents are highly reactive, toxic, and corrosive.[11][16] Always handle them in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[15] Double-gloving is often recommended.[15]
-
Incompatible Materials: Keep fluorinating agents away from incompatible materials such as strong acids, bases, and oxidizable organic compounds.[15][18]
-
Emergency Preparedness: Have an emergency plan in place. For agents that can generate hydrogen fluoride (HF), ensure that calcium gluconate gel is readily available for treating skin exposure.[16][18]
Q3: What are the advantages of using flow chemistry for fluorination reactions?
Flow chemistry offers several advantages for fluorination, particularly concerning safety and scalability:
-
Enhanced Safety: It allows for the safe handling of hazardous reagents and intermediates in a contained system.[19] The small reaction volumes minimize the risk associated with highly exothermic or potentially explosive reactions.[20][21]
-
Improved Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity.[22]
-
Scalability: Flow processes can be more easily scaled up compared to batch reactions.[21]
-
Unstable Intermediates: It enables the generation and immediate use of unstable intermediates, which might not be feasible in a batch process.[20]
Q4: Can enzymes be used for fluorination, and what are the benefits?
Yes, enzymatic fluorination is an emerging and promising field.[1][23]
-
High Selectivity: Enzymes can offer exceptional regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[1][24]
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., neutral pH, room temperature), which is beneficial for sensitive substrates.[23]
-
Green Chemistry: It is considered a greener approach to fluorination.
-
Examples: Fluorinases are enzymes that can catalyze the formation of a C-F bond.[23][24] Other enzymes like cytochrome P450s are also being explored for this purpose.[23][25]
Q5: How can I monitor the progress of my fluorination reaction?
Effective reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.
-
Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are commonly used to track the consumption of starting material and the formation of the product.
-
Spectroscopic Methods:
-
¹⁹F NMR Spectroscopy: This is a powerful technique for directly observing the formation of fluorinated products and identifying fluorinated intermediates or byproducts.[26]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify products and byproducts by their mass-to-charge ratio.
-
-
Ion-Selective Electrode (ISE): For reactions involving fluoride ions, an ISE can be used to measure the concentration of fluoride in the reaction mixture.[27][28]
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield in Nucleophilic Fluorination
This diagram outlines a systematic approach to troubleshooting low yields in nucleophilic fluorination reactions.
Caption: Troubleshooting Decision Tree for Nucleophilic Fluorination.
References
-
Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2014). Direct C–F bond formation using photoredox catalysis. Journal of the American Chemical Society, 136(6), 2637–2641. [Link]
-
Zhou, L. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(22), 7051. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
Shaw, C. F., 3rd, & Van der Veken, P. (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society, 136(6), 2637-2641. [Link]
-
The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 5(3), 100571. [Link]
-
Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(27), 9053–9059. [Link]
-
American Chemical Society. (2025). C-F bond activation by an organic photoredox catalyst. [Link]
-
Blog. (2025). How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?[Link]
-
Zhou, L. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(22), 7051. [Link]
-
Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(27), 9053–9059. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Colorado State University. (2018). Improving Pharmaceuticals: Catalyst Specifically Tuned to Integrate Fluorine Atoms. [Link]
-
Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8019–8036. [Link]
-
Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry. [Link]
-
Grantome. (n.d.). Chemo-enzymatic Approach to Late-stage Aromatic Fluorination of Drug Scaffolds. [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
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Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]
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Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8019–8036. [Link]
-
Beilstein Journals. (2011). Flow microreactor synthesis in organo-fluorine chemistry. [Link]
-
Kornath, A., & Polit, A. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
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Ley, S. V., et al. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. [Link]
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Purdue University. (n.d.). Fluorine Safety. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-980. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-980. [Link]
-
Kitamura, M., & Shibatomi, K. (2021). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 26(16), 4983. [Link]
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Market Research Future. (2025). Fluorinated Pharmaceutical Intermediates Market. [Link]
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Mykhailiuk, P. K. (2025). Synthetic Strategies to Access Fluorinated Azoles. Chemical Reviews. [Link]
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Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
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Krupp, E. M., & Feldmann, J. (2013). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 85(15), 7444–7450. [Link]
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Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. [Link]
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MDPI. (2022). Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. [Link]
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Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. [Link]
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The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
OUCI. (n.d.). Methods of Analysis for Fluorine. [Link]
-
National Institutes of Health. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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Validation & Comparative
HPLC method for purity analysis of Methyl 2-fluoro-6-hydroxybenzoate
An In-Depth Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-fluoro-6-hydroxybenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond a single protocol, we explore a systematic approach to developing a robust, stability-indicating method by comparing two distinct reversed-phase column chemistries. The narrative is grounded in the principles of analytical quality by design, emphasizing the scientific rationale behind each experimental choice, in accordance with international regulatory standards.
Introduction: The Imperative for a Stability-Indicating Method
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a precise and reliable analytical method is required to quantify the parent compound and resolve it from any potential process-related impurities or degradation products.
The "gold standard" for such an analysis is a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately and selectively measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[1][2] The development of a SIM is a regulatory expectation and is crucial for ensuring product quality throughout its lifecycle.[3] This guide details the development and comparison of two potential SIMs, challenged by subjecting the target compound to forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Foundational Principles: Reversed-Phase Chromatography
Reversed-phase HPLC is the predominant technique for the purity analysis of small-molecule pharmaceuticals due to its versatility and robustness.[6][7] The separation is based on the partitioning of analytes between a nonpolar stationary phase (e.g., alkyl-silica) and a polar mobile phase.[8][9] The choice of stationary phase chemistry and mobile phase composition is critical for achieving the desired selectivity and resolution.
In this guide, we will compare two common yet distinct stationary phases:
-
Method A: C18 (Octadecylsilane) - The industry workhorse, offering excellent hydrophobic retention. It is a logical first choice for method development.[10]
-
Method B: Phenyl-Hexyl - A phenyl-based stationary phase that provides alternative selectivity through π-π interactions, which can be highly effective for separating aromatic compounds and their positional isomers.[10][11]
The performance of these methods will be evaluated based on their ability to meet system suitability criteria as defined in the United States Pharmacopeia (USP) General Chapter <621>.[12][13][14]
Method Development and Comparison Workflow
The development of a robust, stability-indicating HPLC method is a systematic process. It begins with understanding the analyte's potential degradation pathways, which informs the development of a chromatographic system capable of separating these degradants from the parent peak. The following diagram illustrates our workflow.
Caption: Workflow for developing and comparing stability-indicating HPLC methods.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the sample to generate potential impurities and demonstrate the method's specificity.[1][4] A target degradation of 5-20% is generally considered optimal.[5]
-
Sample Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation : Store the solid powder in an oven at 105°C for 48 hours. Dissolve in the diluent to the target concentration.
-
Photolytic Degradation : Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample : Prepare a solution of the non-degraded standard at the same concentration (e.g., 100 µg/mL) for comparison.
Protocol 2: Comparative HPLC Methods
The following two methods were developed and compared. The primary difference lies in the stationary phase chemistry and the organic modifier, which can significantly alter selectivity.
| Parameter | HPLC Method A | HPLC Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 5% B to 95% B in 20 min | 10% B to 95% B in 20 min |
| Hold at 95% B for 5 min | Hold at 95% B for 5 min | |
| Return to 5% B in 1 min | Return to 10% B in 1 min | |
| Equilibrate for 4 min | Equilibrate for 4 min | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | UV at 220 nm | UV at 220 nm |
| Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) |
Rationale for Choices:
-
Mobile Phase pH : A low pH mobile phase (using phosphoric acid) is chosen to suppress the ionization of the phenolic hydroxyl group on the analyte (pKa ~8-10), ensuring good peak shape and consistent retention in reversed-phase chromatography.[11]
-
Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) are compared because they exhibit different solvent strengths and selectivities. ACN often provides sharper peaks, while MeOH can offer unique selectivity for certain compounds due to its protic nature.[11]
Protocol 3: Method Validation Framework (ICH Q2(R1))
The selected method must be validated to demonstrate its suitability for its intended purpose.[15][16][17] Key validation parameters include:
-
Specificity : Demonstrated by the forced degradation study. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is free from co-eluting impurities.
-
Linearity : Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy : Determined by recovery studies of spiked samples.
-
Precision : Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Data and Performance Analysis
Upon analyzing the stressed samples with both methods, significant differences in chromatographic performance were observed, particularly for the base-hydrolyzed sample, which showed the most significant degradation.
Observations:
-
Base Hydrolysis : This condition was found to hydrolyze the methyl ester group, forming the corresponding 2-fluoro-6-hydroxybenzoic acid. This primary degradant is more polar than the parent compound and thus elutes earlier.
-
Oxidative Stress : Minor degradation was observed, with a small peak eluting just after the main peak, suggesting the formation of a less polar impurity, possibly a phenol-coupling product.
Performance Metrics Comparison:
| Parameter | HPLC Method A (C18) | HPLC Method B (Phenyl-Hexyl) | Rationale & Discussion |
| Retention Time (API) | 12.5 min | 11.8 min | The slightly lower retention on the Phenyl-Hexyl column is expected due to the lower hydrophobicity of the hexyl chain compared to a C18 chain. |
| Resolution (API / Base Degradant) | 1.8 | 3.5 | Method B provided superior resolution. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and degradant offered a different separation mechanism beyond simple hydrophobicity, significantly enhancing the separation. |
| Resolution (API / Oxidative Degradant) | 2.2 | 2.1 | Method A showed slightly better resolution for this impurity pair, indicating that hydrophobic interactions were the primary driver for this specific separation. |
| Tailing Factor (API Peak) | 1.1 | 1.2 | Both methods produced excellent peak symmetry, well within the typical USP acceptance criterion of 0.8-1.8.[13] |
| Overall Analysis Time | 30 min | 30 min | The run times are identical. |
Conclusion and Recommendation
Both Method A (C18) and Method B (Phenyl-Hexyl) are capable of separating the main degradation products from this compound. However, Method B, utilizing the Phenyl-Hexyl column, is the superior choice for a stability-indicating method.
The key deciding factor is the significantly improved resolution (3.5 vs. 1.8) for the primary base hydrolysis degradant, which is the most critical separation. This superior performance demonstrates the value of screening alternative column chemistries. The enhanced selectivity provided by the Phenyl-Hexyl phase ensures a more robust and reliable separation, which is crucial for accurately quantifying purity and stability over the product's shelf life.
Therefore, it is recommended to proceed with a full validation of HPLC Method B according to ICH Q2(R1) guidelines to formally establish it as the quality control method for purity and stability testing of this compound.
References
- USP-NF. <621> Chromatography. United States Pharmacopeial Convention. [URL: https://www.uspnf.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- USP. General Chapter <621> Chromatography. [URL: https://www.usp.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5555EN-us-agilent.pdf]
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://bioprocessintl.
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- USP. <621> Chromatography - Notice of Adoption of Harmonized Standard. [URL: https://www.usp.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- SlideShare. ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
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A Comparative Guide to the Definitive Structural Confirmation of Methyl 2-fluoro-6-hydroxybenzoate Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the bedrock of rational design. Methyl 2-fluoro-6-hydroxybenzoate derivatives are a class of compounds with significant potential, serving as crucial intermediates in the synthesis of pharmaceuticals and advanced agrochemicals.[1] The strategic placement of fluoro and hydroxyl groups can profoundly influence a molecule's bioavailability, metabolic stability, and target-binding interactions.[1] Consequently, unambiguous structural confirmation is paramount for establishing definitive structure-activity relationships (SAR) and optimizing molecular properties.
This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of these fluorinated benzoates. It offers field-proven insights into experimental choices and presents detailed protocols to empower researchers in their quest for atomic-level precision.
The Hierarchy of Structural Analysis: A Comparative Overview
While a suite of analytical tools is available for molecular characterization, they offer different levels of structural insight. For complex organic molecules like this compound derivatives, understanding the strengths and limitations of each technique is crucial for efficient and accurate research.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands alone as the definitive method for determining the complete three-dimensional arrangement of atoms in the solid state.[2] By diffracting X-rays off an ordered crystal lattice, it generates a detailed electron density map, from which atomic positions can be determined with exceptional precision.[3][4]
-
Unrivaled Strengths:
-
Absolute Structure: It provides unequivocal proof of a compound's constitution, configuration (stereochemistry), and preferred conformation in the solid state.
-
Intermolecular Insights: It uniquely reveals non-covalent interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can be critical for understanding physical properties like solubility and melting point.[5][6]
-
-
Causality Behind the Choice: When the precise spatial arrangement of substituents, including the relative orientation of the fluoro, hydroxyl, and methyl ester groups, is critical for biological activity or material performance, X-ray crystallography is the only technique that provides direct, unambiguous evidence.
-
Primary Limitation: The absolute requirement for a high-quality single crystal of suitable size (typically 30-300 microns) can be a significant bottleneck.[4][7][8] Many organic compounds are challenging to crystallize.[7]
Spectroscopic Methods: Essential Pieces of the Puzzle
Spectroscopic techniques are indispensable for routine characterization but provide indirect structural information. They are best used in concert with crystallography for a comprehensive understanding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating molecular structure in solution.[2] For fluorinated compounds, ¹⁹F NMR is particularly valuable due to the nucleus's high sensitivity and wide chemical shift range.[9][10][11]
-
Strengths: Determines the connectivity of atoms through scalar couplings (¹H, ¹³C, ¹⁹F) and provides detailed information about the chemical environment of each nucleus.[12] 2D NMR experiments (COSY, HMBC, HSQC) are essential for assembling the molecular skeleton.
-
Limitations: NMR provides a picture of the time-averaged structure in a specific solvent. It does not describe the solid-state conformation or the intermolecular interactions present in a crystal. The interpretation of spectra for fluorinated compounds can be complicated by extensive long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings.[9][11]
-
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, providing the molecular weight with high accuracy.
-
Strengths: Confirms the elemental formula. Fragmentation patterns can offer clues about the molecule's structure.[13] While fluorine is monoisotopic, other halogens like chlorine and bromine produce characteristic isotopic patterns (M+2 peaks) that aid in their identification.[13][14]
-
Limitations: MS cannot distinguish between isomers (constitutional or stereo-) and provides no information about the 3D arrangement of atoms.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying the presence of specific functional groups.[15]
-
Strengths: Quickly confirms the presence of key moieties like the hydroxyl (-OH stretch), the ester carbonyl (C=O stretch), and carbon-fluorine bonds (C-F stretch).[16] The C-F stretching vibration gives an intense peak, with its position dependent on the mass of the halogen.[15]
-
Limitations: Provides very limited information about the overall molecular framework and offers no insight into stereochemistry.
-
Comparative Data Summary
The following table summarizes the capabilities of these techniques in the context of analyzing a this compound derivative.
| Capability | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Molecular Formula | Indirectly (from structure) | Indirectly | Excellent | No |
| Molecular Connectivity | Excellent | Excellent | Partial (from fragments) | No |
| Stereochemistry | Excellent (Absolute) | Good (Relative) | No | No |
| 3D Conformation | Excellent (Solid-State) | Partial (Solution-State) | No | No |
| Intermolecular Interactions | Excellent | No | No | No |
| Distinguishing Isomers | Excellent | Excellent | Poor / No | Poor |
| Sample Requirement | Single Crystal | Soluble Sample | Volatile/Ionizable Sample | Any Phase |
Experimental Protocol: From Powder to Structure
The following sections provide a validated, step-by-step methodology for the structural determination of a this compound derivative via single-crystal X-ray diffraction.
Part 1: Growing X-ray Quality Crystals
The success of this entire endeavor hinges on obtaining suitable crystals. This often requires patience and systematic screening of conditions. The primary principle is to allow molecules to transition slowly from a disordered state (in solution) to a highly ordered crystalline state.[17]
Core Requirement: Start with highly pure material (>98%). Impurities disrupt the crystal lattice and inhibit growth.
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: The ideal solvent is one in which the compound is moderately soluble.[17] Very high solubility leads to rapid precipitation and small crystals, while very low solubility may prevent crystallization altogether.
-
Procedure: Test the solubility of ~5 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and with gentle heating.
-
-
Crystallization Technique (Slow Evaporation):
-
Rationale: This is the simplest and most common method. The gradual removal of solvent slowly increases the solute concentration, promoting slow, ordered crystal growth.
-
Protocol:
-
Prepare a nearly saturated solution of your compound in a chosen solvent by gently warming.
-
Filter the hot solution through a syringe filter (PTFE, 0.22 µm) into a clean, small vial or test tube. This removes dust and other particulates that could act as unwanted nucleation sites.[17]
-
Cover the vial with a cap or parafilm pierced with a few needle holes. This controls the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed for several days to weeks.[17]
-
-
Visualization: Crystallization Workflow
Caption: Workflow for growing single crystals via slow evaporation.
Part 2: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal (optically clear, good morphology, appropriate size) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas (e.g., at 100 K).
-
Rationale: Low-temperature data collection minimizes atomic thermal vibrations, resulting in higher resolution data and a more precise structure.
-
-
Data Collection: The mounted crystal is placed in the diffractometer.[2] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å) is directed at the crystal.[4] The crystal is rotated, and a series of diffraction images are collected by a detector at thousands of different orientations.
-
Data Processing: The collected raw images are processed to determine the unit cell dimensions and space group. The intensities of all the measured reflections are integrated and corrected for experimental factors to generate a reflection file.
-
Structure Solution and Refinement:
-
Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. Key metrics include the R-factor (R1), which should typically be < 5% for a well-behaved structure, and a goodness-of-fit (GooF) value close to 1. The final structure is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).[18][19]
Visualization: Decision Tree for Structural Analysis
Caption: Decision tree for selecting an appropriate analytical technique.
Case Study: Representative Crystallographic Data
For a hypothetical derivative, This compound , a successful crystallographic analysis would yield a data table similar to the one below. This data provides a crystallographic fingerprint of the compound.
| Parameter | Value | Significance |
| Formula | C₈H₇FO₃ | Confirms elemental composition. |
| Formula Weight | 170.14 | Matches expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 6.157 | Unit cell dimension. |
| b (Å) | 13.248 | Unit cell dimension. |
| c (Å) | 8.816 | Unit cell dimension. |
| β (°) | 105.4 | Angle of the unit cell. |
| Volume (ų) | 693.4 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collection temperature. |
| R1 [I>2σ(I)] | 0.045 | Agreement factor; <0.05 indicates a good refinement. |
| wR2 (all data) | 0.121 | Weighted agreement factor. |
| GooF | 1.05 | Goodness-of-fit; should be close to 1. |
Note: Data is representative and modeled after similar small organic molecules for illustrative purposes.[2][20]
References
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Bautista, J. L., et al. (2013). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. Molecules, 18(10), 13111-13123. Available from: [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]
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ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available from: [Link]
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J-STAGE. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available from: [Link]
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MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link]
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MySkinRecipes. 2-Fluoro-6-hydroxybenzoic acid. Available from: [Link]
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Pucher, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2849-2858. Available from: [Link]
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Bautista, J. L., et al. (2013). Synthesis and structural characterization of fluorinated thiosemicarbazones. Molecules, 18(10), 13111-23. Available from: [Link]
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CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]
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ResearchGate. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. Available from: [Link]
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Ndima, M., et al. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 6(8). Available from: [Link]
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PubChem. 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester. Available from: [Link]
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MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available from: [Link]
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Journal of the American Chemical Society. (2025). A Concise Total Synthesis of (+)-Pedrolide. Available from: [Link]
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Journal of Industrial Microbiology and Biotechnology. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]
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SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available from: [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
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ResearchGate. Spectroscopic Characterization of Silicate Amorphous Materials: From Molecules to Functional Materials | Request PDF. Available from: [Link]
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ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available from: [Link]
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ResearchGate. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]
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European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Available from: [Link]
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Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Available from: [Link]
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ResearchGate. (2001). ChemInform Abstract: Synthesis and Characterization of New Hydroxylammonium Fluoromanganates and Fluoroscandates. | Request PDF. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to Methyl 2-fluoro-6-hydroxybenzoate: A Guide for Researchers
Methyl 2-fluoro-6-hydroxybenzoate is a valuable building block in medicinal chemistry and drug development, prized for the unique electronic properties conferred by its ortho-fluoro and hydroxyl substituents. The strategic placement of these functional groups can significantly influence molecular conformation, acidity, and binding interactions, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic routes to this key compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
Route 1: Fischer Esterification of 2-Fluoro-6-hydroxybenzoic Acid
This classical approach represents the most direct and widely utilized method for the synthesis of this compound. It relies on the acid-catalyzed esterification of the corresponding carboxylic acid, a cornerstone reaction in organic synthesis.
Mechanistic Rationale
The Fischer esterification proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This activation enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to afford the final ester product. The reaction is reversible, and an excess of the alcohol is often employed to drive the equilibrium towards the product side.
Experimental Protocol:
Step 1: Esterification of 2-Fluoro-6-hydroxybenzoic Acid [1]
-
To a 20 L jacketed reactor, add:
-
2-Fluoro-6-hydroxybenzoic acid (0.972 kg, 6.31 mol)
-
Methanol (7.60 L)
-
Concentrated Sulfuric Acid (0.710 kg, 7.24 mol, 1.15 eq.)
-
-
Reaction:
-
Raise the jacket temperature to 60°C.
-
Stir the reaction mixture continuously for 45 hours.
-
-
Work-up and Purification:
-
Upon reaction completion, remove approximately 7.5 L of methanol via vacuum concentration.
-
Cool the residue to 20°C.
-
Perform an extraction by adding water (7.60 L) and ethyl acetate (7.60 L) to transfer the product to the organic layer.
-
Wash the ethyl acetate layer sequentially with an aqueous solution of sodium bicarbonate (1.52 kg of sodium bicarbonate in 6.92 L of water) and an aqueous solution of sodium chloride (1.74 kg of sodium chloride in 4.08 L of water).
-
Concentrate the washed ethyl acetate solution to dryness to yield a light orange oily substance.
-
The oily material will gradually crystallize upon standing to give the target product, this compound.
-
Yield and Observations:
This procedure reportedly yields 0.952 kg (5.60 mol) of this compound, which corresponds to an impressive 89% yield.[1] The product's structure is typically confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Route 2: Multi-step Synthesis from 2,6-Difluorobenzonitrile
This alternative strategy employs a more convergent approach, building the desired functionality through a series of transformations starting from a readily available difluorinated precursor. This route hinges on the principles of nucleophilic aromatic substitution (SNAr) and subsequent functional group interconversions.
Strategic Rationale
The electron-withdrawing nature of the nitrile group in 2,6-difluorobenzonitrile activates the aromatic ring towards nucleophilic attack. This allows for the selective displacement of one of the fluorine atoms by a nucleophile. In this proposed synthesis, a methoxide source would be used to introduce the methoxy group, which is then demethylated to reveal the hydroxyl functionality. Finally, the nitrile is hydrolyzed to a carboxylic acid and esterified to yield the target molecule.
Experimental Protocol (Proposed):
Step 1: Selective Mono-methoxylation of 2,6-Difluorobenzonitrile (Proposed)
-
Rationale: Based on the successful mono-amination of 2,6-difluorobenzonitrile with aqueous methylamine in DMF, a similar reaction with sodium methoxide in a suitable solvent is highly plausible.[2] The choice of a polar aprotic solvent like DMF or DMSO would facilitate the SNAr reaction. Careful control of stoichiometry and reaction temperature would be crucial to favor mono-substitution over di-substitution.
-
Proposed Procedure:
-
Dissolve 2,6-difluorobenzonitrile in anhydrous DMF.
-
Add a solution of sodium methoxide (1.0 equivalent) in methanol dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-fluoro-6-methoxybenzonitrile by column chromatography or distillation.
-
Step 2: Demethylation of 2-Fluoro-6-methoxybenzonitrile to 2-Fluoro-6-hydroxybenzonitrile
-
Rationale: The conversion of the methoxy group to a hydroxyl group is a standard transformation. A procedure for the demethylation of the related 2-fluoro-6-methoxybenzonitrile using pyridinium hydrochloride is documented and can be adapted.
-
Procedure:
-
Combine 2-fluoro-6-methoxybenzonitrile and an excess of pyridinium hydrochloride in a flask.
-
Heat the mixture to a high temperature (e.g., 190°C) and stir for several hours.
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-6-hydroxybenzonitrile.
-
Step 3: Hydrolysis of 2-Fluoro-6-hydroxybenzonitrile to 2-Fluoro-6-hydroxybenzoic Acid
-
Rationale: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Strong acid or base and elevated temperatures are typically required.
-
Procedure (Acid-catalyzed):
-
Reflux 2-fluoro-6-hydroxybenzonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and collect the precipitated 2-fluoro-6-hydroxybenzoic acid by filtration.
-
Wash the solid with cold water and dry.
-
Step 4: Esterification of 2-Fluoro-6-hydroxybenzoic Acid to this compound
-
Rationale: This final step is identical to Route 1, employing Fischer esterification conditions.
-
Procedure:
-
Follow the protocol outlined in Route 1, Step 1.
-
Comparative Analysis
| Parameter | Route 1: Fischer Esterification | Route 2: From 2,6-Difluorobenzonitrile |
| Starting Material | 2-Fluoro-6-hydroxybenzoic acid | 2,6-Difluorobenzonitrile |
| Number of Steps | 1 | 4 (Proposed) |
| Overall Yield | High (89% reported) | Expected to be lower due to multiple steps |
| Reagents & Conditions | Methanol, Sulfuric Acid, 60°C | Sodium Methoxide, Pyridinium HCl (high temp), Strong Acid/Base (reflux), Methanol, Sulfuric Acid |
| Scalability | Proven on a kilogram scale | Potentially scalable, but requires more unit operations |
| Purification | Extraction and crystallization | Multiple chromatographic purifications and extractions likely required |
| Atom Economy | Good | Lower due to the introduction and subsequent removal of a methyl group and the conversion of the nitrile |
| Safety Considerations | Use of concentrated sulfuric acid | Use of sodium methoxide (moisture sensitive), high-temperature reactions, strong acids/bases |
Conclusion and Recommendations
Route 1 (Fischer Esterification) is the superior choice for the large-scale, efficient synthesis of this compound, provided that the starting material, 2-fluoro-6-hydroxybenzoic acid, is readily and economically available. Its single-step nature, high yield, and straightforward workup make it an attractive and industrially viable process.
Route 2 (From 2,6-Difluorobenzonitrile) offers a viable alternative, particularly when 2,6-difluorobenzonitrile is a more accessible or cost-effective starting material. This route provides flexibility and could be advantageous for creating a library of analogs by varying the nucleophile in the initial SNAr step. However, the multi-step nature of this synthesis will likely result in a lower overall yield and requires more complex purification procedures. The development of a one-pot or telescoped reaction sequence for the later steps could enhance the efficiency of this route.
For most research and drug development applications where efficiency and yield are paramount, the direct esterification of 2-fluoro-6-hydroxybenzoic acid (Route 1) is the recommended and more established method.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the two synthetic routes to this compound.
References
-
PrepChem. Synthesis of 2-Fluoro-6-methylaminobenzonitrile. [Link]
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A Comparative Analysis of the Biological Activity of Methyl 2-fluoro-6-hydroxybenzoate and its Non-fluorinated Analog
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for enhancing pharmacological properties.[1][2][3] This guide provides an in-depth comparison of the biological activities of Methyl 2-fluoro-6-hydroxybenzoate and its non-fluorinated counterpart, Methyl 2,6-dihydroxybenzoate. By examining their physicochemical characteristics, biological effects, and the underlying mechanisms, this document aims to provide a clear, evidence-based perspective for scientists engaged in drug discovery and development.
Introduction: The Fluorine Factor in Drug Design
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—make it a powerful tool for modulating a molecule's biological profile.[1][3] Its introduction can significantly alter key parameters such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4][5] This guide focuses on two structurally similar benzoate derivatives to illustrate the profound impact of a single fluorine substitution.
-
This compound: A fluorinated aromatic ester.
-
Methyl 2,6-dihydroxybenzoate: The direct non-fluorinated analog, also known as γ-resorcylic acid methyl ester, a natural product found in plants like Uvaria purpurea.[6][7]
The central question this guide addresses is: How does the substitution of a hydroxyl group with a fluorine atom at the 2-position of the benzoate ring alter the compound's biological activity?
Physicochemical Properties: A Tale of Two Molecules
The biological activity of a compound is intrinsically linked to its physicochemical properties. The introduction of fluorine in place of a hydroxyl group induces significant changes in acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity.
| Property | This compound | Methyl 2,6-dihydroxybenzoate | Rationale for Difference |
| Molecular Formula | C₈H₇FO₃[8] | C₈H₈O₄[9] | Replacement of -OH with -F. |
| Molecular Weight | 170.14 g/mol [8] | 168.15 g/mol [7] | Fluorine is heavier than oxygen but the loss of a hydrogen atom results in a similar mass. |
| Predicted pKa | ~8.76[8] | Lower (more acidic) | The hydroxyl group is a stronger acid than the fluorine-substituted phenol. The intramolecular hydrogen bonding in the dihydroxy analog also influences acidity. |
| Predicted logP | Higher (more lipophilic) | Lower (less lipophilic) | The highly electronegative fluorine atom can increase lipophilicity compared to a hydrogen-bonding hydroxyl group, which enhances water solubility.[3][4] |
| H-Bonding | One donor (-OH), one acceptor (-F) | Two donors (-OH), two acceptors (-OH) | The fluorine atom is a weak hydrogen bond acceptor, whereas the hydroxyl group is both a strong donor and acceptor. |
These differences are critical, as they directly influence how each molecule traverses biological membranes and interacts with protein targets. The increased lipophilicity of the fluorinated compound, for instance, may enhance its ability to cross cell membranes.[4][5]
Comparative Biological Activities: An Evidence-Based Overview
While direct, side-by-side comparative studies on these specific molecules are limited, we can infer their potential activities by examining studies on structurally related compounds.
Antimicrobial Activity:
Hydroxybenzoates are known for their antimicrobial properties. Studies on various derivatives of 2,4-dihydroxybenzoic acid have demonstrated antifungal and antibacterial activities.[10][11] For example, methyl 2,4-dihydroxy-6-n-pentylbenzoate showed high antifungal activity.[10][11] This suggests that Methyl 2,6-dihydroxybenzoate likely possesses inherent antimicrobial potential.
For This compound , the picture is more predictive. Benzoates, when combined with fluoride, have been shown to reduce dental caries more effectively than fluoride alone, suggesting a synergistic antibacterial effect.[12] The increased lipophilicity of the fluorinated compound could enhance its ability to penetrate microbial cell walls, potentially leading to greater potency.
Anti-inflammatory Activity:
Salicylates and their derivatives are well-known for their anti-inflammatory effects. Methyl salicylate glycosides, for instance, have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophage cells.[13] This strongly suggests that Methyl 2,6-dihydroxybenzoate , as a dihydroxy-substituted benzoate, would exhibit anti-inflammatory properties.
The introduction of fluorine can modulate this activity. Fluorinated corticosteroids are common, and the fluorine atom often enhances metabolic stability and receptor binding affinity.[14] Therefore, it is plausible that This compound could be a more stable and potentially more potent anti-inflammatory agent than its non-fluorinated counterpart.
Mechanistic Insights: The Role of Fluorine in Target Interaction
The substitution of a hydroxyl group with a fluorine atom can fundamentally alter how a molecule interacts with its biological target.
Caption: Hypothetical binding modes of the two analogs.
The diagram above illustrates a key difference. The dihydroxy compound can form multiple hydrogen bonds, which can be crucial for binding affinity. In contrast, the fluoro-analog loses one of these hydrogen bond donors. However, the highly polarized C-F bond can engage in favorable dipole-dipole or hydrophobic interactions, potentially stabilizing a different binding conformation and improving target selectivity.[1] Furthermore, the C-F bond is significantly stronger than a C-H bond, making the fluorinated molecule more resistant to metabolic degradation by enzymes like cytochrome P450.[2][3]
Experimental Protocols: A Guide to Comparative Assessment
To empirically validate the predicted differences in biological activity, standardized assays are essential. Below is a detailed protocol for assessing antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of this compound and Methyl 2,6-dihydroxybenzoate in dimethyl sulfoxide (DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in Mueller Hinton Broth, adjusted to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of Mueller Hinton Broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
For quantitative results, a viability indicator like resazurin can be added, and fluorescence can be measured.
-
This self-validating system, with its clear controls, allows for a trustworthy comparison of the antimicrobial potency of the two compounds.
Conclusion and Future Directions
The substitution of a hydroxyl group with a fluorine atom in Methyl 2,6-dihydroxybenzoate to yield this compound is predicted to significantly alter its biological profile. The fluorinated analog is expected to be more lipophilic and metabolically stable, which could translate to enhanced antimicrobial and anti-inflammatory activities.
However, these predictions must be confirmed through direct experimental testing. Future research should focus on:
-
Direct Comparative Assays: Performing head-to-head antimicrobial, anti-inflammatory, and cytotoxic assays.
-
Enzyme Inhibition Studies: Investigating the inhibitory effects on key enzymes like cyclooxygenases (for inflammation) or bacterial enzymes.
-
Pharmacokinetic Profiling: Assessing the metabolic stability and membrane permeability of both compounds in relevant in vitro models.
This comparative guide provides a foundational framework for such investigations, underscoring the strategic value of fluorination in modern drug discovery.
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A Senior Application Scientist's Guide to the In-Vitro Efficacy Testing of Novel Methyl 2-fluoro-6-hydroxybenzoate Derivatives
Introduction: The landscape of drug discovery is in constant pursuit of novel scaffolds that can be elaborated into potent and selective therapeutic agents. Benzoic acid derivatives, particularly those with hydroxy and halogen substitutions, have historically served as a rich source of bioactive compounds.[1][2] Methyl 2-fluoro-6-hydroxybenzoate represents a promising, yet underexplored, chemical starting point. The strategic placement of a fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive framework for the in-vitro evaluation of novel derivatives of this compound, offering a comparative analysis of key assays to elucidate their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Part 1: Foundational Screening - Cytotoxicity as a Primary Endpoint
Before assessing specific therapeutic activities, it is crucial to establish the general cytotoxicity profile of the synthesized derivatives. This initial screen provides a baseline understanding of how the compounds affect cell viability and helps to identify concentration ranges for subsequent, more targeted assays. A panel of cell lines should be used, including both cancerous and non-cancerous lines, to assess for any selective toxicity.[4]
Comparative Cytotoxicity Assays
A variety of assays can be used to measure cytotoxicity, each with its own advantages and limitations.[5][6] It is recommended to use at least two different methods to confirm the results and control for assay-specific artifacts.[7]
| Assay | Principle | Advantages | Considerations |
| MTT Assay | Measures the metabolic activity of cells by the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[6] | Well-established, cost-effective, high-throughput. | Can be affected by compounds that alter cellular metabolism. |
| SRB Assay | Quantifies total protein content, providing a measure of cell number.[8] | Less susceptible to interference from metabolic-altering compounds, good for long-term studies. | Requires cell fixation, which can be a drawback for some applications. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8] | Provides a direct measure of cell death, useful for distinguishing between cytostatic and cytotoxic effects. | Less sensitive for early-stage apoptosis, as membrane integrity is lost in later stages. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7][8]
Diagram: Cytotoxicity Screening Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Part 2: Elucidating Anti-Inflammatory Potential
Inflammation is a key pathological feature of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[9] In-vitro assays for anti-inflammatory activity often focus on the inhibition of key enzymes or the suppression of inflammatory mediators in cell-based models.[10][11][12]
Comparative Anti-Inflammatory Assays
| Assay | Principle | Advantages | Considerations |
| COX/LOX Inhibition Assay | Measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of prostaglandins and leukotrienes.[12] | Provides direct evidence of enzyme inhibition, relevant to a major anti-inflammatory mechanism. | Does not capture other potential anti-inflammatory effects. |
| Nitric Oxide (NO) Inhibition Assay | Quantifies the reduction of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[13] | Cell-based assay that reflects a more physiologically relevant environment. | NO has complex roles in biology, and its inhibition is not always beneficial. |
| Protein Denaturation Assay | Measures the ability of a compound to prevent the heat-induced denaturation of proteins (e.g., bovine serum albumin), which is a hallmark of inflammation.[11][12] | Simple, cost-effective initial screen. | Lacks specificity and does not provide mechanistic insight. |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes how to assess the anti-inflammatory potential of the derivatives by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Part 3: Assessing Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Benzoic acid derivatives have a known history of antimicrobial activity.[2]
Comparative Antimicrobial Susceptibility Tests
The initial screening of antimicrobial activity is typically done by determining the Minimum Inhibitory Concentration (MIC).[14][15]
| Method | Principle | Advantages | Considerations |
| Broth Microdilution | A quantitative method where a standardized inoculum of a microorganism is tested against serial dilutions of a compound in a liquid growth medium.[14][16] The MIC is the lowest concentration that inhibits visible growth.[14] | Provides a quantitative MIC value, high-throughput, and is considered a gold standard.[16] | Can be labor-intensive and requires careful standardization. |
| Disk Diffusion | A qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition is measured.[14] | Simple, low-cost, and good for initial screening of a large number of compounds. | Results are qualitative and can be influenced by the diffusion properties of the compound. |
| Time-Kill Assay | Measures the rate of bacterial killing over time by a specific concentration of the antimicrobial agent.[14][17] | Provides information on the bactericidal or bacteriostatic nature of the compound.[14] | More resource-intensive than MIC determination. |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is for determining the MIC of the derivatives against a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram: Antimicrobial Screening and Characterization Pathway
Caption: A tiered approach to antimicrobial evaluation.
Part 4: Investigating Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes.[18][19] If the this compound derivatives are designed to target a particular enzyme, a direct inhibition assay is the most relevant test.[20][21][22]
General Protocol for Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, the inhibitor (test compound), and the appropriate buffer.
-
Pre-incubation: In a 96-well plate, incubate the enzyme with various concentrations of the inhibitor for a short period to allow for binding.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[20]
Conclusion
This guide provides a structured and comparative approach to the in-vitro testing of novel this compound derivatives. By employing a battery of assays targeting cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory activities, researchers can build a comprehensive biological profile of their compounds. The choice of assays should be guided by the therapeutic hypothesis, and the data should be interpreted in a comparative context to identify the most promising candidates for further development.
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Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 148-156. [Link]
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Gunathilake, K., & Loku, G. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Authorea Preprints. [Link]
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Sy, S. K., & Derendorf, H. (2021). Rapid In Vitro Assessment of Antimicrobial Drug Effect Bridging Clinically Relevant Pharmacokinetics: A Comprehensive Methodology. Antibiotics, 10(2), 198. [Link]
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Stuparu, A., Abdul-Aziz, A., Falcicchio, M., Grand, M., Hedrick, J. L., & Giam, P. S. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Biomacromolecules, 23(11), 4694-4702. [Link]
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A Researcher's Guide to the Comparative Analysis of Methyl 2-fluoro-6-hydroxybenzoate Isomers' Inhibitory Activity
For researchers and professionals engaged in drug discovery and development, the nuanced structural variations among isomers can unveil profound differences in biological activity. This guide provides a comprehensive framework for the comparative evaluation of the inhibitory potential of Methyl 2-fluoro-6-hydroxybenzoate isomers. While direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a robust investigatory workflow. By examining related benzoic acid derivatives, we can infer potential biological targets and establish rigorous protocols for their assessment.[1][2][3]
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[4] The interplay of a fluorine atom and a hydroxyl group on a benzoate scaffold, particularly their positional isomerism, is expected to significantly modulate the molecule's electronic properties, acidity, and spatial conformation, thereby influencing its interaction with biological targets.[4][5]
Postulated Biological Targets and Rationale
Benzoic acid derivatives have demonstrated inhibitory activity against a range of enzymes, particularly those involved in inflammatory pathways.[1][6][7] Based on the structural features of this compound, promising targets for investigation include:
-
Secretory Phospholipase A2 (sPLA2): This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to prostaglandins and leukotrienes.[1][6] The acidic nature of the hydroxyl group and the overall scaffold of hydroxybenzoates suggest potential for binding to the active site of sPLA2.[1][3]
-
Metalloenzymes: The arrangement of the hydroxyl and ester moieties could facilitate the chelation of metal ions within the active sites of metalloenzymes, a class of proteins implicated in a multitude of disease processes.[8]
Comparative Data on Inhibitory Activity (Hypothetical)
To facilitate a direct comparison, the inhibitory activities of the isomers should be determined against the selected target(s). The following table illustrates how such data could be presented, with hypothetical IC50 values for discussion purposes.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | sPLA2 | 15.2 |
| Methyl 3-fluoro-2-hydroxybenzoate | sPLA2 | 28.7 |
| Methyl 4-fluoro-2-hydroxybenzoate | sPLA2 | 45.1 |
| Methyl 5-fluoro-2-hydroxybenzoate | sPLA2 | 35.8 |
| Methyl 2-fluoro-4-hydroxybenzoate | sPLA2 | 52.3 |
| Aspirin (Reference Compound) | sPLA2 | 10.5 |
Experimental Protocols
A rigorous and standardized methodology is paramount for generating reliable and comparable data. The following protocols outline the key experiments for this investigation.
In Vitro Enzyme Inhibition Assay (sPLA2)
This assay will quantify the inhibitory potency of each isomer against human secretory phospholipase A2.
Materials:
-
Human recombinant sPLA2
-
Phosphatidylcholine substrate
-
Fluorescent probe (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., Tris-HCl, CaCl2, BSA)
-
Test compounds (this compound isomers)
-
Reference inhibitor (e.g., Aspirin)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve each isomer and the reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the sPLA2 enzyme and the fluorescently labeled substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add 20 µL of each compound dilution to the wells of a 96-well plate.
-
Add 160 µL of the substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Include controls for no enzyme, no inhibitor, and vehicle (DMSO).
-
-
Data Acquisition: Incubate the plate at 37°C and measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the probe).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isomer.
-
Experimental Workflow Diagram
Caption: Inhibition of the sPLA2 Inflammatory Pathway.
-
Ortho-Fluoro Substitution (relative to the hydroxyl group): In this compound, the fluorine atom is ortho to the hydroxyl group. This positioning can lead to intramolecular hydrogen bonding between the fluorine and the hydroxyl proton, which would increase the acidity of the hydroxyl group. This enhanced acidity might facilitate stronger interactions with catalytic residues in the enzyme's active site.
-
Meta- and Para-Fluoro Substitution: Isomers with fluorine at meta or para positions relative to the hydroxyl group will have different electronic effects. A para-fluoro substituent, for instance, would exert a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance, altering the pKa of the hydroxyl group and the overall electron distribution of the aromatic ring. These modifications will influence the binding affinity for the target enzyme. [4]* Steric Hindrance: The position of the fluorine atom can also introduce steric hindrance, which may either promote or hinder the optimal binding orientation of the inhibitor within the active site of the enzyme.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the comparative analysis of the inhibitory activity of this compound isomers. The proposed methodologies are grounded in established biochemical and pharmacological principles. The anticipated structure-activity relationships highlight the critical role of substituent positioning in modulating biological activity. The successful execution of these proposed studies would provide valuable insights for medicinal chemists and drug development professionals, potentially identifying a lead compound for further optimization in the pursuit of novel therapeutics.
References
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J. S. S. Kumar, et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular BioSystems, 11(7), 1973-1979. [Link]
-
Y. H. Kao, et al. (2019). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 24(23), 4366. [Link]
-
ResearchGate. (2015). (PDF) Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. ResearchGate. [Link]
-
S. M. S. Kumar, et al. (2010). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. Bioorganic & Medicinal Chemistry Letters, 20(1), 389-391. [Link]
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A. T. F. R. D. D. Gillis, et al. (2015). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Beilstein Journal of Organic Chemistry, 11, 1859-1867. [Link]
-
V. Petrikas, et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-Fluoro-6-methylbenzoate. MySkinRecipes. [Link]
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A. D. M. de Oliveira, et al. (2018). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d]o[1][9]xathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 23(11), 2992. [Link]
-
D. P. Ballou, et al. (1987). para-Hydroxybenzoate hydroxylase containing 6-hydroxy-FAD is an effective enzyme with modified reaction mechanisms. Biochemistry, 26(9), 2579-2587. [Link]
-
PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. [Link]
-
S. J. Lippard, et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Accounts of Chemical Research, 51(4), 939-950. [Link]
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- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of Methyl 2-fluoro-6-hydroxybenzoate and its precursors
An in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data for the comparative identification of Methyl 2-fluoro-6-hydroxybenzoate, 2-fluoro-6-hydroxybenzoic acid, and 2,6-difluorobenzaldehyde.
In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of this compound, a key synthetic intermediate, and two of its common precursors: 2-fluoro-6-hydroxybenzoic acid and 2,6-difluorobenzaldehyde. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity.
This technical guide, designed for researchers and professionals in drug development, delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting the experimental data, we aim to provide a practical reference for the differentiation of these structurally related molecules.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound often proceeds via the esterification of its carboxylic acid precursor, 2-fluoro-6-hydroxybenzoic acid. This precursor can, in turn, be synthesized from other commercially available starting materials. A plausible synthetic route is illustrated below, highlighting the molecular transformations that give rise to the distinct spectroscopic features discussed in this guide.[1]
Caption: Synthetic route to this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters for structural elucidation.
The transformation from the aldehyde proton in 2,6-difluorobenzaldehyde to the carboxylic acid proton in 2-fluoro-6-hydroxybenzoic acid, and finally to the methyl ester group in this compound, results in significant and predictable changes in the ¹H NMR spectrum.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.9 | s | - |
| Aromatic-H | ~6.7-7.4 | m | - | |
| -OH | Variable, broad s | - | - | |
| 2-Fluoro-6-hydroxybenzoic acid | Aromatic-H | ~6.6-7.5 | m | - |
| -OH | Variable, broad s | - | - | |
| -COOH | Variable, broad s | - | - | |
| 2,6-Difluorobenzaldehyde | Aldehydic-H | ~10.4 | t | ~3-4 |
| Aromatic-H | ~7.0-7.8 | m | - |
Analysis of ¹H NMR Spectra:
-
This compound: The most telling signal is the singlet around 3.9 ppm, corresponding to the three protons of the methyl ester group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
2-Fluoro-6-hydroxybenzoic acid: This spectrum will lack the methyl ester singlet. Instead, a very broad singlet corresponding to the acidic carboxylic acid proton will be present, often far downfield. The phenolic hydroxyl proton will also be a broad singlet. The aromatic protons will show a complex pattern similar to the methyl ester.
-
2,6-Difluorobenzaldehyde: The key diagnostic signal is the aldehyde proton, which appears as a triplet around 10.4 ppm due to coupling with the two ortho-fluorine atoms. The aromatic protons will show a multiplet in the aromatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C=O (ester) | ~165-170 |
| Aromatic C-F | ~160-165 (d, ¹JCF) | |
| Aromatic C-OH | ~155-160 | |
| Aromatic C-H | ~110-135 | |
| -OCH₃ | ~52 | |
| 2-Fluoro-6-hydroxybenzoic acid | C=O (acid) | ~168-175 |
| Aromatic C-F | ~160-165 (d, ¹JCF) | |
| Aromatic C-OH | ~155-160 | |
| Aromatic C-H | ~110-135 | |
| 2,6-Difluorobenzaldehyde | C=O (aldehyde) | ~185-190 (t, ³JCF) |
| Aromatic C-F | ~162-167 (d, ¹JCF) | |
| Aromatic C-H | ~115-138 |
Analysis of ¹³C NMR Spectra:
-
The carbonyl carbon signal is highly diagnostic. The aldehyde carbonyl of 2,6-difluorobenzaldehyde is the most deshielded, appearing around 185-190 ppm and showing a triplet splitting due to coupling with the two ortho-fluorine atoms. The carboxylic acid carbonyl of 2-fluoro-6-hydroxybenzoic acid is typically found around 168-175 ppm, while the ester carbonyl of this compound is slightly more shielded, appearing around 165-170 ppm.
-
The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF).
-
The appearance of a signal around 52 ppm is a clear indicator of the methyl ester group in this compound.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of functional groups. The presence, absence, and position of characteristic absorption bands provide a molecular fingerprint.
Caption: Key IR absorption regions for functional group identification.
Comparative IR Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H (phenol) | ~3200-3600 (broad) |
| C=O (ester) | ~1720-1740 (strong) | |
| C-O (ester) | ~1200-1300 (strong) | |
| 2-Fluoro-6-hydroxybenzoic acid | O-H (acid) | ~2500-3300 (very broad) |
| C=O (acid) | ~1680-1710 (strong) | |
| 2,6-Difluorobenzaldehyde | C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |
| C=O (aldehyde) | ~1690-1715 (strong) |
Analysis of IR Spectra:
-
The carbonyl (C=O) stretching frequency is a key differentiator. Esters typically absorb at higher wavenumbers than carboxylic acids and aldehydes.
-
The O-H stretching region is also highly informative. The carboxylic acid O-H stretch is exceptionally broad, often obscuring the C-H stretching region. The phenolic O-H stretch is also broad but generally less so than the carboxylic acid. 2,6-difluorobenzaldehyde will lack a broad O-H band.
-
The presence of two weak bands around 2720 and 2820 cm⁻¹ is characteristic of the C-H stretch of an aldehyde and is a strong indicator for 2,6-difluorobenzaldehyde.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₈H₇FO₃ | 170.14 | [M]⁺˙, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| 2-Fluoro-6-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | [M]⁺˙, [M-OH]⁺, [M-COOH]⁺ |
| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | [M]⁺˙, [M-H]⁺, [M-CHO]⁺, [M-CO]⁺˙ |
Analysis of Mass Spectra:
-
The molecular ion peak ([M]⁺˙) will be different for each compound, directly reflecting their different molecular weights.
-
This compound is expected to show a prominent fragment corresponding to the loss of the methoxy group (-OCH₃, 31 Da).
-
2-Fluoro-6-hydroxybenzoic acid will likely fragment through the loss of a hydroxyl radical (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da).
-
2,6-Difluorobenzaldehyde typically shows fragments corresponding to the loss of a hydrogen atom (-H, 1 Da) and the formyl group (-CHO, 29 Da). A fragment from the loss of carbon monoxide (CO, 28 Da) is also common for aromatic aldehydes.[2]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Analysis (EI-GC/MS): Introduce the sample via a gas chromatograph (GC) into the mass spectrometer with an electron ionization (EI) source. The mass spectrum is recorded as the compound elutes from the GC column.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its precursors. By carefully analyzing the key features in each spectrum—the chemical shifts and coupling patterns in NMR, the characteristic vibrational bands in IR, and the molecular ion and fragmentation patterns in MS—researchers can confidently track the progress of a synthesis and verify the structure and purity of their target compounds. This guide serves as a foundational reference for these essential analytical procedures in the field of chemical and pharmaceutical development.
References
Sources
Validated analytical methods for fluorinated benzoic acid derivatives
An In-Depth Technical Guide to Validated Analytical Methods for Fluorinated Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of fluorinated benzoic acid derivatives are paramount. These compounds are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, demand robust and reliable analytical methods for quality control, metabolic studies, impurity profiling, and environmental monitoring.
This guide provides a comparative analysis of the most effective and widely adopted analytical techniques for this class of molecules. We will delve into the causality behind experimental choices, present validated performance data, and offer detailed protocols to ensure scientific integrity and reproducibility in your laboratory.
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, it is crucial to understand the framework that ensures an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for method validation, establishing trust in analytical results through a series of performance characteristics.[1][2] Key validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][3]
Adherence to these principles is the bedrock of a self-validating system, ensuring that the data generated is reliable and defensible.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Rationale: Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar aromatic compounds like fluorinated benzoic acids. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxyl group provides the necessary polarity for good retention and peak shape, while the aromatic ring offers a strong chromophore for sensitive UV detection. This method is valued for its simplicity, robustness, and cost-effectiveness, making it ideal for routine quality control and assay procedures.
Experimental Protocol: Analysis of 2-Fluorobenzoic Acid
This protocol is adapted from a standard reversed-phase HPLC method.[4][5]
1. Sample Preparation:
- Accurately weigh and dissolve the 2-Fluorobenzoic acid standard or sample in the mobile phase to a final concentration of ~1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV System Parameters:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with an acid modifier. Add 0.1% phosphoric acid for standard analysis or 0.1% formic acid for MS-compatibility.[4] The acidifier ensures the carboxylic acid is protonated, leading to better retention and symmetrical peak shape.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection Wavelength: 254 nm.
3. Validation & Analysis:
- Perform a system suitability test by injecting the standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <2%.
- Establish linearity by preparing a series of calibration standards (e.g., 5-200 µg/mL) and plotting the peak area response against concentration.
- Inject the prepared sample and quantify using the established calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of fluorinated benzoic acids.
Performance Data & Comparison
| Analyte | Linearity (R²) | LOQ | Precision (%RSD) | Comments | Source |
| Benzoic Acids Mix | >0.999 | Not specified | <1.5% | Fast analysis (<1 min) on a core-shell column. | [5] |
| 2-Fluorobenzoic Acid | Typically >0.99 | ~1-5 µg/mL | <2% | Robust method suitable for QC labs. | [4] |
Strengths: Simple, robust, low cost, widely available instrumentation. Limitations: Limited sensitivity compared to MS methods; may struggle with complex matrices and co-eluting impurities without diode-array detection. Separation of positional isomers can be challenging.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification of fluorinated benzoic acids, especially in complex matrices like environmental water or biological fluids.[7][8] Analytes are separated chromatographically, ionized (typically via electrospray ionization - ESI), and then filtered by the first quadrupole based on their mass-to-charge ratio (m/z). They are fragmented in a collision cell, and specific fragment ions are monitored by the second quadrupole. This Multiple Reaction Monitoring (MRM) approach provides unparalleled specificity and drastically reduces matrix interference.
Experimental Protocol: Multi-Residue Analysis of FBAs in Water
This protocol is a synthesis of methods developed for the analysis of FBA tracers in water samples.[7][9]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Acidify 10 mL of the water sample to pH ~2.5 with formic acid. This ensures the FBAs are in their neutral form for efficient retention on the reversed-phase sorbent.
- Condition a C18 SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of acidified water.
- Load the sample onto the cartridge at a slow flow rate (~2 mL/min).
- Wash the cartridge with 5 mL of acidified water to remove salts and polar interferences.
- Elute the FBAs with 5 mL of methanol or acetonitrile.
- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. UHPLC-MS/MS System Parameters:
- Column: C18, 2.1 x 50 mm, <2 µm particle size (for UHPLC).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Source: ESI, Negative Mode. The carboxylic acid readily deprotonates to form a [M-H]⁻ ion, which is ideal for negative mode analysis.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target FBA. For example, for 4-Trifluoromethylbenzoic acid (m/z 189), a common fragment is the loss of COOH (m/z 145).[10]
Workflow for LC-MS/MS Analysis
Caption: Workflow for trace analysis of FBAs using SPE and LC-MS/MS.
Performance Data & Comparison
| Analyte Group | Linearity (R²) | LOQ Range (in water) | Matrix | Comments | Source |
| 14 FBA Tracers | >0.99 | 0.09 - 14.1 ppb (ng/mL) | Oil Well Water | Rapid 4-minute method with excellent resolution. | [7] |
| 19 FBA Tracers | >0.995 | 0.01 - 0.05 ng/mL | High Salinity Water | SPE preconcentration factor of 4x achieved. | [8] |
| 16 FBA Tracers | Not specified | 0.05 - 50 ng/mL | Oil Reservoir Water | Direct injection UHPLC method. | [9] |
Strengths: Exceptional sensitivity and specificity, ideal for trace analysis and complex matrices, capable of analyzing a wide range of FBAs simultaneously. Limitations: Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement) requiring careful method development and use of internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since benzoic acids are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl ester).[11] Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then provides definitive identification based on the compound's mass spectrum and fragmentation pattern. This method is particularly useful for trifluoromethylbenzoic acids and for achieving very low detection limits in clean matrices.
Experimental Protocol: Trace Analysis of FBAs via Derivatization GC-MS
This protocol is based on a method for ultra-trace determination of FBAs in water.[11]
1. Sample Preparation (SPE & Derivatization):
- Perform SPE concentration as described in the LC-MS/MS section.
- After eluting and evaporating the solvent, add 1 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃·MeOH).
- Seal the vial and heat at 60-70 °C for 24 hours to convert the acids to their corresponding methyl esters.[11]
- After cooling, add 1 mL of hexane and 1 mL of water, vortex, and allow the layers to separate.
- Carefully transfer the upper hexane layer, containing the derivatized analytes, to an autosampler vial for analysis.
2. GC-MS System Parameters:
- Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
- Ionization Source: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that are excellent for library matching and compound identification.[10][12][13]
- MS Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Workflow for Derivatization GC-MS Analysis
Caption: Workflow for FBA analysis by GC-MS, including derivatization.
Performance Data & Comparison
| Analyte Group | Linearity (R²) | LOD Range | Matrix | Comments | Source |
| 21 FBA Tracers | >0.99 | 6 - 44 ng/L (ppt) | Tap and Reservoir Water | SPE allows for a 250-fold enrichment factor. | [11] |
| Trifluoromethylbenzoic acids | Not specified | Not specified | N/A | EI mass spectra available in NIST database for identification. | [10][12][13] |
Strengths: Excellent chromatographic resolution, highly specific and reproducible mass spectra for confident identification, extremely low detection limits achievable with SIM mode. Limitations: Requires a multi-step sample preparation including a derivatization reaction, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.
Method Selection Guide: An Expert's Perspective
Choosing the optimal analytical method depends on a clear understanding of the research question and available resources.
| Objective | Recommended Method | Rationale |
| Routine QC / Assay | HPLC-UV | Simple, robust, and cost-effective for quantifying the main component in a relatively clean matrix. |
| Trace-Level Quantification in Complex Matrices | LC-MS/MS | Unmatched sensitivity and specificity for detecting low ppb to ppt levels in environmental or biological samples without derivatization. |
| Isomer Separation | LC-MS/MS or HPLC-UV | Requires careful chromatographic optimization. The high resolution of UHPLC is beneficial. MS detection helps distinguish isomers if fragmentation patterns differ, but chromatography is key.[6] |
| Definitive Structural Identification | GC-MS | EI fragmentation patterns are highly reproducible and ideal for library matching to confirm the identity of unknown peaks or impurities. |
| Highest Sensitivity (ppt) | GC-MS or LC-MS/MS | Both techniques can achieve exceptional sensitivity. GC-MS with derivatization and SIM can reach sub-ppt levels. LC-MS/MS with SPE preconcentration is also extremely sensitive.[11] |
| High-Throughput Screening | LC-MS/MS | Modern UHPLC systems allow for very fast gradient methods (<5 minutes), making it suitable for analyzing large numbers of samples.[7] |
Conclusion
The analysis of fluorinated benzoic acid derivatives can be successfully accomplished using a range of validated analytical techniques. HPLC-UV offers a simple and robust solution for routine assays. For the challenges of trace-level detection in complex matrices, LC-MS/MS provides the benchmark for sensitivity and specificity. Finally, GC-MS, though requiring derivatization, offers excellent resolving power and definitive structural confirmation through its standardized mass spectra. By aligning the strengths of each method with the specific analytical objective and adhering to the validation principles outlined by ICH Q2(R1), researchers can generate accurate, reliable, and defensible data.
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Comparative study of the metabolic stability of fluorinated versus non-fluorinated hydroxybenzoates
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Hydroxybenzoates
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated hydroxybenzoates, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[2][3] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2][4]
The Mechanistic Underpinnings of Fluorine's Influence
The strategic placement of fluorine atoms within a molecule can profoundly influence its metabolic fate.[2][4] This is largely due to the unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond.[2] In the context of hydroxybenzoates, metabolic "soft spots"—positions susceptible to enzymatic modification—are often targeted for fluorination.
The primary metabolic pathway for many aromatic compounds, including hydroxybenzoates, involves oxidation reactions catalyzed by cytochrome P450 enzymes.[5][6][7][8] These reactions often involve hydroxylation of the aromatic ring. By substituting a hydrogen atom with a fluorine atom at a position prone to hydroxylation, the metabolic process can be significantly hindered.[2][4] This is because the C-F bond is stronger and more polarized than a C-H bond, making it less susceptible to oxidative cleavage by CYP450 enzymes.[2][9]
It is important to note that the impact of fluorination is highly dependent on its position on the molecule and the specific CYP450 isozymes involved.[10] Therefore, a thorough understanding of the metabolic pathways of the non-fluorinated parent compound is crucial for a rational fluorination strategy.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated hydroxybenzoates with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound | Position of Fluorination | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement in t½ |
| 4-Hydroxybenzoate | - | 15 | 46.2 | - |
| 3-Fluoro-4-hydroxybenzoate | 3 | 45 | 15.4 | 3.0 |
| 2-Fluoro-4-hydroxybenzoate | 2 | 30 | 23.1 | 2.0 |
| 3,5-Difluoro-4-hydroxybenzoate | 3, 5 | 90 | 7.7 | 6.0 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
A comprehensive assessment of metabolic stability involves a multi-step experimental workflow. This section details the protocols for a liver microsomal stability assay and subsequent metabolite identification.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method for determining the metabolic stability of a compound in the early stages of drug discovery.[1][11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated hydroxybenzoates.[1]
Materials:
-
Pooled human liver microsomes[11]
-
Test compounds (fluorinated and non-fluorinated hydroxybenzoates)[11]
-
Phosphate buffer (100 mM, pH 7.4)[13]
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)[11]
-
Acetonitrile (with internal standard) for reaction termination[13]
-
96-well plates
-
Incubator (37°C)[13]
-
Centrifuge[11]
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).[13] Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]
-
Incubation: Add the test compound (final concentration, e.g., 1 µM) to the microsomal solution in a 96-well plate.[15] Pre-incubate the plate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[12][13]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11][14]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
Metabolite Identification
Identifying the metabolites formed is crucial for understanding the metabolic pathways and potential bioactivation of a compound.[5][16][17][18]
Objective: To identify the major metabolites of fluorinated and non-fluorinated hydroxybenzoates.
Procedure:
-
Sample Collection: Use samples from the microsomal stability assay, particularly from later time points where metabolite formation is expected to be higher.
-
LC-MS/MS Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the analysis.[18][19]
-
Data Acquisition: Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns for structural elucidation.[19]
-
Data Processing: Utilize metabolite identification software to compare the mass spectra of potential metabolites with the parent compound and to predict potential biotransformations (e.g., hydroxylation, glucuronidation).
Visualization of Key Processes
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates.[1][2][4] By understanding the principles of metabolic blocking and utilizing robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.[20]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-fluoro-6-hydroxybenzoate: Ensuring Safety and Compliance
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-fluoro-6-hydroxybenzoate, a halogenated phenolic compound. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Chemical Profile and Associated Hazards
This compound (CAS No. 72373-81-0) is a fluorinated aromatic compound.[1] Its chemical structure, containing both a halogen (fluorine) and a phenolic hydroxyl group, dictates its handling and disposal requirements. While specific toxicological data for this compound is not extensively documented in readily available literature, the presence of the fluorinated phenol moiety suggests that it should be handled with care, assuming potential irritant properties and systemic toxicity upon absorption, similar to other halogenated phenols. The primary hazards associated with this class of compounds include skin and eye irritation, and potential harm if swallowed or inhaled.
Core Principles of Disposal: A Regulatory Overview
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key principle of RCRA is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal.
Due to its chemical nature as a halogenated organic compound, this compound must be treated as a hazardous waste. Halogenated organic compounds are specifically regulated due to their potential to form persistent and toxic byproducts if not disposed of correctly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Classification
Properly classifying your waste is the critical first step. As this compound is a halogenated organic compound, it falls under the umbrella of regulated hazardous waste. While not explicitly listed by name in the RCRA F-list or K-list, it is prudent to classify it based on its chemical properties. A conservative and compliant approach is to manage it as a halogenated organic waste. For reporting purposes, consult with your institution's Environmental Health and Safety (EHS) office to determine the most appropriate waste code. Often, for non-specified halogenated organic compounds, a generic code may be assigned based on the process that generated the waste.
Step 2: Segregation and Collection
Proper segregation of waste streams is fundamental to laboratory safety and efficient disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Halogenated vs. Non-Halogenated: Do not mix halogenated waste with non-halogenated organic waste.[3][4][5] This is crucial because the disposal methods and costs for these two categories differ significantly.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
Step 3: Selection of Appropriate Waste Containers
The choice of waste container material is vital to prevent leaks and reactions.
-
Primary Container: For liquid waste, use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable and commonly used material for many organic wastes.[6][7][8][9]
-
Secondary Containment: Always place the primary waste container in a secondary containment bin or tray to mitigate the impact of potential spills.
Step 4: Safe On-site Storage
Temporary storage of hazardous waste in the laboratory must adhere to strict safety guidelines.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources and incompatible materials. A satellite accumulation area within the laboratory is a common practice.
-
Container Integrity: Ensure the exterior of the waste container is clean and free of contamination. The lid should remain closed at all times except when adding waste.
-
Accumulation Time: Be aware of the maximum allowable accumulation time for hazardous waste in your laboratory, as stipulated by your institution's EHS policies and RCRA regulations.
Step 5: Disposal through an Approved Vendor
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred and most effective method for the destruction of halogenated organic compounds.[10] This process breaks the stable carbon-fluorine bonds and converts the compound into less harmful substances.[10] Typical incineration temperatures for fluorinated compounds are in the range of 850°C to over 1000°C to ensure complete destruction.[11][12]
-
Coordination with EHS: Your institution's EHS department will coordinate the pickup and transportation of the waste with a certified disposal vendor. Ensure all labeling and documentation are complete and accurate before the scheduled pickup.
Personal Protective Equipment (PPE) for Safe Handling and Disposal
When handling this compound, especially during waste consolidation and disposal procedures, wearing the appropriate PPE is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and aerosols of the chemical, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, more resistant gloves. | Provides a barrier against skin contact. Given the phenolic nature of the compound, skin absorption is a potential route of exposure.[13][14][15][16] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from minor spills and contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use in a well-ventilated area. However, if there is a risk of generating aerosols or handling large quantities, consult your EHS department for guidance on appropriate respiratory protection. | Minimizes the risk of inhaling the compound. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-6-hydroxybenzoate
This guide provides a comprehensive framework for the safe handling of Methyl 2-fluoro-6-hydroxybenzoate (CAS No. 72373-81-0)[1]. As a fluorinated aromatic ester, this compound requires a meticulous approach to personal protection to mitigate risks associated with its unique chemical properties. This document moves beyond a simple checklist, offering a procedural and causal analysis to empower researchers, scientists, and drug development professionals with the knowledge to build a self-validating system of safety in their laboratories.
Hazard Assessment: Understanding the Adversary
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative assessment must be derived from its chemical class (aromatic ester) and data from structurally analogous compounds. Compounds like 2-fluoro-6-methylbenzoic acid and other hydroxybenzoate derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
Based on this analysis, we can infer the following potential hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
This assessment forms the logical foundation for the stringent PPE protocols outlined below. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation.
Core Directive: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but an integrated system. The following sections detail the selection and use of PPE, explaining the causality behind each choice.
Hand & Arm Protection: The First Line of Contact
Solvents and reagents can cause chemical burns, dermatitis, and systemic toxicity through skin absorption.[7] Therefore, glove selection is paramount.
-
Primary Recommendation: Nitrile gloves.
-
Secondary Recommendation (for prolonged handling or solvent use): Butyl rubber gloves.
-
Protocol: Always double-glove when handling the pure compound or concentrated solutions. The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier. Inspect gloves for any signs of degradation or puncture before and during use.[8] Wash hands thoroughly after removing gloves.[5]
Eye & Face Protection: Shielding Critical Sensory Organs
Given the classification as a serious eye irritant[2][3][6], protecting the eyes from splashes and airborne particles is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6][7]
-
Enhanced Requirement (when handling large quantities or splash risk is high): A full-face shield worn over chemical splash goggles.
Body Protection: Preventing Incidental Exposure
A flame-resistant lab coat is mandatory to protect skin and personal clothing from spills and contamination.
-
Protocol: The lab coat should be fully buttoned with sleeves rolled down. Cuffed sleeves are preferable to prevent them from catching on equipment. Lab coats should never be worn outside of the laboratory area to prevent cross-contamination.
Respiratory Protection: Managing Inhalation Risks
As a solid powder, this compound poses an inhalation risk, potentially causing respiratory irritation.[2][3]
-
For Weighing and Handling Powder: All manipulations of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[11]
-
If Engineering Controls Fail or are Unavailable: A NIOSH-approved respirator with N99 (US) or P2 (EU) particle cartridges is required.[2]
-
Rationale: These filters are designed to capture fine dust and aerosol particles. A full respiratory protection program, including fit testing and training, is essential if respirators are required.
-
Operational Workflow: Preparing a Solution Safely
This section provides a step-by-step protocol that integrates the PPE requirements into a common laboratory task.
Objective: To safely prepare a 100 mL, 0.1 M solution of this compound in an appropriate solvent.
Step 1: Pre-Operation Safety Check
-
Confirm the chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][6]
-
Assemble all necessary glassware, reagents, and waste containers.
Step 2: Donning Personal Protective Equipment
-
This is a critical control point. Follow the sequence outlined in the diagram below to ensure no breach in the protective barrier.
Step 3: Chemical Handling & Preparation
-
Place a weigh boat on the analytical balance inside the chemical fume hood. Tare the balance.
-
Carefully weigh the required mass of this compound. Avoid creating dust.[2]
-
Gently transfer the solid to a volumetric flask.
-
Add the chosen solvent, rinsing the weigh boat to ensure a complete transfer.
-
Continue adding solvent, mixing gently, until the final volume is reached.
-
Cap the flask and mix until the solid is fully dissolved.
Step 4: Doffing PPE and Cleanup
-
Remove outer gloves first, peeling them off without touching the external surface. Dispose of them in the designated halogenated solid waste container.
-
Remove the face shield and/or goggles.
-
Remove the lab coat.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[2][5]
-
Spill: For a small spill, contain the leak and soak it up with an inert absorbent material.[11] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[11]
Waste Disposal Protocol
As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[12][13] It is imperative to segregate this waste stream to ensure proper disposal and control costs, as disposing of halogenated waste is significantly more expensive.[14]
-
Principle of Segregation: Never mix halogenated waste with non-halogenated waste.[13][14]
-
Disposal Method: The primary disposal method for halogenated organic compounds is high-temperature incineration (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[15]
The following decision tree must be followed for all waste generated.
By adhering to this comprehensive guide, laboratory personnel can confidently handle this compound, ensuring both personal safety and environmental responsibility. This framework is designed to be a living document, adaptable to specific experimental contexts while maintaining the core principles of risk mitigation and procedural integrity.
References
-
Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Personal Protective Equipment (PPE) Standards . Certas Lubricant Solutions. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health & Radiation Safety. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority (HSA). [Link]
-
Lab Safety Equipment & PPE . ChemTalk. [Link]
Sources
- 1. This compound | 72373-81-0 [chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. hsa.ie [hsa.ie]
- 10. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




